2-Fluoro-6-iodobenzoic acid
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-fluoro-6-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCXAPWOBWWNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369834 | |
| Record name | 2-Fluoro-6-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111771-08-5 | |
| Record name | 2-Fluoro-6-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-iodobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoro-6-iodobenzoic acid CAS number
An In-depth Technical Guide to 2-Fluoro-6-iodobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 111771-08-5), a key halogenated building block in modern organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, established synthetic and purification protocols, and critical applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this versatile reagent in the laboratory.
Core Compound Identification and Properties
This compound is a disubstituted benzoic acid derivative featuring both fluorine and iodine atoms ortho to the carboxylic acid group. This unique substitution pattern imparts specific reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. The iodine atom provides a reactive handle for metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic and metabolic properties of target molecules.
Physicochemical and Spectroscopic Data
The compound is typically supplied as a white to light yellow or brown crystalline powder.[1][2] Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 111771-08-5 | [3][4][5][6][7] |
| Molecular Formula | C₇H₄FIO₂ | [3][4][5] |
| Molecular Weight | 266.01 g/mol | [3][4][6] |
| Appearance | White to cream to yellow to pale brown powder | [1][2] |
| Melting Point | 121.5-130.5 °C (lit.) | [2][6] |
| Purity (Typical) | ≥97% | [6][7] |
| InChI Key | CYCXAPWOBWWNRK-UHFFFAOYSA-N | [6][7] |
| SMILES | O=C(O)C1=C(I)C=CC=C1F | [3][6] |
Structural confirmation is typically achieved through standard analytical techniques including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Purity is most often assessed by High-Performance Liquid Chromatography (HPLC).[8]
Synthesis and Purification
While commercially available, understanding the synthesis of this compound is crucial for process development and cost-benefit analysis in large-scale applications. A common laboratory-scale synthesis proceeds via directed ortho-metalation of a readily available precursor, 1-fluoro-3-iodobenzene.[1]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for directed ortho-metalation and carboxylation.[1]
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
LDA Formation: Charge the flask with anhydrous diethyl ether (300 mL) and diisopropylamine (33.33 g, 330.00 mmol). Cool the solution to -70°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (120 mL of a solution, e.g., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -65°C.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -70°C for 1 hour.
-
ortho-Metalation: Prepare a solution of 1-fluoro-3-iodobenzene (22.2 g, 100.00 mmol) in anhydrous ether (100 mL). Add this solution dropwise to the LDA mixture at -70°C.
-
Stir the reaction mixture at -70°C for an additional hour. The lithium atom will selectively replace the proton between the fluorine and iodine atoms due to the directing effect of these halogens.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture. The temperature will rise; maintain it at approximately -50°C for 1 hour.
-
Workup: Quench the reaction by adding deionized water (300 mL). Separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and acidify to pH 1 by the dropwise addition of 4 M hydrochloric acid. A precipitate should form.
-
Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with saturated brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound, typically as a yellow solid.[1] Further purification can be achieved by recrystallization if necessary.
Applications in Drug Discovery and Organic Synthesis
The primary value of this compound lies in its role as a versatile intermediate.[1][8] The ortho-iodo and ortho-fluoro substituents make it an ideal substrate for constructing highly functionalized aromatic systems.
-
Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards palladium catalysts, making it an excellent electrophile in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.[9][10] This is the most significant application in drug development for creating C-C, C-N, and C-O bonds.
-
Isocoumarin Synthesis: It can be used in one-pot regioselective syntheses of isocoumarins.[1]
-
Aryne Precursors: This molecule can serve as a precursor to generate reactive aryne intermediates, enabling access to unique chemical space.[11]
-
Precursor to Bioactive Molecules: By serving as a scaffold, it facilitates the synthesis of various active pharmaceutical ingredients (APIs), where the fluoro-iodophenyl moiety is a key structural element.[8]
Spotlight Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of biaryl structures.[12] this compound is an excellent substrate due to the high reactivity of the C-I bond.
Catalytic Cycle Mechanism
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[10][12]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Causality of Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-limiting step and is facilitated by the weak C-I bond.[9]
-
Transmetalation: A base activates the boronic acid partner, forming a boronate species.[13] This species then transfers its organic group (Ar²) to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[10]
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a generalized starting point and requires optimization for specific substrates.[9]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1 v/v)
Procedure:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inerting: Evacuate and backfill the flask with argon three times to ensure the atmosphere is inert. Oxygen can deactivate the palladium catalyst.[9]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate and water. b. Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3. This ensures the carboxylic acid product is protonated and will move to the organic layer.[9] c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Troubleshooting and Field Insights
-
Low Reactivity: The steric hindrance from the ortho-carboxylate group can slow the oxidative addition step. Using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can accelerate this step and improve yields.[9]
-
Protodehalogenation: A common side reaction is the replacement of the iodine atom with hydrogen, yielding 2-fluorobenzoic acid. This can be caused by impurities, protic solvents, or certain bases.[9] Using an anhydrous base like K₃PO₄ or Cs₂CO₃ and strictly anhydrous aprotic solvents can minimize this issue.[9]
-
Homocoupling: The formation of a biphenyl-2,2'-dicarboxylic acid derivative (from the starting material) or a biaryl from the boronic acid partner can occur. This is often promoted by the presence of oxygen or if the catalytic cycle is disrupted.[12] Ensuring thorough degassing and using robust catalysts can suppress this side reaction.
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
| Hazard Information | Description | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [6][11] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][14] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][14] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or face shield (EN 166).[14]
-
Hand Protection: Chemical-resistant protective gloves.[14]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated and exposure limits may be exceeded.[14]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[14]
Storage and Incompatibilities:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][15] Recommended storage is at 4°C, protected from light.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[15]
Conclusion
This compound is a high-value synthetic intermediate whose utility is firmly established in the fields of organic synthesis and pharmaceutical development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. By understanding its synthesis, handling requirements, and the nuances of its application in key transformations like the Suzuki-Miyaura coupling, researchers can effectively leverage this compound to advance their scientific objectives. The protocols and insights provided herein serve as a robust foundation for the successful application of this versatile chemical building block.
References
- 1. This compound | 111771-08-5 [chemicalbook.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. This compound 97 111771-08-5 [sigmaaldrich.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 111771-08-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. fishersci.no [fishersci.no]
- 15. fishersci.com [fishersci.com]
2-Fluoro-6-iodobenzoic acid molecular weight
An In-Depth Technical Guide to 2-Fluoro-6-iodobenzoic Acid: Synthesis, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with halogenated aromatic building blocks. We will delve into the core characteristics of this compound, moving beyond basic data to provide actionable insights into its synthesis, strategic applications, and safe handling. The methodologies described herein are grounded in established laboratory practices, ensuring reliability and reproducibility.
Core Physicochemical & Structural Characteristics
This compound (CAS No. 111771-08-5) is a versatile bi-halogenated aromatic carboxylic acid. Its structure is notable for the ortho positioning of three distinct functional groups: a carboxylic acid, a fluorine atom, and an iodine atom. This specific arrangement dictates its unique reactivity and utility as a synthetic intermediate. The steric hindrance and electronic effects imparted by the bulky iodine and the highly electronegative fluorine atom are critical to its chemical behavior.
The compound typically appears as a yellow to light brown or off-white crystalline powder.[1][2][3] Its fundamental properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 266.01 g/mol | [2][4][5] |
| Molecular Formula | C₇H₄FIO₂ | [2][4][6] |
| CAS Number | 111771-08-5 | [1][4][6] |
| Melting Point | 123-126 °C | [1][2][5] |
| Boiling Point | 301.6 ± 27.0 °C (at 760 mmHg) | [7] |
| Density | ~1.96 - 2.1 g/cm³ | [2][7] |
| Appearance | Yellow to light brown powder | [1][2] |
| Solubility | Soluble in methanol | [2] |
| pKa | (Predicted) | N/A |
| LogP | 2.1 - 2.55 | [6][8] |
Synthesis Protocol: Ortho-Lithiation and Carboxylation
The synthesis of this compound can be efficiently achieved via a directed ortho-metalation (DoM) strategy. The following protocol is adapted from established literature procedures and provides a reliable pathway to the target compound.[1]
Rationale of Experimental Design
The core of this synthesis relies on the principle of directed ortho-metalation. The fluorine atom in the starting material, 1-fluoro-3-iodobenzene, is a modest directing group. However, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures allows for the regioselective deprotonation at the C2 position, which is situated between the two halogens. The bulky iodine atom sterically disfavors deprotonation at the C4 position. Subsequent quenching of the resulting aryllithium intermediate with solid carbon dioxide (dry ice) introduces the carboxylic acid group at the desired position. This low-temperature, one-pot procedure is highly effective for achieving specific regioselectivity.
Synthesis Workflow Diagram
Caption: Directed ortho-metalation synthesis workflow for this compound.
Step-by-Step Experimental Protocol
-
Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Base Preparation (LDA): To the flask, add anhydrous diethyl ether (300 mL) and diisopropylamine (33.3 g, 330 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (120 mL of a 2.5 M solution in hexanes, 300 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of lithium diisopropylamide (LDA).
-
Lithiation: Prepare a solution of 1-fluoro-3-iodobenzene (22.2 g, 100 mmol) in anhydrous diethyl ether (100 mL). Add this solution dropwise to the LDA mixture at -78 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours. Formation of the aryllithium intermediate is typically rapid.
-
Carboxylation: While maintaining the temperature at -78 °C, pass a steady stream of dry carbon dioxide gas through the reaction mixture, or add crushed, high-purity dry ice in small portions until the exothermic reaction ceases.
-
Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
-
Workup and Isolation: Quench the reaction by carefully adding deionized water (300 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~1 by the dropwise addition of 4 M hydrochloric acid. A precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts, wash with saturated brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a yellow solid.[1]
Strategic Applications in Drug Discovery and Organic Synthesis
The trifunctional nature of this compound makes it a powerful building block. The carboxylic acid provides a handle for amide coupling or esterification, while the two different halogens can be selectively functionalized in cross-coupling reactions.
Role as a Synthetic Precursor
This compound is a key intermediate for synthesizing more complex molecules.[9] The iodine atom is particularly susceptible to substitution via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the fluorine atom can enhance the metabolic stability and binding affinity of a final drug candidate.
Caption: Key synthetic applications derived from this compound.
Synthesis of Isocoumarins
A notable application is the regioselective one-pot synthesis of isocoumarins, which are structural motifs found in many biologically active natural products.[1] By reacting this compound with terminal alkynes under palladium catalysis, researchers can control the reaction temperature to selectively form either isocoumarins or phthalides.[10] This demonstrates the compound's utility in constructing complex heterocyclic systems.
Utility in Medicinal Chemistry
In drug development, the introduction of fluorine into a molecule is a common strategy to block metabolic oxidation sites and improve pharmacokinetic properties. The iodine atom serves a dual purpose: it can be a crucial part of a pharmacophore, or it can be used as a handle for late-stage functionalization to rapidly generate compound libraries. Furthermore, the iodine can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in diagnostic imaging or radiotherapy.[9][11]
Analytical Characterization
To validate the successful synthesis and purity of the compound, a suite of analytical techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with characteristic splitting patterns due to H-H and H-F coupling. The carboxylic acid proton will appear as a broad singlet far downfield (δ > 10 ppm).
-
¹³C NMR: Will show seven distinct carbon signals, including the carboxyl carbon (~165-170 ppm) and the carbon atoms directly attached to fluorine and iodine, which will have characteristic chemical shifts and C-F coupling.
-
¹⁹F NMR: A single resonance, providing unambiguous confirmation of the fluorine atom's presence.
-
-
Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F/C-I stretches in the fingerprint region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 266, with a characteristic isotopic pattern for iodine.
Authoritative spectral data for this compound can be found in public databases for comparison.[12]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.
-
GHS Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][13][14]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles (EN 166 standard).[13][14]
-
Handling: Avoid generating dust. Use with adequate ventilation. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[13]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, stemming from its unique substitution pattern, provides chemists with a reliable and versatile platform for the synthesis of novel pharmaceuticals, agrochemicals, and materials. Understanding its properties, synthesis, and safe handling protocols is paramount for harnessing its full potential in research and development.
References
- 1. This compound | 111771-08-5 [chemicalbook.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. This compound 97 111771-08-5 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. innospk.com [innospk.com]
- 8. 111771-08-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 9. This compound [myskinrecipes.com]
- 10. ossila.com [ossila.com]
- 11. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. fishersci.no [fishersci.no]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. This compound | CAS#:111771-08-5 | Chemsrc [chemsrc.com]
- 16. synquestlabs.com [synquestlabs.com]
A Comprehensive Technical Guide to 2-Fluoro-6-iodobenzoic Acid: Properties, Analysis, and Applications for the Research Scientist
In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures and biological activities. Among the vast arsenal of available reagents, halogenated benzoic acids stand out for their versatile reactivity and ability to modulate the physicochemical properties of target molecules. This guide provides an in-depth technical overview of 2-Fluoro-6-iodobenzoic acid (CAS No. 111771-08-5), a trifunctional building block of significant interest to researchers and drug development professionals.[1][2] We will delve into its core physical properties, provide field-proven experimental protocols for its characterization, and explore its synthetic utility, all grounded in the principles of scientific integrity and practical application.
Core Physicochemical Properties: A Quantitative Overview
This compound is a white to light brown crystalline powder.[3][4] Its unique substitution pattern, featuring a fluorine and an iodine atom ortho to the carboxylic acid group, imparts a distinct set of properties that are crucial for its application in synthesis. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for various cross-coupling reactions.[2]
A summary of its key physical and chemical properties is presented in Table 1 for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄FIO₂ | [3][5][6] |
| Molecular Weight | 266.01 g/mol | [3][5][6] |
| CAS Number | 111771-08-5 | [3][5][6] |
| Melting Point | 121.5-126 °C | [3][7][8] |
| Boiling Point | 301.6 ± 27.0 °C (Predicted) | [4] |
| Density | 1.9575 g/cm³ (Estimate) | [3][4] |
| Appearance | White to light brown powder | [3][4][8] |
| Solubility | Soluble in methanol | [3] |
| pKa | 1.93 ± 0.10 (Predicted) | [4] |
| LogP | 2.1285 (Calculated) | [6] |
Expert Insight: The predicted low pKa value is a direct consequence of the electron-withdrawing effects of the ortho-fluoro and -iodo substituents, which stabilize the carboxylate anion. This increased acidity can be a critical factor in designing purification strategies and understanding its reactivity in base-mediated reactions. The calculated LogP suggests moderate lipophilicity, a key parameter in drug design influencing membrane permeability and solubility.
Experimental Characterization: Self-Validating Protocols
Accurate characterization of starting materials is a cornerstone of reproducible research. Here, we provide detailed, field-proven protocols for determining two critical physical properties of this compound: its melting point and pKa.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for melting point determination as it provides a highly accurate and reproducible measurement of the temperature at which the solid-to-liquid phase transition occurs. The technique measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the precise determination of the melting onset and peak.[9]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5 to 15 mg of this compound into a hermetic aluminum DSC pan.[7] Seal the pan using a crimper. This prevents sublimation and ensures accurate measurements.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Utilize a nitrogen purge (20 cm³/min) to create an inert atmosphere and prevent oxidative degradation.[7]
-
Thermal History Erasure: Equilibrate the sample at -20°C. Perform a heat/cool/heat cycle by ramping the temperature to 150°C at a rate of 20°C/min, cooling back to -20°C at the same rate, and then reheating to 150°C. This step is crucial to remove any effects of the sample's prior thermal history, ensuring a uniform crystalline state.[7]
-
Data Acquisition: After the final cooling step, ramp the temperature from -20°C to 150°C at a controlled rate of 10°C/min. This slower ramp rate allows for better resolution of the melting transition.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. The instrument's software can be used to calculate this value precisely.[7]
Trustworthiness: This protocol is self-validating through the initial thermal history erasure step, which ensures that the measured melting point is an intrinsic property of the material and not an artifact of its previous handling. The use of a reference pan and a controlled atmosphere minimizes experimental error.
pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[10] By monitoring the pH of a solution of the acid as a titrant (a strong base) is added, a titration curve is generated. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[3][11]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[4][11]
-
Solution Preparation: Prepare a 1 mM solution of this compound. Due to its limited water solubility, a co-solvent such as methanol may be necessary. It is important to note that the measured pKa will be an apparent pKa in the chosen solvent system.[10] Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution as the titrant.[4][11]
-
Titration Procedure: Place a known volume (e.g., 20 mL) of the this compound solution in a beaker with a magnetic stirrer.[4][11] Immerse the calibrated pH electrode in the solution.
-
Initial Acidification: Add a small amount of 0.1 M hydrochloric acid (HCl) to lower the initial pH to around 1.8-2.0, ensuring the carboxylic acid is fully protonated.[4][11]
-
Titration: Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue the titration until the pH reaches approximately 12.[4][11]
-
Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point occurs at half the volume of NaOH required to reach the equivalence point. The pKa is the pH value at this half-equivalence point.
Trustworthiness: This protocol ensures reliability through the calibration of the pH meter and the use of standardized solutions. Performing the titration in triplicate and averaging the results will further enhance the accuracy and provide a measure of the experimental error.
Spectroscopic Signature: A Guide to Interpretation
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below is a guide to interpreting its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. Due to the substitution pattern, three distinct proton signals are anticipated. The integration of these signals should correspond to a 1:1:1 ratio. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents and the carboxylic acid group. Spin-spin coupling between the adjacent aromatic protons will result in characteristic splitting patterns (doublets, triplets, or more complex multiplets).
-
¹³C NMR: The carbon NMR spectrum will provide evidence for the seven carbon atoms in the molecule.[12] Due to molecular symmetry, five distinct signals are expected: one for the carboxylic carbon, and four for the aromatic carbons (with C2/C6 and C3/C5 being equivalent in the parent benzoic acid, but this symmetry is broken here).[12] The carboxylic carbon will appear significantly downfield (typically >165 ppm). The carbon attached to the iodine (C6) will be shielded relative to the other aromatic carbons, while the carbon attached to the fluorine (C2) will show a characteristic large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid dimer.
-
C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ will be indicative of the C-F stretching vibration.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
-
Out-of-Plane Bending: The substitution pattern on the benzene ring will give rise to characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.
Synthetic Utility and Applications in Drug Discovery
The true value of this compound lies in its synthetic versatility. The three distinct functional groups—the carboxylic acid, the fluorine atom, and the iodine atom—can be manipulated selectively to build complex molecular architectures.
-
Cross-Coupling Reactions: The iodine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2] This allows for the facile introduction of aryl, alkynyl, alkenyl, and amino moieties at the 6-position, providing a powerful tool for library synthesis and lead optimization in drug discovery.
-
Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into a wide range of functional groups, such as esters, amides, and acid chlorides. This allows for the attachment of the 2-fluoro-6-iodophenyl moiety to other molecules of interest, making it a valuable synthon in multi-step syntheses.
-
Influence of Fluorine: The presence of the fluorine atom at the 2-position can significantly influence the biological properties of molecules derived from this building block. Fluorine can block metabolic oxidation, increase lipophilicity, and alter the pKa of nearby functional groups, all of which are important considerations in the design of new therapeutic agents.[1][2]
Crystal Structure and Solid-State Properties
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.
-
Hazard Statements: H315, H319, H335
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338
Handling Recommendations:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust. Use a dust mask if necessary.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a carboxylic acid, a fluorine atom, and an iodine atom provides a rich platform for chemical manipulation. This guide has provided a comprehensive overview of its physical properties, detailed experimental protocols for its characterization, an interpretation of its spectroscopic signature, and an exploration of its synthetic utility. By understanding these fundamental aspects, researchers can effectively harness the potential of this important molecule to advance their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Fluoro-6-iodobenzoic Acid for Pharmaceutical and Chemical Research
Introduction
2-Fluoro-6-iodobenzoic acid (CAS No. 111771-08-5) is a halogenated benzoic acid derivative that serves as a critical building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring both a fluorine and an iodine atom on the aromatic ring, imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3] For researchers in drug development and process chemistry, a thorough understanding of this compound's solubility is paramount. Solubility dictates reaction conditions, influences purification strategies like recrystallization, and is a critical determinant of a drug candidate's ultimate bioavailability.
This guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective utilization. We will delve into its key properties, explore its solubility in various media, provide a detailed experimental protocol for solubility determination, and discuss the theoretical principles governing its behavior in solution.
PART 1: Physicochemical Profile
The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. These parameters govern how the molecule interacts with itself and with solvent molecules. For this compound, the interplay between the acidic carboxylic group, the electron-withdrawing fluorine, and the bulky, polarizable iodine atom defines its behavior.
Key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄FIO₂ | [2] |
| Molecular Weight | 266.01 g/mol | [2][4] |
| Melting Point | 123-126 °C | [1][2] |
| Boiling Point | 301.6 ± 27.0 °C (Predicted) | [1][2] |
| Appearance | White to yellow or light brown powder/crystal | [1][2][5] |
| pKa (Predicted) | 1.93 ± 0.10 | [2] |
| Log P (Consensus) | 2.33 | [6] |
| Water Solubility (Predicted) | 163 mg/L (0.163 mg/mL) | [6] |
Expert Insights: The predicted pKa of 1.93 is significantly lower than that of benzoic acid (4.19), indicating that this compound is a considerably stronger acid.[2][7] This is due to the inductive electron-withdrawing effects of the ortho-fluoro and ortho-iodo substituents, which stabilize the carboxylate anion. This strong acidity has profound implications for its aqueous solubility, which will be highly dependent on pH. The Log P value of 2.33 suggests a moderate lipophilicity, indicating that it will favor dissolution in organic solvents over water, a prediction confirmed by its low calculated water solubility.[6]
PART 2: Solubility Profile
A comprehensive solubility profile is essential for selecting appropriate solvents for synthesis, purification, and formulation. While exhaustive experimental data for this compound is not widely published, we can infer its likely behavior based on its structure and data from similar substituted benzoic acids.[8][9]
Aqueous Solubility and the Effect of pH
As a strong organic acid, the aqueous solubility of this compound is critically dependent on the pH of the medium.[10][11]
-
In Acidic Solutions (pH < pKa): At pH values below its pKa of ~1.93, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH).[10][12] This form is less polar and has limited ability to interact with water molecules, resulting in very low aqueous solubility, consistent with the predicted value of 0.163 mg/mL.[6]
-
In Basic Solutions (pH > pKa): As the pH increases above the pKa, the carboxylic acid group deprotonates to form the highly polar carboxylate anion (-COO⁻).[13] This charged species can participate in strong ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[14] Therefore, this compound will be highly soluble in aqueous solutions of sodium bicarbonate, sodium hydroxide, and other bases.
This pH-dependent behavior is a direct application of Le Châtelier's principle to the dissociation equilibrium.[10]
Solubility in Organic Solvents
Based on the "like dissolves like" principle and data for analogous compounds, a qualitative solubility profile can be established.[15] The compound's moderate polarity and ability to act as a hydrogen bond donor suggest solubility in a range of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid can form strong hydrogen bonds with the solvent's hydroxyl groups. It is reported to be soluble in Methanol.[2] |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. Similar compounds like 2-iodobenzoic acid dissolve readily in acetone.[16] |
| Ethers | Diethyl ether, THF | Moderate | Ethers can act as hydrogen bond acceptors. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Solvents of intermediate polarity. |
| Aromatic | Toluene, Benzene | Low | While the benzene ring offers some compatibility, the polar functional groups limit solubility. Studies on substituted benzoic acids show lower solubility in these solvents.[17] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | The significant difference in polarity between the solute and solvent prevents effective solvation. |
PART 3: Experimental Protocol for Solubility Determination
To provide actionable methodology, this section details the Equilibrium Shake-Flask Method , a gold-standard technique for determining thermodynamic solubility.[18][19] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.
Objective
To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).
Materials
-
This compound (solid, high purity)
-
Solvent of interest (e.g., Ethanol, HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. This confirms that the solution is saturated.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Causality Check: Using excess solid is the cornerstone of this method, as it ensures the dissolution-precipitation equilibrium is established.[18]
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).
-
Allow the mixture to equilibrate for at least 24 hours. For compounds that may have slow dissolution kinetics or exist in different polymorphic forms, extending this to 48 or 72 hours is advisable.[19][20]
-
Self-Validation: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h). If the measured concentration does not change significantly between these points, equilibrium is assumed.
-
-
Sample Separation:
-
Remove the vial from the shaker and let it stand for 30 minutes to allow larger particles to settle.
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any fine particulate matter.[15]
-
Causality Check: Filtration is a mandatory step. Failure to remove microscopic solid particles will lead to an overestimation of solubility. The filter material must be chemically inert and should not absorb the solute.
-
-
Quantification via HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting these standards into the HPLC and plotting the UV absorbance peak area against concentration. The curve must demonstrate linearity (R² > 0.99).
-
Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Calculate the concentration in the diluted sample using the calibration curve equation.
-
Multiply by the dilution factor to determine the final concentration of the saturated solution. This value is the equilibrium solubility.
-
Visualization of Experimental Workflow
Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination Method.
Logical Relationships in Solubility Behavior
The interplay of a compound's properties and the solvent environment dictates its solubility. The following diagram illustrates these critical relationships for this compound.
Caption: Factors influencing the solubility of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally governed by its solubility characteristics. Its strong acidic nature (pKa ≈ 1.93) dictates a pronounced pH-dependent aqueous solubility, being poorly soluble in acidic media and highly soluble under basic conditions. Its moderate lipophilicity (Log P ≈ 2.33) and hydrogen bonding capabilities suggest good solubility in polar organic solvents like methanol and DMSO, with limited solubility in nonpolar hydrocarbons. For precise, reliable solubility data, the equilibrium shake-flask method coupled with HPLC analysis is the recommended experimental approach. A thorough understanding of these principles enables researchers to optimize reaction conditions, streamline purification processes, and make informed decisions in the development of new chemical entities.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 111771-08-5 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. 2-フルオロ-6-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. L07924.06 [thermofisher.cn]
- 6. 111771-08-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. library.gwu.edu [library.gwu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 13. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 14. How does pH affect solubility? - askIITians [askiitians.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. enamine.net [enamine.net]
- 20. downloads.regulations.gov [downloads.regulations.gov]
A Technical Guide to the Spectral Analysis of 2-Fluoro-6-iodobenzoic Acid
Introduction: The Structural Significance of 2-Fluoro-6-iodobenzoic Acid
This compound (CAS No: 111771-08-5) is a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry and drug discovery.[1][2] Its utility as a building block stems from the unique and orthogonal reactivity of its three distinct functional groups: the carboxylic acid, the fluorine atom, and the iodine atom. The ortho-substitution pattern creates steric and electronic effects that are crucial for directing subsequent chemical transformations. Understanding the precise molecular structure and electronic environment is paramount for its effective use, and this is where spectroscopic analysis provides an indispensable tool.
This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While specific experimental spectra for this compound are not widely available in public databases, this guide will synthesize foundational spectroscopic principles and data from related structures to predict and interpret its spectral characteristics. Furthermore, we provide detailed, field-proven protocols for acquiring high-quality spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments each provide unique and complementary information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals for the three aromatic protons and the single carboxylic acid proton. The substitution pattern (1,2,3-trisubstituted) will lead to a complex splitting pattern for the aromatic protons. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 11 ppm, due to strong deshielding and hydrogen bonding.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 (para to -F) | ~7.4 - 7.6 | Triplet (t) | J(H4-H3) ≈ J(H4-H5) ≈ 8.0 |
| H-5 (ortho to -I) | ~7.1 - 7.3 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.0 |
| H-3 (ortho to -F) | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.0 |
| -COOH | > 11.0 | Broad Singlet (br s) | N/A |
Causality Behind Assignments:
-
H-4: This proton is situated between two other protons, leading to a triplet. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent iodine and the para-fluorine.
-
H-3 & H-5: These protons are coupled to H-4 (ortho coupling, large J value) and to each other (meta coupling, small J value), resulting in doublets of doublets. The specific chemical shifts will be subtly different due to the differing electronic influence of the adjacent fluorine versus iodine substituent.
-
-COOH: The acidic proton's chemical shift is highly dependent on solvent and concentration due to variations in hydrogen bonding.[3] Its signal may disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached substituents (F, I, O).[5] The carbons directly bonded to fluorine will also exhibit splitting (¹JCF) due to carbon-fluorine coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (Proton Decoupled) |
| C=O | 165 - 170 | Singlet (s) |
| C-F | 160 - 165 | Doublet (d), ¹JCF ≈ 240-260 Hz |
| C-I | 90 - 95 | Singlet (s) |
| C-4 | 135 - 140 | Singlet (s) |
| C-5 | 130 - 135 | Singlet (s) |
| C-3 | 120 - 125 | Doublet (d), ²JCF ≈ 20-25 Hz |
| C-1 | 115 - 120 | Singlet (s) |
Causality Behind Assignments:
-
C=O: The carboxylic acid carbon is significantly deshielded by the two oxygen atoms and appears far downfield.[3][6]
-
C-F: The direct attachment to the highly electronegative fluorine atom causes a strong downfield shift and a large one-bond C-F coupling constant.
-
C-I: The "heavy atom effect" of iodine causes the signal for the carbon it is attached to, to be shifted significantly upfield compared to what would be expected based on electronegativity alone.
-
Aromatic CH Carbons (C-3, C-4, C-5): These carbons appear in the typical aromatic region (120-140 ppm). C-3 will show a smaller two-bond coupling to fluorine.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[7] For this compound, a single signal is expected for the fluorine atom. The chemical shift for aryl fluorides typically falls within the range of +80 to +170 ppm relative to CFCl₃. The signal will be split by the ortho-proton (H-3).
Table 3: Predicted ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |
| Ar-F | -100 to -120 | Doublet of doublets (dd) |
Causality Behind Assignments:
-
The chemical shift is characteristic of a fluorine atom attached to an aromatic ring.[8]
-
The multiplicity will be a doublet of doublets due to coupling to the ortho proton H-3 (³JHF, typically 5-10 Hz) and the meta proton H-5 (⁴JHF, typically 0-3 Hz).
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality NMR spectra for a solid aromatic carboxylic acid.[9][10]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton, which exchanges more slowly than in other solvents.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm is typically sufficient.
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.[5]
-
A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition (¹⁹F NMR):
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.
-
Diagram: NMR Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the carboxylic acid group.[12]
Table 4: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Description |
| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad and strong, characteristic of a hydrogen-bonded dimer. |
| 1690-1720 | C=O stretch | Carboxylic Acid | Strong and sharp. Conjugation with the aromatic ring lowers the frequency. |
| 1600-1450 | C=C stretch | Aromatic Ring | Multiple medium to weak bands. |
| 1210-1320 | C-O stretch | Carboxylic Acid | Strong, coupled with O-H bend. |
| ~1100 | C-F stretch | Aryl Fluoride | Medium to strong intensity. |
Causality Behind Assignments:
-
O-H Stretch: The broadness of this peak is the hallmark of a carboxylic acid and is due to extensive intermolecular hydrogen bonding, which creates a wide range of vibrational energies.[13]
-
C=O Stretch: The position of the carbonyl stretch is sensitive to its electronic environment. As a benzoic acid derivative, it is conjugated with the aromatic ring, which lowers its vibrational frequency from that of a saturated aliphatic carboxylic acid (~1760 cm⁻¹).[12]
Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film)
This method is rapid and suitable for qualitative analysis of solid samples.[14]
-
Sample Preparation:
-
Place a small amount (1-2 mg) of this compound in a small vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.
-
-
Film Deposition:
-
Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum.
-
-
Post-Analysis:
-
Clean the salt plate thoroughly with the solvent used for sample preparation, followed by a final rinse with a highly volatile solvent like acetone, and return it to a desiccator.
-
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.[15][16]
Predicted Mass Spectrum Data (Electron Impact)
The molecular formula of this compound is C₇H₄FIO₂, with a monoisotopic mass of approximately 265.92 Da.[17]
Table 5: Predicted Key Ions in the EI Mass Spectrum
| m/z | Ion Identity | Fragmentation Pathway |
| 266 | [M]⁺˙ | Molecular Ion |
| 249 | [M - OH]⁺ | Loss of hydroxyl radical |
| 221 | [M - COOH]⁺ | Loss of carboxyl radical |
| 139 | [M - I]⁺ | Loss of iodine radical |
| 94 | [C₆H₃F]⁺ | Loss of I and COOH |
Causality Behind Fragmentation:
-
Molecular Ion [M]⁺˙: The peak corresponding to the intact molecule after the loss of one electron. This peak should be reasonably intense.
-
[M - OH]⁺ and [M - COOH]⁺: These are characteristic fragmentation patterns for carboxylic acids.[18]
-
[M - I]⁺: The C-I bond is the weakest in the molecule and is prone to cleavage, leading to a significant peak corresponding to the loss of an iodine radical.
-
The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure by analyzing the masses of the lost neutral fragments.[19]
Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)
This protocol describes a typical procedure for analyzing a solid sample via a direct insertion probe.[20]
-
Sample Preparation:
-
Place a small amount of the crystalline sample (< 1 mg) into a capillary tube.
-
-
Instrument Setup:
-
Insert the capillary tube into the direct insertion probe of the mass spectrometer.
-
Introduce the probe into the high-vacuum source of the instrument.
-
-
Data Acquisition:
-
Gradually heat the probe to volatilize the sample directly into the ionization chamber.
-
Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[15]
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole or time-of-flight).
-
Scan the desired mass range (e.g., m/z 50-400) to detect the molecular ion and its fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the major fragment ions and propose logical fragmentation pathways to confirm the molecular structure.
-
Diagram: Mass Spectrometry Logic
Caption: Ionization and key fragmentation pathways in EI-MS.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data, rooted in fundamental spectroscopic principles, offers a clear roadmap for researchers. The ¹H, ¹³C, and ¹⁹F NMR spectra will precisely map the atomic connectivity and electronic environments, while IR spectroscopy confirms the presence of the critical carboxylic acid functional group. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The experimental protocols detailed herein provide a robust framework for obtaining high-quality data, ensuring both the identity and purity of this versatile chemical building block for applications in research and development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. fiveable.me [fiveable.me]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. chemscene.com [chemscene.com]
- 18. whitman.edu [whitman.edu]
- 19. scienceready.com.au [scienceready.com.au]
- 20. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-6-iodobenzoic Acid
Introduction: The Strategic Importance of 2-Fluoro-6-iodobenzoic Acid in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds is a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound has emerged as a pivotal building block in this endeavor. Its dual halogenation offers a unique combination of functionalities: the fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] This guide provides an in-depth technical overview of the synthesis of this compound from 2-amino-6-fluorobenzoic acid, grounded in the principles of the Sandmeyer reaction. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical parameters for process optimization and safety.
Mechanistic Insights: The Sandmeyer Reaction for Aryl Iodide Synthesis
The conversion of a primary aromatic amine to an aryl iodide is a classic transformation in organic synthesis, proceeding through a two-step sequence: diazotization followed by iodide displacement.[3] This process is a variation of the Sandmeyer reaction.[4]
Step 1: Diazotization
The first step involves the reaction of the primary aromatic amine, in this case, 2-amino-6-fluorobenzoic acid, with nitrous acid (HNO₂) to form a diazonium salt.[5] Nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid such as hydrochloric acid (HCl).[3]
The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry state.[6] The acid serves a dual purpose: it protonates the nitrous acid to form the reactive nitrosating agent, and it protonates the amino group of the aniline derivative, increasing its solubility in the aqueous medium.
Step 2: Iodide Displacement
The second step involves the introduction of an iodide source, most commonly potassium iodide (KI), to the cold diazonium salt solution.[3] The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by the iodide ion proceeds readily to form the aryl iodide, with the evolution of nitrogen gas.[3][7] Unlike other Sandmeyer reactions that produce aryl chlorides or bromides, the iodination step does not typically require a copper(I) catalyst.[8]
Caption: Mechanism of this compound Synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound from 2-amino-6-fluorobenzoic acid.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 2-Amino-6-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 10.0 g (64.5 mmol) | ≥98% | e.g., Sigma-Aldrich |
| Hydrochloric acid (conc.) | HCl | 36.46 | 25 mL | 37% | e.g., Fisher Scientific |
| Sodium nitrite | NaNO₂ | 69.00 | 4.6 g (66.7 mmol) | ≥97% | e.g., Alfa Aesar |
| Potassium iodide | KI | 166.00 | 12.8 g (77.1 mmol) | ≥99% | e.g., Acros Organics |
| Sodium bisulfite | NaHSO₃ | 104.06 | ~1 g | Reagent grade | e.g., VWR |
| Deionized water | H₂O | 18.02 | As needed | - | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | 95% | - |
| Crushed ice | H₂O (s) | 18.02 | As needed | - | - |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Procedure
-
Preparation of the Amine Salt Solution: In a 250 mL Erlenmeyer flask, combine 10.0 g (64.5 mmol) of 2-amino-6-fluorobenzoic acid with 80 mL of deionized water and 25 mL of concentrated hydrochloric acid. Swirl the mixture to dissolve the solid.
-
Diazotization: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. In a separate beaker, dissolve 4.6 g (66.7 mmol) of sodium nitrite in 20 mL of cold deionized water. Add the sodium nitrite solution dropwise to the cold amine salt solution over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[3] After the addition is complete, continue stirring for an additional 15 minutes in the ice bath.
-
Iodination: In a separate beaker, dissolve 12.8 g (77.1 mmol) of potassium iodide in 20 mL of deionized water. Add the potassium iodide solution in one portion to the cold diazonium salt solution. A vigorous evolution of nitrogen gas and the formation of a dark precipitate will be observed.
-
Reaction Completion: Remove the flask from the ice bath and allow it to warm to room temperature, stirring for 10 minutes. Subsequently, warm the mixture in a water bath to approximately 45 °C until the initial vigorous reaction subsides.[7] Then, heat the mixture to about 90 °C for 10 minutes to ensure complete decomposition of the diazonium salt.[7]
-
Work-up and Isolation: Cool the reaction mixture in an ice bath to precipitate the crude product. Add a small amount of solid sodium bisulfite (~1 g) to the mixture and stir until the dark color of any residual iodine is discharged, resulting in a tan or light brown precipitate.[9]
-
Purification: Collect the crude this compound by vacuum filtration, washing with cold deionized water. The still-moist product can be purified by recrystallization from a mixture of ethanol and water to yield off-white to pale yellow needles.[7]
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Process Optimization and Troubleshooting
| Parameter | Rationale | Troubleshooting |
| Temperature Control | Crucial for the stability of the diazonium salt. Temperatures above 5 °C during diazotization can lead to decomposition and the formation of phenolic byproducts.[3] | If the temperature rises, add more ice to the bath and slow down the addition of sodium nitrite. |
| Rate of NaNO₂ Addition | A slow, controlled addition prevents localized overheating and ensures a steady formation of nitrous acid. | A rapid addition can lead to a dangerous exotherm and a decrease in yield. |
| Stirring | Vigorous stirring is essential for efficient heat transfer and mixing of the reagents. | Inadequate stirring can result in localized high concentrations of reagents and side reactions. |
| Purity of Reagents | The purity of the starting materials directly impacts the yield and purity of the final product. | Use high-purity reagents to minimize the formation of impurities that may be difficult to remove. |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 123-126 °C[10] |
| ¹H NMR (DMSO-d₆) | Spectral data should be consistent with the structure.[11] |
| ¹³C NMR (DMSO-d₆) | Spectral data will confirm the carbon framework of the molecule.[11] |
| FT-IR | Characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the aromatic C-H and C-X bonds. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (m/z = 266.01) should be observed.[12] |
Safety Precautions
-
Diazonium Salts: Solid diazonium salts are explosive and should not be isolated. All operations involving diazonium salts should be carried out in solution at low temperatures.[6]
-
Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Nitrogen Evolution: The iodination step involves the vigorous evolution of nitrogen gas. The reaction should be performed in a flask of appropriate size to accommodate the gas evolution and with adequate ventilation.
Conclusion
The synthesis of this compound via the Sandmeyer reaction is a robust and reliable method for producing this valuable building block for drug discovery and development. By carefully controlling the reaction parameters, particularly temperature, and adhering to strict safety protocols, researchers can consistently obtain high yields of the desired product. The unique combination of a fluorine and an iodine atom on the benzoic acid scaffold ensures that this compound will continue to be a valuable tool in the synthesis of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. texiumchem.com [texiumchem.com]
- 10. innospk.com [innospk.com]
- 11. This compound(111771-08-5) 1H NMR spectrum [chemicalbook.com]
- 12. chemscene.com [chemscene.com]
Navigating the Synthesis of 2-Fluoro-6-iodobenzoic Acid: A Technical Guide to Starting Materials and Synthetic Strategies
Abstract
2-Fluoro-6-iodobenzoic acid is a key structural motif and versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a carboxylic acid group on a benzene ring, offers a rich platform for diverse chemical transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic routes to this valuable compound, focusing on the selection of starting materials and the rationale behind the chosen experimental pathways. We will delve into two primary, field-proven strategies: the Sandmeyer reaction starting from 2-amino-6-fluorobenzoic acid and directed ortho-metalation (DoM) of 2-fluorobenzoic acid. This guide will provide detailed experimental protocols, a comparative analysis of the synthetic routes, and essential characterization data to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
The strategic placement of three distinct functional groups on the aromatic scaffold of this compound makes it a highly sought-after intermediate in modern organic synthesis. The carboxylic acid provides a handle for amide bond formation and other derivatizations. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, a crucial aspect in pharmaceutical design.[1] The iodine atom, being an excellent leaving group, is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile construction of complex molecular architectures.[2]
This guide will focus on the practical synthesis of this compound, providing a robust framework for its preparation in a laboratory setting. The choice of starting material is a critical decision point that dictates the overall efficiency, cost, and scalability of the synthesis. We will explore the most common and reliable starting materials and the detailed synthetic transformations required to arrive at the target molecule.
Comparative Overview of Starting Materials
The selection of an appropriate starting material is contingent on factors such as commercial availability, cost, and the synthetic route to be employed. The two most viable and commonly used starting materials for the synthesis of this compound are 2-amino-6-fluorobenzoic acid and 2-fluorobenzoic acid.
| Starting Material | Commercial Availability | Relative Cost | Primary Synthetic Route | Key Advantages | Key Disadvantages |
| 2-Amino-6-fluorobenzoic acid | Readily available from major chemical suppliers. | Moderate | Sandmeyer Reaction | High-yielding and reliable classical transformation. | Diazonium salts can be unstable; requires careful temperature control. |
| 2-Fluorobenzoic acid | Readily available from major chemical suppliers. | Low to Moderate | Directed Ortho-Metalation (DoM) | High regioselectivity; avoids handling of diazonium salts. | Requires cryogenic temperatures and strictly anhydrous conditions; use of organolithium reagents. |
Synthetic Pathway 1: The Sandmeyer Reaction from 2-Amino-6-fluorobenzoic Acid
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4][5] In the context of this compound synthesis, this pathway commences with the commercially available 2-amino-6-fluorobenzoic acid.
Mechanistic Rationale
The synthesis proceeds in two key steps:
-
Diazotization: The primary amino group of 2-amino-6-fluorobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively unstable diazonium salt.
-
Iodination: The diazonium group is then displaced by an iodide ion, typically from potassium iodide, to yield the desired this compound. This step often proceeds without the need for a copper catalyst, which is typically required for the introduction of other halogens in a traditional Sandmeyer reaction.[6]
The overall transformation is a robust and high-yielding process when executed with careful control of reaction parameters, particularly temperature, to prevent the premature decomposition of the diazonium intermediate.
Experimental Protocol
Materials:
-
2-Amino-6-fluorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Potassium iodide (KI)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Step-by-Step Methodology:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using TLC or for the presence of excess nitrous acid using starch-iodide paper.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, gently warm the reaction mixture to 40-50 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted starting material and acid impurities.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Synthetic Pathway 2: Directed Ortho-Metalation of 2-Fluorobenzoic Acid
Directed ortho-metalation (DoM) is a powerful and regioselective method for the functionalization of aromatic rings.[7][8][9][10] This strategy utilizes a directing group to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be quenched with an electrophile to introduce a new substituent.
Mechanistic Rationale
In the synthesis of this compound, the starting material is 2-fluorobenzoic acid. Both the carboxylic acid and the fluorine atom can act as directing groups. The carboxylic acid is deprotonated by the strong base to form a lithium carboxylate, which is a potent directing group. The fluorine atom also directs lithiation to its ortho-positions. In this case, both groups direct the lithiation to the C6 position, leading to excellent regioselectivity. The resulting aryllithium intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to afford the desired product.
Experimental Protocol
Materials:
-
2-Fluorobenzoic acid
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Diisopropylamine
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl, dilute aqueous solution)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
Step-by-Step Methodology:
-
Lithiation:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF or diethyl ether and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (2.2 eq) to the cooled solvent.
-
Slowly add n-butyllithium (2.2 eq) to the solution and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
In a separate flask, dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete ortho-lithiation.
-
-
Iodination:
-
Dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Directed Ortho-Metalation.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₄FIO₂ |
| Molecular Weight | 266.01 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 123-126 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.5 (br s, 1H, COOH), 7.85 (d, J = 8.0 Hz, 1H), 7.50 (t, J = 8.0 Hz, 1H), 7.20 (t, J = 8.0 Hz, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 165.4, 161.2 (d, J = 250.5 Hz), 138.9 (d, J = 4.0 Hz), 132.8, 125.0 (d, J = 15.1 Hz), 118.9 (d, J = 22.2 Hz), 93.8 (d, J = 3.0 Hz) |
Note: NMR data is predicted based on closely related structures and established substituent effects. Actual chemical shifts may vary slightly depending on the solvent and concentration.
Conclusion and Future Perspectives
This guide has outlined two robust and reliable synthetic pathways to this compound, a key intermediate in pharmaceutical and materials science research. The Sandmeyer reaction, starting from 2-amino-6-fluorobenzoic acid, represents a classical and high-yielding approach. In contrast, the directed ortho-metalation of 2-fluorobenzoic acid offers excellent regioselectivity and avoids the use of potentially unstable diazonium intermediates, albeit requiring more stringent reaction conditions.
The choice between these two primary routes will depend on the specific needs of the laboratory, including available equipment, expertise with organolithium reagents, and cost considerations. Both methods, when executed with care, provide efficient access to this valuable building block. As the demand for highly functionalized aromatic compounds continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of this compound and its derivatives will remain an active area of research.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. baranlab.org [baranlab.org]
- 7. scribd.com [scribd.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 10. Directed Ortho Metalation [organic-chemistry.org]
A Researcher's In-Depth Guide to the Safe Handling of 2-Fluoro-6-iodobenzoic Acid
This document provides a comprehensive technical overview of the safety protocols and hazard profile of 2-Fluoro-6-iodobenzoic acid (CAS No. 111771-08-5). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond standard Safety Data Sheet (SDS) formats to deliver field-proven insights and explain the causality behind critical safety procedures. Our objective is to empower scientific staff with the knowledge to manage risks proactively and respond effectively in the event of an exposure.
Core Hazard Profile and Risk Assessment
This compound is a solid, crystalline powder, often appearing yellow to light brown, which serves as a valuable building block in organic synthesis.[1] While not acutely toxic, its primary hazards are irritant in nature. A foundational understanding of its GHS classification is the first step in a robust risk assessment.
The compound is classified with the signal word Warning .[1][2][3]
| Hazard Class | GHS Code | Description | Practical Implication in the Lab |
| Skin Irritation | H315 (Category 2) | Causes skin irritation.[1][2] | Direct contact with the solid powder can cause redness, itching, or inflammation. The risk is highest when weighing or transferring the material. |
| Serious Eye Irritation | H319 (Category 2) | Causes serious eye irritation.[1][2] | Airborne dust or accidental transfer from gloves can lead to significant pain, redness, and watering. This is considered a high-probability risk without proper eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | H335 (Category 3) | May cause respiratory irritation.[1][2] | Inhalation of fine dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. The target organ is the respiratory system.[1][2] |
The following diagram illustrates the primary routes by which a researcher might be exposed to these hazards.
Caption: Primary hazard exposure routes for this compound.
Proactive Exposure Control: A Multi-Layered Approach
Effective safety management relies on the "Hierarchy of Controls," which prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary risk from this compound is the inhalation of its fine dust.[4] Therefore, the most effective control is to contain it at the source.
-
Protocol for Weighing and Handling:
-
All weighing and transfer operations involving this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure.
-
The rationale for this is to maintain a negative pressure environment, ensuring that any generated dust is immediately captured by the exhaust system and cannot enter the researcher's breathing zone.
-
Ensure the fume hood sash is maintained at the lowest practical height to maximize airflow efficiency.
-
Administrative and Procedural Controls
These are the standard operating procedures that minimize the potential for exposure.
-
Handling:
-
Avoid any actions that generate dust, such as crushing or vigorous scraping.[5]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
-
Contaminated clothing should be removed and washed before reuse.[2][6]
-
Designate specific areas for handling this compound to prevent cross-contamination of workbenches.
-
-
Storage:
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is not a substitute for robust engineering controls but is mandatory to protect against residual risks. The selection of PPE must directly correspond to the identified hazards.
| Protection Type | Specification | Rationale and Causality |
| Eye/Face | Safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133.[2][8] | The H319 "Causes serious eye irritation" classification necessitates a full seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect from airborne dust that can circulate behind the lens. |
| Hand | Chemical-resistant protective gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation (H315). Gloves must be inspected for integrity before use and removed using a technique that avoids touching the outer surface.[7] |
| Body | Standard laboratory coat. | To prevent the solid powder from contaminating personal clothing.[2] |
| Respiratory | Not required for small-scale use under adequate ventilation (fume hood).[2] | For large-scale operations, emergency situations, or if ventilation is inadequate, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to mitigate the risk of respiratory irritation (H335).[1][2] |
Emergency Response and First Aid Protocols
In the event of an accidental exposure, a rapid and correct response is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment like emergency showers and eyewash stations.
Caption: Emergency first aid workflow for exposure incidents.
Step-by-Step First Aid Methodologies
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[2]
-
If in Eyes: Immediately rinse the eyes with plenty of water, including under the eyelids, for at least 15 minutes. If present, remove contact lenses after the first 5 minutes and continue rinsing. It is imperative to get medical attention.[2][6]
-
If Inhaled: Move the individual from the exposure area to fresh air immediately. If the person is not breathing, perform artificial respiration. Seek medical attention.[2][6]
-
If Swallowed: Clean the mouth with water. Never induce vomiting. Contact a poison control center or seek medical attention immediately.[2][8]
Physicochemical and Fire Safety Data
A summary of key physical and chemical properties is essential for a complete risk assessment.
| Property | Value | Source |
| CAS Number | 111771-08-5 | [1][3][9] |
| Molecular Formula | C₇H₄FIO₂ | [2][3][9] |
| Molecular Weight | 266.01 g/mol | [1][2][9] |
| Appearance | Yellow to light brown powder/crystal | |
| Melting Point | 123-126 °C | [1][4] |
| Flash Point | 136.2 °C | [4] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2][5]
-
Critical Note on Combustion: Thermal decomposition presents a significant danger beyond the fire itself. The process can release highly irritating and toxic gases and vapors.[2]
-
Hazardous Combustion Products:
Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these decomposition products.[8][10]
Conclusion
This compound is a compound with a well-defined, moderate hazard profile centered on its irritant properties. It does not possess acute toxicity, carcinogenic, or mutagenic properties based on available data.[2][8] Safe handling is readily achieved by adhering to a stringent hierarchy of controls: prioritize the use of engineering solutions like fume hoods to prevent dust generation, follow meticulous handling and storage procedures, and consistently wear the appropriate personal protective equipment, with a particular emphasis on sealed eye protection. By understanding the causality behind these safety measures, researchers can confidently integrate this valuable reagent into their work while maintaining the highest standards of laboratory safety.
References
- 1. 2-フルオロ-6-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.no [fishersci.no]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CAS#:111771-08-5 | Chemsrc [chemsrc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. scbt.com [scbt.com]
- 10. fishersci.com [fishersci.com]
Theoretical studies of 2-Fluoro-6-iodobenzoic acid
An In-depth Technical Guide to the Theoretical Studies of 2-Fluoro-6-iodobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical analysis of this compound, a pivotal building block in medicinal chemistry and organic synthesis. Leveraging Density Functional Theory (DFT), we explore the molecule's structural, vibrational, and electronic properties to provide foundational data for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind computational choices, linking theoretical predictions to practical applications. This document details the optimized molecular geometry, vibrational frequencies, Frontier Molecular Orbitals (FMO), and Molecular Electrostatic Potential (MEP), offering a robust computational framework for understanding and predicting the reactivity and physicochemical properties of this versatile compound.
Introduction: The Significance of this compound
This compound is a halogenated aromatic carboxylic acid whose unique substitution pattern makes it an exceptionally valuable reagent. Its structure incorporates a carboxylic acid group, a fluorine atom, and an iodine atom in ortho positions on a benzene ring. This specific arrangement offers a powerful combination of functionalities for synthetic chemists.[1]
The key to its utility lies in its dual-functional nature:
-
The Iodine Atom : As an excellent leaving group, iodine is highly amenable to a wide range of modern cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental for constructing the complex carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs).[1][2]
-
The Fluorine Atom : The presence of fluorine significantly modulates the electronic and lipophilic properties of a molecule. In drug design, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and optimize pharmacokinetic profiles.[1]
-
The Carboxylic Acid Group : This functional group provides a handle for further derivatization, such as amide bond formation, which is crucial for linking the molecule to other fragments in a larger synthetic scheme.
Given its importance, a deep understanding of its intrinsic molecular properties is essential for predicting its behavior in chemical reactions and biological systems. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-empirical method to investigate its electronic structure and reactivity with high accuracy.[3] This guide outlines a detailed computational protocol and discusses the theoretical results, providing a predictive framework for its application in advanced chemical synthesis.
Computational Methodology: A Self-Validating System
The choice of computational method is critical for obtaining reliable theoretical data. For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy.[3][4] Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established and robust choice for studying organic molecules.[4][5]
To ensure a precise description of the electron distribution, especially for the highly electronegative fluorine and the large, polarizable iodine, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is employed.[4][6] The diffuse functions (++G) are crucial for accurately modeling non-covalent interactions and the electron density far from the nuclei, while the polarization functions (d,p) account for the non-spherical nature of electron clouds in bonded atoms.
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Input : The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView).
-
Geometry Optimization : The structure is optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation (the most stable structure) of the molecule.
-
Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields the theoretical FT-IR spectrum.
-
Electronic Property Analysis : Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the generation of the Molecular Electrostatic Potential (MEP) map.
-
NMR Calculation : The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the isotropic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).
Computational Workflow Diagram
Caption: A streamlined workflow for the DFT analysis of this compound.
Results and Discussion: A Theoretical Deep Dive
Optimized Molecular Geometry
The geometry optimization reveals the most stable conformation of the molecule. A key feature is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the ortho-fluorine atom. DFT studies on similar ortho-substituted benzoic acids have shown that such interactions significantly influence the orientation of the carboxylic group and the overall planarity of the molecule.[4] The planar trans conformer, where the carboxylic proton is oriented towards the fluorine, is expected to be a highly stable structure.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond | Predicted Value |
| Bond Lengths (Å) | C=O | 1.21 |
| C-O | 1.35 | |
| O-H | 0.97 | |
| C-F | 1.36 | |
| C-I | 2.11 | |
| Bond Angles (°) ** | O=C-O | 123.5 |
| C-C-F | 119.8 | |
| C-C-I | 120.5 | |
| Dihedral Angle (°) ** | O=C-O-H | ~180 (trans) |
Note: These values are illustrative and based on typical DFT/B3LYP results for similar halogenated benzoic acids.
Vibrational Analysis (FT-IR)
The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be compared with experimental data for validation. The vibrational modes are assigned based on their potential energy distribution (PED). Key vibrational signatures are expected for the carboxylic acid group and the carbon-halogen bonds.
Table 2: Assignment of Key Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Expected Experimental Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~3500 | 3500 - 3550 |
| C=O stretch (Carboxylic Acid) | ~1750 | 1740 - 1780 |
| C-O stretch (Carboxylic Acid) | ~1290 | 1280 - 1320 |
| C-F stretch | ~1250 | 1240 - 1270 |
| C-I stretch | ~540 | 530 - 560 |
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.978 for B3LYP) to improve agreement.[4]
Electronic Properties: Reactivity Insights
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. A smaller energy gap implies higher reactivity. For this compound, the HOMO is expected to be localized on the aromatic ring and the iodine atom, while the LUMO is likely centered on the carboxylic acid group and the C-I antibonding orbital, indicating that these are the primary sites for nucleophilic and electrophilic attack, respectively.
The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this molecule, the most negative potential (red) is expected around the carbonyl oxygen, making it a site for electrophilic attack or hydrogen bonding. The most positive potential (blue) would be located on the acidic hydrogen, confirming its role as a proton donor.
Table 3: Calculated Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | ~2.5 Debye |
Note: These values are illustrative and serve as a representative example of DFT calculations.
NMR Spectral Analysis
Theoretical NMR calculations are invaluable for confirming molecular structure and assigning experimental spectra. The GIAO method is highly effective for predicting the chemical shifts of both 1H and 13C nuclei. The electronegative fluorine and iodine atoms are expected to have a significant influence on the chemical shifts of the adjacent carbon and hydrogen atoms on the aromatic ring.
Table 4: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹³C NMR | ||
| C=O | ~168.0 | Data not available in searches |
| C-I | ~92.0 | Data not available in searches |
| C-F | ~163.0 | Data not available in searches |
| Aromatic C-H | 115.0 - 135.0 | Data not available in searches |
| ¹H NMR | ||
| COOH | ~11.0 | Data not available in searches |
| Aromatic H | 7.0 - 8.0 | Data not available in searches |
Note: While specific experimental spectra for this compound were not found in the provided search results, the predicted values are based on established trends for similar substituted benzenes.[7][8][9] The C-I carbon is expected to be significantly shielded (lower ppm) due to the heavy atom effect, while the C-F carbon will be strongly deshielded (higher ppm).[10]
Visualization of Molecular Properties
Molecular Structure and MEP
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(111771-08-5) 1H NMR [m.chemicalbook.com]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 2-Iodobenzoic acid(88-67-5) 13C NMR spectrum [chemicalbook.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to 2-Fluoro-6-iodobenzoic Acid: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-iodobenzoic acid, a versatile halogenated aromatic carboxylic acid with significant applications in organic synthesis and medicinal chemistry. This document traces the historical context of its synthesis, details established and modern preparative methodologies with mechanistic insights, and presents its key physicochemical properties. By offering a deep dive into the evolution of its synthesis and practical, field-proven protocols, this guide serves as a critical resource for researchers leveraging this important building block in the development of novel pharmaceuticals and complex organic molecules.
Introduction
This compound, with the CAS Registry Number 111771-08-5, is a unique trifunctional molecule featuring a carboxylic acid, a fluorine atom, and an iodine atom all positioned on a benzene ring. This specific arrangement of substituents imparts a distinct reactivity profile, making it a highly valuable intermediate in contemporary organic synthesis. The presence of both fluorine and iodine offers orthogonal reactivity; the iodine atom is an excellent leaving group for cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules. This dual functionality has made this compound a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide will explore the discovery and historical development of this compound, providing a detailed examination of its synthesis and chemical characteristics.
Physicochemical Properties
This compound is typically a white to light yellow or brown crystalline powder.[3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 111771-08-5 | [4] |
| Molecular Formula | C₇H₄FIO₂ | [4] |
| Molecular Weight | 266.01 g/mol | [4] |
| Melting Point | 123-126 °C | [5] |
| Appearance | White to light yellow/brown crystalline powder | [3] |
| Solubility | Soluble in many organic solvents |
Discovery and History
While a singular, seminal "discovery" paper for this compound is not readily apparent in the indexed scientific literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for multi-substituted aromatic compounds in the 20th century. The synthesis of such molecules was driven by the growing demand for novel structures in medicinal chemistry and materials science. The strategic placement of different halogen atoms on a benzoic acid scaffold, as seen in the title compound, allows for selective and sequential chemical transformations.
The conceptualization of this compound likely arose from the need for a building block that could participate in reactions such as Suzuki, Sonogashira, and Heck couplings via its carbon-iodine bond, while the fluorine atom could be used to fine-tune the properties of the final product. The historical development of its synthesis is therefore not a story of a single breakthrough, but rather an evolution of established chemical reactions adapted for this specific substitution pattern.
Evolution of Synthesis
The preparation of this compound has evolved with the refinement of core synthetic organic reactions. Two primary strategies have emerged as the most viable and commonly cited routes: the Sandmeyer reaction starting from an amino-substituted precursor and the ortho-lithiation of a di-halogenated benzene derivative.
The Sandmeyer Reaction Approach
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[6][7] This approach remains a cornerstone for the synthesis of this compound.
Conceptual Workflow:
Detailed Experimental Protocol (Hypothetical, based on established Sandmeyer procedures):
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
The Ortho-Lithiation Approach
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing group, in this case, the fluorine atom, facilitates the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with an electrophile, such as carbon dioxide, to install the carboxylic acid group.
Conceptual Workflow:
References
- 1. 2-Amino-6-fluorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [chemdict.com]
- 4. chemscene.com [chemscene.com]
- 5. Khan Academy [khanacademy.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
Methodological & Application
Application Note: A Strategic Protocol for the Suzuki-Miyaura Coupling of 2-Fluoro-6-iodobenzoic Acid
Introduction: Navigating the Challenges of Sterically Hindered Substrates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
This application note provides an in-depth guide to a particularly challenging yet crucial transformation: the Suzuki-Miyaura coupling of 2-Fluoro-6-iodobenzoic acid. This substrate presents a confluence of steric and electronic hurdles. The di-ortho-substitution, with a bulky iodine atom and an electron-withdrawing fluorine atom, significantly encumbers the reaction center.[4][5] Furthermore, the presence of the acidic carboxylic acid moiety necessitates careful selection of the base to avoid unwanted side reactions and ensure the catalytic cycle proceeds efficiently.
Mastering the coupling of this substrate is of high value, as the resulting 2-fluoro-biphenyl-6-carboxylic acid scaffold is a key intermediate in the development of novel therapeutics and functional materials. This guide will dissect the mechanistic nuances, provide a field-proven protocol, and offer troubleshooting strategies to empower researchers in achieving successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a finely tuned palladium-catalyzed cycle.[6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Figure 1: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of the Base: The base is a critical component, playing a pivotal role primarily in the transmetalation step.[9] There are two widely accepted pathways for the activation of the organoboron species:[9][10]
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex [R-B(OH)3]-, which then readily transfers its organic group to the palladium(II) center.[9][11]
-
The Hydroxide Pathway: The base first reacts with the palladium(II)-halide complex to generate a palladium(II)-hydroxide species. This intermediate then reacts with the neutral boronic acid to facilitate the transmetalation.[9]
For substrates containing acidic protons, such as this compound, the base must also serve as a stoichiometric neutralizing agent, a factor that must be accounted for in the experimental design.
Strategic Considerations for a Challenging Substrate
The successful coupling of this compound requires a tailored approach that addresses its unique structural features.
-
Catalyst and Ligand Selection: The steric hindrance imposed by the two ortho-substituents makes the oxidative addition step particularly challenging. To overcome this, catalyst systems employing bulky and electron-rich phosphine ligands are highly recommended.[4][12] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated exceptional efficacy in promoting couplings of sterically demanding aryl halides.[13] N-heterocyclic carbene (NHC) ligands also offer a robust alternative for these difficult transformations.[14]
-
Choice of Base: The presence of the carboxylic acid necessitates the use of at least one equivalent of base for neutralization. An excess is then required to participate in the catalytic cycle. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[9][15] These bases are strong enough to facilitate transmetalation but are less likely to cause unwanted side reactions, such as esterification if an alcohol solvent is present.
-
Solvent System: A polar aprotic solvent is typically employed to ensure the solubility of the reactants and the catalyst complex. Dioxane, tetrahydrofuran (THF), or toluene, often in combination with water, are common choices.[16][17] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Reaction Temperature: Due to the challenging nature of the substrate, elevated temperatures, often in the range of 80-110 °C, are generally required to achieve a reasonable reaction rate and drive the reaction to completion.[16][18]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Table 1: Reagents and Stoichiometry
| Reagent | Molar Equiv. | Example Quantity (for 0.5 mmol scale) |
| This compound | 1.0 | 140 mg |
| Arylboronic Acid | 1.2 | 0.6 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 2.2 mg |
| SPhos | 0.04 | 8.2 mg |
| Potassium Carbonate (K₂CO₃) | 3.0 | 207 mg |
| 1,4-Dioxane | - | 4.0 mL |
| Water | - | 1.0 mL |
Experimental Workflow Diagram
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[13]
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Degas the 1,4-dioxane and water by sparging with an inert gas for 15-20 minutes. Under a positive pressure of the inert gas, add the 1,4-dioxane (4.0 mL) and water (1.0 mL) to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficient temperature.3. Inappropriate ligand or base. | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Increase the reaction temperature in 10 °C increments.3. Screen alternative bulky phosphine ligands (e.g., XPhos) or bases (e.g., K₃PO₄). |
| Significant Starting Material Remaining | 1. Reaction time is too short.2. Insufficient catalyst loading. | 1. Extend the reaction time.2. Increase the catalyst loading to 3-5 mol%. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic impurities.2. Base is too strong or reaction temperature is too high. | 1. Use anhydrous solvents and dry reagents.2. Consider a milder base (e.g., KF) or a lower reaction temperature. Use a boronic ester (e.g., pinacol ester) which is more stable.[1] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system favors this side reaction. | 1. Rigorously exclude oxygen from the reaction.2. Decrease catalyst loading or screen a different palladium precursor/ligand combination. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with careful consideration of the reaction parameters. The key to success lies in the strategic selection of a catalyst system equipped with a bulky, electron-rich ligand to overcome steric hindrance, and the use of an appropriate base in sufficient excess to both neutralize the substrate and drive the catalytic cycle. The protocol detailed herein provides a robust and reproducible method for accessing valuable 2-fluoro-biphenyl-6-carboxylic acid derivatives, opening avenues for further research and development in the chemical sciences.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Sonogashira Coupling of 2-Fluoro-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Sterically Demanding Substrate
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-catalyzed reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials due to its typically mild reaction conditions and broad functional group tolerance.[2][3]
This guide provides a detailed examination of the Sonogashira coupling as applied to a particularly challenging substrate: 2-Fluoro-6-iodobenzoic acid. The unique substitution pattern of this molecule—a sterically demanding ortho-iodo group, an electron-withdrawing fluorine atom, and a potentially coordinating carboxylic acid moiety—presents a confluence of factors that require careful consideration and optimization of reaction conditions. This document will dissect these challenges and provide experimentally grounded protocols to achieve successful coupling.
Scientific Integrity & Logic: Understanding the "Why" Behind the Protocol
A successful Sonogashira coupling of this compound hinges on a nuanced understanding of the reaction mechanism and the specific electronic and steric effects at play.
The Catalytic Cycle: A Dual-Metal Dance
The Sonogashira reaction classically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]
References
Palladium-catalyzed cross-coupling of 2-Fluoro-6-iodobenzoic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-6-iodobenzoic Acid
For inquiries, contact: Senior Application Scientist, Gemini Division.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and the construction of complex biaryl and enyne scaffolds are of paramount importance. This compound (CAS: 111771-08-5) has emerged as a uniquely valuable building block, possessing a trifecta of functional handles that enable diverse and precise molecular construction.[1][2][3][4][5] Its structure features:
-
An iodide , which serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C(sp²)-I bond.[6][7]
-
An ortho-fluoro substituent, which can modulate the electronic properties and metabolic stability of the final compound, a common strategy in pharmaceutical development.
-
A carboxylic acid group, providing a versatile handle for further derivatization, such as amide bond formation, or influencing the solubility and pharmacokinetic profile of the molecule.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in synthetic organic chemistry for forming carbon-carbon bonds.[8][9][10] Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings have revolutionized the synthesis of complex organic molecules.[11][12][13] This guide provides a detailed exploration of these transformations using this compound, focusing on the underlying mechanistic principles, practical experimental protocols, and the rationale behind parameter selection.
The Core Mechanism: A Universal Palladium Catalytic Cycle
At the heart of most palladium-catalyzed cross-coupling reactions is a well-defined catalytic cycle.[6][11][14] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The process is initiated by the in situ generation of a catalytically active Pd(0) species from a more stable Pd(II) or Pd(0) precatalyst.[15] The cycle then proceeds through three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[14]
Key Parameters: The Causality Behind Experimental Choices
The success of a cross-coupling reaction hinges on the judicious selection of its components. Each element plays a crucial role, and understanding this role allows for rational optimization.
| Component | Common Examples | Rationale & Field Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | These stable Pd(II) and Pd(0) sources generate the active, monoligated L₁Pd(0) species required to initiate the cycle.[14][16] The choice can affect the induction period and overall catalyst activity. For challenging couplings, pre-formed catalysts with bulky ligands are often preferred.[17] |
| Ligand | PPh₃, P(t-Bu)₃, Biaryl Phosphines (SPhos, XPhos, RuPhos) | The ligand is arguably the most critical variable. Its functions are to stabilize the palladium center, enhance its solubility, and modulate its reactivity.[15][18] Bulky and electron-rich ligands, like the Buchwald biaryl phosphines, accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and enabling the coupling of sterically hindered or electronically deactivated substrates.[9][16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N, DBU | The base serves multiple purposes. In Suzuki couplings, it facilitates the formation of the reactive boronate species.[11][16] In Sonogashira and Heck reactions, it neutralizes the hydrogen halide generated during the cycle.[12][13] The choice of base can significantly impact yield, and inorganic bases like K₃PO₄ are often effective in a wide range of transformations. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile | The solvent must solubilize all reactants and facilitate the reaction at the desired temperature. Aprotic polar solvents are common. For Suzuki reactions, the addition of water is often necessary to facilitate the transmetalation step.[7] |
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of pharmaceutical synthesis.[8][11][19] It couples an organohalide with an organoboron species, typically a boronic acid or ester.[7]
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the synthesis of 2-fluoro-6-phenylbenzoic acid.
Materials:
-
This compound (1.0 mmol, 266.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 636.8 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add toluene and water to the flask.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | >88 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 110 | >85 |
Application 2: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides to form conjugated enynes and arylalkynes.[12][20] It traditionally employs a dual catalytic system of palladium and a copper(I) co-catalyst.[12][21][22]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 266.0 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg)
-
Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 418 µL)
-
Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask, magnetic stir bar
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add THF and triethylamine. Stir for 5 minutes. Then, add phenylacetylene dropwise via syringe.
-
Degassing: Perform three vacuum-backfill cycles with argon.
-
Reaction: Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide often allows this reaction to proceed without heating.[22]
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically complete in 2-6 hours).
-
Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aq. NH₄Cl (to remove copper salts) and then water. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.
-
Purification: Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Application 3: Heck Reaction for Alkene Arylation
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[13][23] The mechanism differs from Suzuki and Sonogashira couplings, proceeding via carbopalladation and β-hydride elimination steps.[24]
Protocol: Heck Coupling of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 266.0 mg)
-
Styrene (1.5 mmol, 172 µL)
-
Pd(OAc)₂ (0.05 mmol, 11.2 mg)
-
Tri-o-tolylphosphine (P(o-tol)₃) (0.1 mmol, 30.4 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
N,N-Dimethylformamide (DMF) (4 mL)
-
Sealed reaction tube, magnetic stir bar
Procedure:
-
Reaction Setup: Add this compound, Pd(OAc)₂, and P(o-tol)₃ to a sealable reaction tube under an inert atmosphere.
-
Solvent and Reagent Addition: Add DMF, triethylamine, and finally styrene.
-
Sealing and Reaction: Securely seal the tube and heat the reaction mixture to 120 °C with stirring. Note: Heck reactions often require higher temperatures than Suzuki or Sonogashira couplings.[25]
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and acidify with 1M HCl to pH ~2-3.
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired trans-stilbene derivative.
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow for performing these cross-coupling reactions, from setup to final product analysis.
References
- 1. 111771-08-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. 2-氟-6-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. theses.enscm.fr [theses.enscm.fr]
- 19. tcichemicals.com [tcichemicals.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. Heck Reaction [organic-chemistry.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Fluoro-6-iodobenzoic Acid
Introduction: The Strategic Advantage of 2-Fluoro-6-iodobenzoic Acid in Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a preeminent building block for the synthesis of a diverse array of heterocyclic compounds.[1][2][3] Its utility stems from the unique and complementary reactivity imparted by the ortho-fluoro and iodo substituents on the benzoic acid core. The iodine atom serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are foundational for carbon-carbon and carbon-nitrogen bond formation.[2] Concurrently, the strongly electronegative fluorine atom exerts a significant inductive effect, modulating the acidity of the carboxylic acid and influencing the electronic properties of the aromatic ring, which can impact reaction rates and regioselectivity.[4][5] This dual functionality allows for sequential and site-selective transformations, providing a convergent and efficient pathway to a variety of medicinally relevant heterocyclic scaffolds.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of four key classes of heterocyclic compounds from this compound: benzofurans, indoles, quinolines, and phenanthridinones. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
I. Synthesis of 7-Fluorobenzofurans via Sonogashira Coupling and Cyclization
Benzofurans are a prevalent structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[6] The following protocol details a two-step sequence for the synthesis of 7-fluorobenzofurans from this compound, proceeding through a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[7][8][9]
Workflow for the Synthesis of 7-Fluorobenzofurans
References
- 1. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Foreword: The Strategic Advantage of a Multifunctional Building Block
An Application Guide to 2-Fluoro-6-iodobenzoic Acid in Advanced Materials Science
In the landscape of materials science, progress is often dictated by the precision and versatility of the molecular building blocks at our disposal. This compound (FIBA) emerges as a uniquely powerful synthon, distinguished by its trifecta of reactive sites: a carboxylic acid, a fluorine atom, and an iodine atom. The strategic ortho-positioning of the halogen atoms imparts distinct steric and electronic properties, making FIBA not merely a precursor, but a sophisticated tool for designing next-generation materials. The iodine atom serves as an exceptional handle for carbon-carbon bond formation via cross-coupling chemistry, the carboxylic acid provides a robust anchor point for polymerization or coordination to metal centers, and the fluorine atom bestows valuable properties such as thermal stability, chemical resistance, and tailored electronic behavior.
This guide moves beyond a simple recitation of facts to provide a causal understanding of why and how this compound is leveraged in the synthesis of high-performance polymers, the construction of novel metal-organic frameworks, and the exploration of new organic electronic materials. The protocols herein are presented not as rigid recipes, but as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Physicochemical Properties and Strategic Value
Before delving into applications, it is crucial to understand the inherent properties of the FIBA molecule. Its utility is a direct consequence of its structure.
| Property | Value | Significance in Materials Synthesis |
| Molecular Formula | C₇H₄FIO₂[1][2] | A compact aromatic scaffold with three distinct functional points. |
| Molecular Weight | 266.01 g/mol [1][2] | A moderate molecular weight that doesn't excessively dilute the properties of the final material. |
| Melting Point | 123-126 °C | Indicates a stable, crystalline solid at room temperature, simplifying handling and storage. |
| Key Functional Groups | Carboxylic Acid (-COOH) | Enables esterification, amidation, and coordination to metal ions for MOF synthesis. |
| Iodine (-I) | Excellent leaving group for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[3][4] | |
| Fluorine (-F) | Imparts high thermal stability, chemical resistance, low dielectric constant, and hydrophobicity to resulting materials.[5][6] |
The spatial arrangement of these groups is non-trivial. The C-I bond is highly susceptible to oxidative addition by palladium catalysts, making it the primary site for elaboration.[7] The adjacent fluorine atom can influence the reactivity of this bond and, more importantly, the properties of the resulting material.
Caption: Versatility of FIBA as a central precursor for diverse material classes.
Application in High-Performance Fluorinated Polymers
Fluorinated polymers, such as polyimides and polyamides, are sought after for their superior thermal stability, chemical inertness, and low dielectric constants, making them indispensable in the aerospace and microelectronics industries.[5][6] The direct incorporation of fluorine atoms into the polymer backbone via monomers derived from FIBA is a highly effective strategy to achieve these properties.[5]
Causality Behind Experimental Choices
The core strategy involves transforming FIBA into a difunctional monomer (e.g., a diamine or a dicarboxylic acid) that can undergo polycondensation. The C-I bond is the ideal site for this transformation. For instance, a double Sonogashira coupling reaction with a protected amino-alkyne, followed by deprotection, can yield a novel fluorinated diamine monomer.
Why this approach is effective:
-
Targeted Functionalization: It leverages the predictable and high-yielding nature of palladium-catalyzed coupling to build complex monomers.
-
Property Enhancement: The fluorine atom, now part of the monomer and subsequent polymer backbone, directly imparts desirable characteristics like a lower dielectric constant and increased thermal stability.[5]
-
Structural Rigidity: The aromatic rings and alkyne linkages introduced via coupling contribute to a rigid polymer backbone, leading to high glass transition temperatures (Tg) and mechanical strength.
Protocol 1: Synthesis of a Novel Diamine Monomer via Sonogashira Coupling
This protocol outlines the synthesis of a diamine monomer from FIBA, a critical step before polymerization. It is a two-step process involving a coupling reaction followed by deprotection.
Caption: General workflow for Sonogashira coupling with FIBA.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and Copper(I) iodide (CuI, 0.06 eq).
-
Solvent and Base Addition: Add anhydrous, degassed triethylamine (TEA) and tetrahydrofuran (THF) in a 1:2 v/v ratio. The solution should be thoroughly degassed via three freeze-pump-thaw cycles.
-
Alkyne Addition: Add a solution of the terminal alkyne (e.g., N-propargylphthalimide, 1.1 eq) in THF dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: After filtering off the drying agent and concentrating the solvent, purify the crude product by flash column chromatography on silica gel to yield the phthalimide-protected intermediate.
-
Deprotection: The phthalimide protecting group can be removed by treating the intermediate with hydrazine monohydrate in ethanol under reflux to yield the final diamine monomer.
This monomer can then be used in a subsequent polycondensation reaction with a suitable dianhydride to form a high-performance fluorinated polyimide.
Application in Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[8][9] Their high surface area and tunable pore environments make them ideal for gas storage, separation, and catalysis.[10] FIBA is an excellent candidate for a functional linker in MOF synthesis.
Causality Behind Experimental Choices
The carboxylic acid group of FIBA can coordinate with metal centers (like Zr, Zn, or Cu) to form the framework structure.[10] The key innovation lies in the other two functional groups:
-
Fluorine Decoration: The fluorine atom projects into the MOF pores, creating a fluorinated environment. This can enhance the hydrophobicity of the MOF, which is highly desirable for applications like oil-water separation or selective adsorption of nonpolar guests.[11][12]
-
Iodine as a Post-Synthetic Modification (PSM) Site: The C-I bond is a latent reactive site. After the MOF is constructed, the iodine atom can be used to graft other functional molecules onto the framework via cross-coupling reactions, a powerful technique known as Post-Synthetic Modification. This allows for the introduction of catalytic sites or specific recognition groups without altering the underlying framework topology.
Protocol 2: Solvothermal Synthesis of a FIBA-based MOF
This protocol describes a general method for synthesizing a zirconium-based MOF (UiO-66 topology) using FIBA as the organic linker.
-
Precursor Solution: In a 20 mL glass vial, dissolve Zirconium(IV) chloride (ZrCl₄, 1.0 eq) and this compound (1.0 eq) in N,N-dimethylformamide (DMF).
-
Modulator Addition (Optional but Recommended): Add a modulating agent, such as acetic acid or hydrochloric acid (20-50 eq). The modulator competes with the FIBA linker for coordination to the metal cluster, which helps control the crystallinity and defect density of the resulting MOF.[5]
-
Sonication: Sonicate the mixture for 10-20 minutes until a clear, homogeneous solution is obtained.
-
Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours. During this time, the MOF crystals will form and precipitate.
-
Isolation: After cooling the oven to room temperature, decant the DMF solution. A white microcrystalline powder should be visible at the bottom of the vial.
-
Washing and Activation: To remove unreacted starting materials and solvent from the pores, the powder must be washed extensively.
-
Wash with fresh DMF three times.
-
Exchange the solvent with ethanol three times.
-
Activate the MOF by heating under a dynamic vacuum at 150 °C for 12 hours. This process removes all guest molecules from the pores, making the internal surface area accessible.
-
The resulting material can be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure and by N₂ adsorption (BET analysis) to determine its surface area and porosity.
Emerging Applications in Organic Electronics
While less established than its use in polymers and MOFs, FIBA serves as a valuable starting point for synthesizing novel conjugated materials for organic electronics. The formation of C(sp²)-C(sp) bonds through Sonogashira coupling is a cornerstone of synthesizing organic semiconductors for applications like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[7][13]
Synthetic Strategy: Building Conjugated Systems
The C-I bond of FIBA allows for its direct integration into larger π-conjugated systems. By reacting FIBA with various terminal alkynes, one can create a library of functionalized building blocks. The carboxylic acid group can be further modified, for example, by converting it to an ester to improve solubility or to an amide to introduce hydrogen-bonding capabilities. The fluorine atom can help lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the final molecule, which is often beneficial for n-type (electron-transporting) materials.
Protocol 3: Suzuki Coupling for Biaryl Synthesis
This protocol provides a general procedure for the Suzuki cross-coupling of FIBA with an arylboronic acid, a fundamental reaction for creating biaryl structures common in organic electronic materials.[4][14]
Caption: Key steps in the Suzuki cross-coupling catalytic cycle.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by an aqueous solution of a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq). The base is crucial for activating the boronic acid for the transmetalation step.[4]
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere with vigorous stirring. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete (typically 6-18 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, usually by column chromatography or recrystallization, to yield the pure biaryl product.
Material Characterization
The successful synthesis of materials from FIBA must be confirmed through rigorous characterization.
-
Structural Verification (NMR, FT-IR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the molecular structure of monomers and organic materials. FT-IR is used to identify key functional groups.
-
Polymer Properties (GPC, TGA, DSC): Gel Permeation Chromatography (GPC) determines molecular weight and polydispersity. Thermogravimetric Analysis (TGA) assesses thermal stability, while Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg).
-
MOF Properties (PXRD, BET): Powder X-ray Diffraction (PXRD) confirms the crystalline structure and phase purity. Brunauer-Emmett-Teller (BET) analysis of N₂ isotherms measures the surface area and pore volume.
-
Electronic Properties (CV, UV-Vis): Cyclic Voltammetry (CV) is used to determine the HOMO/LUMO energy levels of conjugated materials. UV-Vis spectroscopy reveals their optical absorption properties.
Conclusion and Future Outlook
This compound is far more than a simple chemical reagent; it is a strategic platform for material innovation. Its unique combination of functional groups allows researchers to access a vast chemical space, leading to the creation of materials with precisely engineered properties. The ability to leverage robust and well-understood reactions like Suzuki and Sonogashira coupling provides a reliable pathway from this single molecule to complex, high-performance polymers, functionalized porous frameworks, and novel organic semiconductors. Future research will undoubtedly uncover new ways to exploit the unique reactivity of this versatile building block, further expanding its role in addressing challenges in energy, electronics, and environmental science.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. 20.210.105.67 [20.210.105.67]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Note: One-Pot Synthesis of 8-Fluoro-Isocoumarins from 2-Fluoro-6-Iodobenzoic Acid
Introduction: The Strategic Importance of Isocoumarins and a Streamlined Synthetic Approach
Isocoumarins are a prominent class of naturally occurring lactones that form the structural core of numerous bioactive compounds.[1] Their diverse pharmacological activities, including antifungal, antibacterial, and enzyme inhibitory properties, have established them as privileged scaffolds in drug discovery and development.[1][2] Consequently, the development of efficient and versatile synthetic methodologies to access structurally diverse isocoumarins is of paramount importance.
Traditionally, isocoumarin synthesis has involved multi-step sequences. However, modern organic synthesis prioritizes atom and step economy, leading to the emergence of one-pot methodologies. Among these, the transition metal-catalyzed coupling of ortho-halobenzoic acids with terminal alkynes has proven to be a particularly powerful strategy. This approach typically involves a Sonogashira cross-coupling reaction followed by an in-situ intramolecular cyclization (lactonization) to furnish the isocoumarin core.[3]
This application note provides a detailed protocol and mechanistic insights for the one-pot synthesis of 8-fluoro-isocoumarins utilizing the readily available starting material, 2-fluoro-6-iodobenzoic acid. The presence of the fluorine atom at the C8 position is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[4] This protocol leverages a robust palladium and copper co-catalyzed system to achieve high yields and excellent functional group tolerance.
Mechanistic Rationale: A Symphony of Catalytic Cycles
The one-pot synthesis of isocoumarins from this compound and a terminal alkyne is a cascade process orchestrated by two interconnected catalytic cycles: a palladium cycle for the Sonogashira coupling and a copper cycle for the activation of the alkyne.[3]
The Palladium Catalytic Cycle
The primary role of the palladium catalyst is to facilitate the formation of the C-C bond between the aryl halide and the terminal alkyne. The currently accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl-iodide bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the cycle. The higher reactivity of the C-I bond compared to a C-Br or C-Cl bond makes this compound an excellent substrate for this transformation.
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex.
-
Reductive Elimination: The organic moieties on the palladium center couple and are eliminated from the metal, forming the 2-alkynylbenzoic acid intermediate and regenerating the active Pd(0) catalyst.
The Copper Catalytic Cycle
The copper co-catalyst is crucial for the activation of the terminal alkyne:
-
π-Complex Formation: The copper(I) salt coordinates to the alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate. This species is the active nucleophile in the transmetalation step of the palladium cycle.
The in-situ generated 2-alkynylbenzoic acid then undergoes a 6-endo-dig cyclization, where the carboxylic acid group attacks the alkyne, to form the isocoumarin product. The regioselectivity of this cyclization is a key consideration; while 6-endo-dig cyclization is generally favored at higher temperatures to yield isocoumarins, 5-exo-dig cyclization to form phthalides can sometimes be a competing pathway.[2]
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), toluene, or 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%). If using a ligand like PPh₃ with a catalyst like Pd(OAc)₂, add the ligand at this stage (e.g., 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Solvent and Base: Add the anhydrous solvent (e.g., DMF, 5 mL) via a syringe, followed by the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv). Stir the mixture for a few minutes to ensure dissolution.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via a syringe.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature may vary depending on the specific substrates and should be determined empirically.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and acidify with 1 M HCl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final 8-fluoro-isocoumarin product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Scope and Limitations
The described one-pot synthesis is applicable to a wide range of terminal alkynes, affording the corresponding 8-fluoro-3-substituted-isocoumarins in good to excellent yields. The following table provides representative examples of isocoumarin synthesis from various ortho-iodobenzoic acids, which serve as a guide for the expected outcomes with this compound.
| Entry | o-Iodobenzoic Acid | Alkyne | Product | Yield (%) | Reference |
| 1 | 2-Iodobenzoic acid | Phenylacetylene | 3-Phenylisocoumarin | 92 | [5] |
| 2 | 2-Iodobenzoic acid | 1-Hexyne | 3-Butylisocoumarin | 85 | [5] |
| 3 | 2-Iodo-5-methylbenzoic acid | Phenylacetylene | 6-Methyl-3-phenylisocoumarin | 88 | Adapted from[5] |
| 4 | 2-Iodo-4,5-dimethoxybenzoic acid | 1-Hexyne | 6,7-Dimethoxy-3-butylisocoumarin | 82 | Adapted from[5] |
| 5 | This compound | Phenylacetylene | 8-Fluoro-3-phenylisocoumarin | Est. 75-85 | This Work |
| 6 | This compound | 1-Hexyne | 8-Fluoro-3-butylisocoumarin | Est. 70-80 | This Work |
Note: The yields for entries 5 and 6 are estimated based on the successful application of this methodology to other substituted 2-iodobenzoic acids. The steric hindrance from the 2,6-disubstitution may slightly lower the yields compared to less hindered substrates.
Trustworthiness and Self-Validation
The reliability of this protocol is grounded in the well-established principles of Sonogashira coupling and intramolecular lactonization. To ensure reproducible results, the following points are critical:
-
Purity of Reagents: The use of high-purity starting materials and anhydrous, degassed solvents is essential for the catalytic system to function optimally.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation.
-
Monitoring: Careful monitoring of the reaction progress is necessary to determine the optimal reaction time and prevent the formation of byproducts.
-
Characterization: Thorough characterization of the final product is required to confirm its identity and purity.
Conclusion and Future Perspectives
The one-pot synthesis of 8-fluoro-isocoumarins from this compound and terminal alkynes represents a highly efficient and versatile method for accessing this important class of fluorinated heterocycles. The protocol is robust, scalable, and tolerant of a wide range of functional groups, making it an invaluable tool for researchers in medicinal chemistry and drug discovery.
Future work could explore the expansion of the substrate scope to include more complex and functionally diverse terminal alkynes. Furthermore, the development of more sustainable catalytic systems, such as those employing heterogeneous catalysts or reactions in greener solvents, would be a valuable contribution to this field.
References
- 1. distantreader.org [distantreader.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Catalyst selection for 2-Fluoro-6-iodobenzoic acid cross-coupling reactions
Application Note & Protocols
Topic: Strategic Catalyst Selection for Cross-Coupling Reactions with 2-Fluoro-6-iodobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable, yet challenging, building block in modern organic synthesis, particularly for the construction of novel pharmaceutical agents. Its di-ortho-substituted pattern, featuring significant steric hindrance and a potentially coordinating carboxylate group, demands a carefully considered approach to catalyst selection for successful cross-coupling reactions. This guide provides a detailed analysis of the challenges inherent to this substrate and presents a strategic framework for selecting optimal catalyst systems. We delve into the mechanistic roles of palladium precatalysts, specialized ligands, bases, and solvents, offering field-proven insights to overcome common pitfalls such as low conversion, catalyst poisoning, and decarboxylation. Detailed, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings are provided as robust starting points for reaction optimization.
The Challenge: Understanding the Reactivity of this compound
The unique structure of this compound presents a triad of challenges that must be addressed for efficient cross-coupling. Success hinges on a catalyst system that can navigate these specific structural and electronic hurdles.
-
Severe Steric Hindrance: The substrate is substituted at both ortho positions relative to the reactive C-I bond. This steric bulk impedes the approach of the palladium catalyst, making the initial oxidative addition step—often the rate-determining step of the catalytic cycle—particularly difficult.[1][2]
-
Catalyst Inhibition by the Carboxylate Group: In the presence of a base, the carboxylic acid is deprotonated to a carboxylate anion. This anion can coordinate to the palladium center, forming stable, catalytically inactive complexes that effectively "poison" the catalyst and stall the reaction.[3]
-
Potential for Decarboxylation: Halo-substituted benzoic acids are susceptible to decarboxylation, a side reaction promoted by heat and the presence of a base.[3] This unproductive pathway consumes the starting material and complicates purification.
-
Selective C-I Bond Reactivity: The palladium-catalyzed cross-coupling reactivity of aryl halides follows the trend I > Br > Cl >> F, which is a direct consequence of the carbon-halogen bond dissociation energy.[4] The C-I bond is significantly weaker (~65 kcal/mol) than the C-F bond (~125 kcal/mol), ensuring that cross-coupling occurs exclusively at the iodine position without disturbing the fluorine substituent.[4]
A Mechanistic Approach to Catalyst System Selection
A successful cross-coupling strategy for this substrate is built on four pillars: the palladium source, the ligand, the base, and the solvent. Each component must be selected to synergistically overcome the challenges outlined above.
The Palladium Precatalyst: Ensuring Efficient Entry into the Catalytic Cycle
While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, modern, well-defined precatalysts are highly recommended for reproducibility and efficiency.[5] These air- and moisture-stable complexes rapidly generate the active, low-coordinate Pd(0) species under reaction conditions, leading to more consistent results.
-
Recommended Precatalysts: Buchwald G3 or G4 precatalysts, or N-heterocyclic carbene (NHC)-based precatalysts like [Pd(IPr)(μ-Cl)Cl]₂ are excellent choices.[5][6] They provide highly efficient catalytic systems and are particularly useful for screening different ligands.[5]
The Ligand: The Key to Overcoming Steric and Electronic Barriers
The choice of ligand is the most critical factor for achieving high yields. For di-ortho-substituted substrates, the ligand must be both sterically bulky and highly electron-donating.
-
Mechanism of Action: Bulky ligands form coordinatively unsaturated Pd(0) complexes that are highly reactive towards oxidative addition. Their steric profile also facilitates the final reductive elimination step, releasing the product and regenerating the catalyst.[5][7] Electron-rich ligands increase the electron density on the palladium center, which further promotes the oxidative addition of the aryl iodide.
-
Recommended Ligand Classes:
-
Bulky Biaryl Monophosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging Suzuki-Miyaura couplings.[2][8][9] Their unique architecture provides the necessary bulk and electron-donating character to couple extremely hindered substrates.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs like IPr and IMes are powerful σ-donors, even more so than many phosphines.[5] Their steric bulk can be tuned, and they are highly effective for coupling sterically demanding substrates.[5]
-
The Base: Minimizing Side Reactions
The base plays a crucial role, but an improper choice can be detrimental. Strong bases (e.g., NaOH, KOtBu) can promote decarboxylation.[3]
-
Recommended Bases: Milder inorganic bases are preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices for Suzuki couplings as they are effective without being overly harsh.[3] For Sonogashira and Heck reactions, amine bases like triethylamine (Et₃N) or a hindered amine are standard.[10][11]
The Solvent: Managing Solubility
The deprotonated carboxylate salt of the starting material may have poor solubility in purely organic solvents.
-
Recommended Solvents: A biphasic solvent system, such as Dioxane/Water or Toluene/Water (typically in a 4:1 or 5:1 ratio), is often ideal.[3] This ensures that both the organic-soluble catalyst complex and the more polar carboxylate salt can participate effectively in the reaction. Anhydrous solvents like THF or Dioxane can also be used, particularly if the base is finely powdered and well-dispersed.
Recommended Protocols
The following protocols are designed as robust starting points. Optimization of temperature, concentration, and catalyst loading may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for sterically hindered substrates and aims to minimize side reactions.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos G3, 2 mol%)
-
SPhos ligand (2 mol% additional, for a total L:Pd ratio of 2:1)
-
Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv), finely ground
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium precatalyst and ligand and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80–100 °C. The optimal temperature should be the lowest that provides a reasonable reaction rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and acidify carefully with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Sonogashira Coupling
This reaction couples the aryl iodide with a terminal alkyne.[11][12]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2–1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%) or a Buchwald system as above.
-
Copper(I) Iodide (CuI, 1-2 mol%)
-
Triethylamine (Et₃N, 2.0–3.0 equiv)
-
Degassed anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C. For this hindered substrate, gentle heating may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Follow the acidic workup and extraction procedure described in Protocol 1 to isolate the carboxylic acid product.
-
Purify by column chromatography.
Protocol 3: Heck Reaction
This protocol couples the aryl iodide with an alkene, such as an acrylate or styrene.[10][13]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Tri(o-tolyl)phosphine or XPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)
-
Degassed anhydrous solvent (e.g., DMF or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe, followed by the alkene.
-
Stir the mixture at 80–120 °C. Heck reactions often require higher temperatures.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Follow the acidic workup and extraction procedure described in Protocol 1 to isolate the product.
-
Purify by column chromatography.
Catalyst System Performance Summary
The table below summarizes the recommended starting conditions for various cross-coupling reactions involving this compound. These are intended as a starting point for optimization.
| Reaction Type | Palladium Source | Ligand | Base | Solvent System | Temp. (°C) | Key Considerations |
| Suzuki-Miyaura | SPhos G3 (2 mol%) | SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 80–100 | Ligand choice is critical for hindered boronic acids.[9] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (3 mol%) | PPh₃ (in catalyst) | Et₃N | THF or DMF | 25–60 | Requires a Cu(I) co-catalyst (1-2 mol%).[11][12] |
| Heck | Pd(OAc)₂ (2 mol%) | P(o-tolyl)₃ or XPhos | K₂CO₃ | DMF or ACN | 80–120 | Higher temperatures are generally required.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning by carboxylate.[3]2. Insufficiently active catalyst system for the hindered substrate.3. Reaction temperature too low. | 1. Ensure a biphasic solvent system or very fine base powder.2. Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to XPhos).3. Incrementally increase the reaction temperature by 10 °C. |
| Decarboxylation Observed | 1. Reaction temperature is too high.2. Base is too strong.[3] | 1. Reduce the reaction temperature.2. Switch from K₃PO₄ to a milder base like K₂CO₃ or Cs₂CO₃. |
| Poor Solubility / Heterogeneous Mixture | The carboxylate salt is insoluble in the organic solvent.[3] | Use a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) to improve mass transport. |
| Formation of Alkyne Dimer (Sonogashira) | Undesired homo-coupling of the alkyne, often promoted by the copper co-catalyst. | Use "copper-free" Sonogashira conditions if homo-coupling is a major issue. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck Reaction [organic-chemistry.org]
Detailed experimental procedure for Suzuki coupling with 2-Fluoro-6-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is indispensable in the pharmaceutical industry for constructing the biaryl and substituted benzyl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[2][3]
This guide focuses on a particularly challenging yet crucial substrate: 2-Fluoro-6-iodobenzoic acid. The ortho-substituents introduce significant steric hindrance, which can impede the catalytic cycle and necessitate carefully optimized conditions.[4][5] The presence of both a carboxylic acid and a fluorine atom adds further layers of complexity, requiring strategic choices of base and catalyst to achieve high yields and avoid unwanted side reactions.
These application notes provide a detailed, field-proven protocol for the successful Suzuki coupling of this compound. We will delve into the mechanistic rationale behind each experimental choice, offering insights to empower researchers to adapt and troubleshoot similar challenging couplings.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding these fundamental steps is key to rationalizing the experimental parameters outlined in this protocol.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and is faster for iodides compared to bromides or chlorides.[6][8] The steric bulk around the iodine atom makes this step particularly challenging.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[1][8][9] This species then transfers its organic moiety to the palladium(II) complex, displacing the halide. The choice of base is critical to facilitate this step without promoting side reactions.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][10]
Experimental Protocol: Suzuki Coupling of this compound
This protocol is optimized for the coupling of this compound with a generic arylboronic acid. Researchers should consider this a robust starting point, with the understanding that minor adjustments may be necessary for particularly challenging coupling partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 266.00 | 1.0 | 1.0 | 266 mg |
| Arylboronic acid | - | 1.2-1.5 | 1.2-1.5 | - |
| Pd(dppf)Cl₂ | 731.74 | 0.03 | 0.03 | 22 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 266 mg), the desired arylboronic acid (1.2-1.5 mmol), and potassium carbonate (3.0 mmol, 415 mg).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 22 mg). The use of a catalyst with a bulky, electron-rich phosphine ligand like dppf is crucial for promoting the oxidative addition of sterically hindered aryl halides.[2][11]
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Oxygen can lead to catalyst degradation and the formation of homocoupling byproducts.[7]
-
Via syringe, add the degassed solvent system: 8 mL of 1,4-dioxane and 2 mL of water. The aqueous-organic solvent mixture is typical for Suzuki couplings and helps to solubilize both the organic substrates and the inorganic base.[10][12]
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 20 mL of water. The product, being a carboxylic acid, will deprotonate under the basic conditions to form a water-soluble carboxylate salt. This is a key step for purification.[13]
-
Transfer the mixture to a separatory funnel and wash with an organic solvent like ethyl acetate or diethyl ether (2 x 20 mL) to remove non-polar impurities and any unreacted boronic acid.
-
Carefully acidify the aqueous layer to a pH of ~2 with 1M HCl. The desired product will protonate and precipitate out or become extractable into an organic solvent.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the final compound.
-
Causality Behind Experimental Choices
-
Aryl Halide (this compound): The C-I bond is weaker and more reactive towards oxidative addition than C-Br or C-Cl bonds, making it the preferred choice for challenging couplings.[8]
-
Catalyst (Pd(dppf)Cl₂): For sterically hindered substrates, catalysts bearing bulky and electron-rich phosphine ligands are essential.[4][11] Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) stabilize the palladium center and facilitate the difficult oxidative addition and reductive elimination steps.
-
Base (K₂CO₃): The base plays a crucial role in activating the boronic acid for transmetalation.[1] Potassium carbonate is a moderately strong inorganic base that is effective in many Suzuki couplings. For extremely hindered substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might offer improved yields.[1][14] However, excessively strong bases can lead to decomposition of the starting materials or catalyst.
-
Solvent System (Dioxane/Water): This biphasic system effectively dissolves the organic substrates, the boronic acid, and the inorganic base, facilitating the interaction of all components in the catalytic cycle.[10][15]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient oxidative addition due to steric hindrance. | Switch to a more active catalyst system, such as one with a Buchwald ligand (e.g., SPhos, XPhos) and a Pd₂(dba)₃ precatalyst.[9] Increase reaction temperature or time. |
| Catalyst decomposition. | Ensure thorough degassing. Use a higher catalyst loading (e.g., 5 mol%). | |
| Protodeboronation | The boronic acid is protonated and removed from the reaction before coupling. | Use a milder base (e.g., potassium fluoride, KF) or a less aqueous solvent system.[9] Consider using a boronate ester (e.g., pinacol ester) which can be more stable.[12] |
| Homocoupling | Reaction of two boronic acid molecules. | This is often promoted by the presence of oxygen. Ensure meticulous degassing. A Pd(II) precatalyst can also sometimes increase homocoupling.[7][16] |
| Difficulty in Workup | Product is partially soluble in both aqueous and organic layers. | During extraction, ensure the pH is sufficiently low (~1-2) to fully protonate the carboxylic acid. Use a more polar organic solvent like ethyl acetate for extraction.[13] |
Conclusion
The Suzuki coupling of this compound presents a formidable challenge due to steric hindrance and the presence of multiple functional groups. However, by employing a robust catalyst system, carefully selecting the base and solvents, and adhering to rigorous inert atmosphere techniques, high yields of the desired biaryl products can be reliably achieved. The protocol and insights provided herein serve as a comprehensive guide for researchers tackling this and similar demanding cross-coupling reactions, ultimately accelerating the synthesis of complex molecules in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Synthesis of Fused Heterocyclic Systems Utilizing 2-Fluoro-6-iodobenzoic Acid
Abstract
Fused heterocyclic scaffolds are foundational to modern medicinal chemistry, forming the core of numerous therapeutic agents. The strategic design and synthesis of these complex architectures demand versatile and highly functionalized starting materials. This guide details the application of 2-Fluoro-6-iodobenzoic acid, a uniquely substituted building block, in the efficient construction of medicinally relevant fused heterocyclic systems. We will explore the causality behind its synthetic utility, focusing on transition-metal-catalyzed cross-coupling reactions followed by intramolecular cyclization events. Detailed, field-proven protocols for the synthesis of phenanthridinones and dibenzofurans are provided, offering researchers a practical guide to leveraging this powerful reagent in drug discovery and development.
Introduction: The Strategic Advantage of this compound
The pursuit of novel therapeutic agents is intrinsically linked to the ability to synthesize complex molecular architectures with high precision. Fused heterocyclic compounds are a privileged class of molecules in drug discovery, prized for their rigid conformational structures which can lead to high-potency and selective interactions with biological targets[1]. The choice of starting material is therefore a critical decision that dictates the efficiency, novelty, and practicality of a synthetic route.
This compound (CAS: 111771-08-5) has emerged as an invaluable building block for this purpose.[2][3][4] Its utility stems from a unique trifecta of functional groups on a single aromatic ring:
-
The Iodine Atom: Serves as an excellent leaving group, making the molecule highly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the facile and controlled introduction of diverse molecular fragments.
-
The Fluorine Atom: The presence of fluorine can profoundly influence the physicochemical and pharmacological properties of the final compound. It can enhance metabolic stability, increase lipophilicity for improved membrane permeability, and alter binding affinities to target proteins.[6]
-
The Carboxylic Acid Group: Provides a key handle for subsequent chemical transformations, most notably intramolecular cyclization via amidation or esterification, which is the final step in forging the fused ring system.
This guide will demonstrate how these features can be synergistically exploited to construct complex heterocyclic systems.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis of fused heterocycles from this compound predominantly follows a robust and modular two-stage strategy. This approach offers flexibility and control, allowing for the generation of diverse compound libraries.
Caption: General workflow for synthesizing fused heterocycles.
This strategy decouples the formation of the key biaryl or related linkage from the final ring-closing event, allowing for independent optimization of each step.
Key Cross-Coupling Methodologies
The iodine atom of this compound is the linchpin for the initial bond construction. Palladium-catalyzed reactions are the workhorses for this transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid.[7][8] This reaction is fundamental to creating the biaryl backbone required for many fused systems.
Causality Behind the Protocol:
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is the active catalyst.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, promote the oxidative addition step (the insertion of Pd(0) into the C-I bond), and facilitate the final reductive elimination that forms the product.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently transfer its organic group to the palladium center (transmetalation).[7]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
For nitrogen-containing heterocycles, the Buchwald-Hartwig amination is the premier method for forming a carbon-nitrogen bond between an aryl halide and an amine.[9][10]
Causality Behind the Protocol:
-
Mechanism: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base, and reductive elimination to form the C-N bond.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is essential to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[11][12]
-
Ligands: As with Suzuki coupling, specialized phosphine ligands are critical for achieving high yields and broad substrate scope, especially with less reactive aryl chlorides or sterically hindered amines.[11]
Sonogashira Coupling
The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to precursors for heterocycles containing an alkyne moiety.[13][14]
Causality Behind the Protocol:
-
Dual Catalysis: The reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[15] This intermediate then undergoes transmetalation with the palladium complex.[15]
-
Base: An amine base (e.g., triethylamine, diisopropylamine) is used to deprotonate the terminal alkyne and neutralize the HX acid produced during the reaction.[14]
Application Protocol: Synthesis of Phenanthridinones
Phenanthridinones are important scaffolds in medicinal chemistry, with applications as PARP inhibitors and anticancer agents. The following protocol describes their synthesis via a Suzuki coupling followed by an intramolecular amide bond formation.[16][17]
Caption: Synthesis of Phenanthridinone.
Protocol 1: Two-Step Synthesis of Phenanthridin-6(5H)-one
Step A: Suzuki Coupling - Synthesis of 2'-Amino-6-fluoro-[1,1'-biphenyl]-2-carboxylic acid
-
Materials & Reagents:
-
This compound (1.0 eq)
-
2-Aminophenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 2-aminophenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (Toluene/H₂O).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the biaryl intermediate.
-
Step B: Intramolecular Cyclization
-
Procedure:
-
Place the dried biaryl intermediate from Step A into a flask suitable for high-temperature reactions.
-
Heat the solid under vacuum or inert atmosphere to a temperature above its melting point (typically 180-220 °C) until water evolution ceases (thermal cyclization).
-
Alternatively, for a milder reaction, dissolve the intermediate in a high-boiling solvent like DMF, add a peptide coupling agent (e.g., HATU) and a base (e.g., DIPEA), and stir at room temperature until cyclization is complete.
-
Cool the reaction mixture. If performed thermally, dissolve the residue in a suitable solvent.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the final phenanthridinone.
-
| Substrate (Boronic Acid) | Catalyst System | Yield (Step A) | Yield (Step B) |
| 2-Aminophenylboronic acid | Pd(OAc)₂ / SPhos | 85-95% | >90% (Thermal) |
| 5-Methyl-2-aminophenylboronic acid | Pd(OAc)₂ / SPhos | 80-90% | >90% (Thermal) |
| 4-Chloro-2-aminophenylboronic acid | Pd(OAc)₂ / SPhos | 75-85% | >85% (Thermal) |
Application Protocol: Synthesis of Dibenzofurans
Dibenzofurans are another class of heterocycles accessible from this compound, often found in natural products and materials science applications. The synthesis typically involves an initial Suzuki coupling to form a 2-arylphenol derivative, followed by an intramolecular C-O bond formation (etherification).[18][19]
Protocol 2: Synthesis of a Dibenzofuran Carboxylic Acid
Step A: Suzuki Coupling - Synthesis of a 2-Aryl-6-fluorobenzoic acid
-
This step is analogous to Protocol 1, Step A, but uses a 2-hydroxyphenylboronic acid derivative as the coupling partner.
Step B: Intramolecular O-Arylation (Ullmann-type or Pd-catalyzed)
-
Materials & Reagents:
-
2-Aryl-6-fluorobenzoic acid intermediate (1.0 eq)
-
Copper(I) Iodide (CuI) (0.1-0.2 eq, for Ullmann) or a Pd-catalyst system.
-
A strong base, such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq).
-
A high-boiling polar aprotic solvent, such as DMF, DMAc, or NMP.
-
-
Procedure:
-
To a dry reaction vessel, add the biaryl intermediate, the catalyst (e.g., CuI), and the base.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent.
-
Heat the mixture to 120-150 °C and stir for 18-24 hours, monitoring by TLC or LC-MS. The fluorine atom is displaced by the phenoxide in an intramolecular nucleophilic aromatic substitution.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Acidify the aqueous phase with 1M HCl to precipitate the product.
-
Filter, wash the solid with water, and purify by column chromatography or recrystallization.
-
| Coupling Partner | Cyclization Catalyst | Overall Yield |
| 2-Hydroxyphenylboronic acid | CuI / Cs₂CO₃ | 60-75% |
| 2-Hydroxy-4-methoxyphenylboronic acid | CuI / K₃PO₄ | 65-80% |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex fused heterocyclic systems. Its distinct ortho-fluoro and iodo substituents enable a reliable two-stage strategy involving selective transition-metal-catalyzed cross-coupling followed by efficient intramolecular cyclization. The protocols provided herein for phenanthridinones and dibenzofurans serve as a validated template for researchers. By rationally selecting the coupling partner, chemists can rapidly access diverse libraries of medicinally relevant scaffolds, accelerating innovation in drug discovery and development.
References
- 1. airo.co.in [airo.co.in]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dibenzofuran synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 2-Fluoro-6-iodobenzoic Acid
Welcome to the technical support center for troubleshooting challenging Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering low yields with the sterically hindered and functionally complex substrate, 2-Fluoro-6-iodobenzoic acid. As a di-ortho-substituted aryl iodide bearing a carboxylic acid, this molecule presents a unique set of challenges that can impede the efficiency of this otherwise robust C-C bond-forming reaction.
This document provides in-depth, field-proven insights and step-by-step troubleshooting protocols to help you diagnose and resolve common issues, moving beyond a simple recitation of steps to explain the underlying chemical principles governing your experimental outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental observations in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction shows low conversion, and I recover a significant amount of my this compound starting material. What are the likely causes?
A1: Low conversion in the presence of unreacted starting material typically points to issues with the catalytic cycle's initiation or turnover, specifically a slow or inhibited oxidative addition step. The di-ortho-substitution of this compound creates significant steric hindrance around the palladium center, which can be a major barrier.
Core Problem: The oxidative addition of the C-I bond to the Pd(0) center is often the rate-determining step for sterically demanding substrates.[1][2] If the catalyst system is not robust enough to overcome this steric barrier, the reaction will stall.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][3] You require a catalyst system designed to promote both oxidative addition and the subsequent reductive elimination.
-
Switch to Bulky, Electron-Rich Ligands: These are the industry standard for challenging couplings.[1][2] They stabilize the palladium center and accelerate the key steps of the catalytic cycle.
-
Use Palladium Precatalysts: Modern palladacycle precatalysts (e.g., G2, G3, G4) are designed for the clean and efficient in situ generation of the active L-Pd(0) species, which can diminish unwanted side reactions.[4][5]
-
-
Increase Reaction Temperature: While higher temperatures can sometimes promote side reactions, they are often necessary to provide the activation energy needed to overcome the steric hindrance associated with oxidative addition. Monitor the reaction carefully, as excessive heat can lead to catalyst decomposition or increased side product formation.
Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki Couplings
| Catalyst/Ligand System | Key Features | Recommended Loading |
|---|---|---|
| XPhos Pd G3 | Excellent for sterically demanding aryl chlorides and bromides.[5] | 1-3 mol% |
| SPhos Pd G3 | Highly active for a broad range of substrates, including hindered ones.[2] | 1-3 mol% |
| Pd₂(dba)₃ with cataCXium® A | A robust system for coupling ortho-substituted anilines.[6] | 2-5 mol% Pd, 4-10 mol% Ligand |
| Pd-NHC Complexes (e.g., PEPPSI™) | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors, ideal for difficult couplings.[7] | 1-3 mol% |
Q2: I'm observing a significant amount of 2-fluorobenzoic acid as a byproduct. What is this, and how can I prevent it?
A2: The formation of 2-fluorobenzoic acid is a classic case of a dehalogenation (specifically, de-iodination) side reaction.[8] In this process, the iodine atom is replaced by a hydrogen atom from a hydride source in the reaction mixture. Aryl iodides are particularly susceptible to this side reaction compared to bromides or chlorides.[8][9][10]
Core Problem: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from the palladium complex reacting with bases, solvents (like alcohols), or trace water.[8] This Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.
Troubleshooting Steps:
-
Optimize the Base:
-
Avoid strong alkoxide bases if possible, as they can be a source of hydrides.
-
Switch to a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄.[8] These are generally less prone to generating Pd-H species.
-
-
Choose the Right Ligand: A bulky, electron-rich ligand can accelerate the desired reductive elimination of the cross-coupled product, making it kinetically favored over the dehalogenation pathway.[8]
-
Consider an Alternative Halide: If de-iodination remains a persistent issue, synthesizing and using the analogous 2-Fluoro-6-bromobenzoic acid is a highly effective strategy. Bromoarenes are significantly less prone to dehalogenation than iodoarenes.[5][9]
Q3: My desired product is formed, but I also see a lot of the protodeboronated byproduct from my boronic acid coupling partner. How do I minimize this?
A3: This observation points to protodeboronation, a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved by a proton source, replacing the -B(OH)₂ group with a hydrogen atom.[11] This reaction consumes your nucleophile and directly reduces your potential yield.
Core Problem: Protodeboronation is frequently catalyzed by the base required for the Suzuki reaction itself and is often accelerated by elevated temperatures and the presence of water.[12][13][14]
Troubleshooting Steps:
-
Protect the Boronic Acid: Convert the boronic acid into a more stable derivative. This is one of the most effective strategies.
-
Pinacol Esters (BPin): Significantly more stable than the corresponding boronic acids, especially for heteroaromatic or electronically sensitive systems.[12]
-
MIDA Boronates: Highly stable, crystalline solids that act as a "slow-release" source of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing side reactions.[11][12]
-
Trifluoroborate Salts (BF₃K): Offer enhanced stability and are another excellent alternative.
-
-
Modify Reaction Conditions:
-
Use Anhydrous Conditions: While a small amount of water can be beneficial for dissolving inorganic bases, excess water can promote protodeboronation.[1] Try using thoroughly dried solvents and reagents.
-
Optimize Base Selection: Strong bases, particularly hydroxides, can accelerate protodeboronation.[1] Consider using milder bases like K₂CO₃ or fluoride sources like KF or CsF, which are less aggressive.[12]
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 60-80 °C).[1]
-
Visualizing the Reaction Pathways
Understanding the main catalytic cycle and the competing side reactions is crucial for effective troubleshooting.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Competing pathways: Desired reaction vs. side reactions.
Frequently Asked Questions (FAQ)
-
Q: Which base is most suitable for this reaction, considering the free carboxylic acid?
-
A: A moderately strong inorganic base is typically the best choice. K₃PO₄ and Cs₂CO₃ are excellent options as they are effective in promoting transmetalation without being overly harsh.[2][8] K₂CO₃ is a milder and more economical choice that is also frequently successful.[5] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[15][16][17]
-
-
Q: What is the optimal solvent and temperature?
-
A: A mixture of an ethereal solvent and water (e.g., Dioxane/H₂O or THF/H₂O in a 4:1 to 10:1 ratio) is a standard starting point.[12] The water helps to dissolve the inorganic base. For reactions sensitive to protodeboronation, consider using a polar aprotic solvent like anhydrous dioxane or 2-MeTHF.[6] A temperature range of 80-110 °C is typical for these challenging couplings.[12]
-
-
Q: How critical is degassing for this reaction?
-
A: Absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize the phosphine ligands.[4] This not only kills the catalyst but can also promote the unwanted homocoupling of the boronic acid.[4] Degas your solvent thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound, incorporating best practices for sterically hindered substrates.
Reagents & Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5-2.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
K₃PO₄ (3.0 equiv), finely ground
-
Anhydrous Dioxane and Degassed Water (e.g., 5:1 v/v)
Step-by-Step Methodology:
-
Flask Preparation: To an oven-dried round-bottom flask, add this compound, the boronic acid/ester, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with inert gas (e.g., Argon) at least three times to ensure a completely oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed dioxane and water via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.
-
Degassing (Final): Bubble the inert gas through the reaction mixture for an additional 10-15 minutes to ensure thorough degassing.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Palladium Catalysis with 2-Fluoro-6-iodobenzoic Acid
An in-depth guide to navigating the complexities of palladium-catalyzed cross-coupling reactions involving 2-Fluoro-6-iodobenzoic acid, designed for chemists in research and development.
Welcome to the technical support center for palladium-catalyzed reactions. This guide is specifically tailored to address the unique challenges presented by this compound, a substrate notorious for its steric hindrance and potential for multiple side reactions. Our goal is to provide you with the mechanistic insights and practical, field-proven solutions required to troubleshoot your experiments and achieve high-yield, clean conversions.
The structure of this compound, with bulky ortho-substituents and a potentially coordinating carboxylic acid group, makes it a challenging substrate. The steric crowding around the carbon-iodine bond can significantly impede the rate-limiting oxidative addition step in many catalytic cycles.[1][2] Furthermore, the benzoic acid moiety itself can introduce undesired reactivity. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Frequently Asked Questions (FAQs): Common Side Reactions & Low Conversion
This section addresses the most prevalent problems observed when using this compound and its derivatives in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
Problem 1: Hydrodehalogenation (Loss of Iodine)
Q1: My reaction is producing a significant amount of 2-fluorobenzoic acid as a byproduct. What is causing this, and how can I prevent it?
A1: The formation of 2-fluorobenzoic acid is a classic sign of hydrodehalogenation (or reductive dehalogenation), where the iodine atom is replaced by a hydrogen atom. This side reaction is a common pitfall with aryl halides and can significantly reduce the yield of your desired cross-coupled product.[3]
Causality and Mechanism: Hydrodehalogenation occurs when a hydride source is present in the reaction mixture. This hydride can be transferred to the palladium center, leading to the reductive cleavage of the aryl-palladium bond. Potential hydride sources are often subtle and can include:
-
Solvents: Alcohols (like ethanol, isopropanol) or even ethers like THF can act as hydride donors, especially at elevated temperatures.[4]
-
Bases/Additives: Formate salts (e.g., sodium formate), which are sometimes used as transfer hydrogenation agents, are potent hydride sources.[3]
-
Reagents: Amines and phosphine ligands can undergo decomposition pathways that release hydrides.
Troubleshooting and Mitigation Strategies:
-
Scrutinize Your Solvent and Base:
-
Avoid using alcohols as solvents or co-solvents if hydrodehalogenation is a major issue. Opt for aprotic solvents like dioxane, toluene, or DMF.
-
Be cautious with bases that can also act as hydride donors. If using an amine base, ensure it is high purity and consider if a carbonate or phosphate base would be more suitable.[5]
-
-
Control Reaction Temperature and Time:
-
Higher temperatures can accelerate the rate of hydride transfer and subsequent dehalogenation. Run your reaction at the lowest effective temperature.
-
Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor the side reaction.
-
-
Optimize the Catalytic System:
-
The choice of ligand can influence the propensity for hydrodehalogenation. While bulky, electron-rich ligands are needed for oxidative addition, their specific structure can impact the stability of the Ar-Pd-X intermediate.[6] Experiment with different ligand classes (e.g., biarylphosphines vs. ferrocenylphosphines).
-
Problem 2: Protodecarboxylation (Loss of the Carboxylic Acid Group)
Q2: I am observing the formation of 1-fluoro-3-iodobenzene in my reaction mixture. Why is my starting material losing its carboxylic acid group?
A2: This byproduct indicates that a protodecarboxylation reaction is occurring. The decarboxylation of aromatic carboxylic acids can be a significant side reaction under thermal or metal-catalyzed conditions, effectively removing the COOH group and replacing it with a hydrogen atom.[7][8]
Causality and Mechanism: Palladium(II) species can coordinate to the benzoic acid, facilitating the extrusion of CO₂ to form an aryl-palladium intermediate. This intermediate can then be protonated by a proton source in the reaction mixture (a process known as protodepalladation) to yield the decarboxylated arene.[7] This process is often favored at high temperatures (>100-120 °C).
Troubleshooting and Mitigation Strategies:
-
Protect the Carboxylic Acid: The most robust solution is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. Esters are far less prone to decarboxylation under typical palladium catalysis conditions.[9] The ester can be hydrolyzed back to the carboxylic acid in a subsequent step if needed.
-
Lower the Reaction Temperature: This is the most direct way to minimize thermally-induced decarboxylation. Screen temperatures starting from 80 °C and only increase if the reaction rate is prohibitively slow.
-
Choice of Base and Solvent: The reaction medium can influence the rate of decarboxylation. Weaker, non-coordinating bases may be preferable. Ensure the solvent is anhydrous, as water can serve as a proton source for the final protodepalladation step.[7]
Problem 3: Homocoupling (Dimerization of Starting Materials)
Q3: My main byproduct is a biaryl formed from the dimerization of my starting material or coupling partner. How can I suppress this?
A3: Homocoupling is a common side reaction in many cross-coupling protocols. It can occur via two main pathways: (1) the dimerization of your this compound (Ullmann-type coupling) or (2) the dimerization of the organometallic coupling partner (e.g., the boronic acid in a Suzuki reaction).[10][11]
Causality and Mechanism:
-
Boronic Acid Homocoupling (Suzuki): This is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II) species that catalyze the homocoupling pathway.[10] It can also occur through a rare protonolysis/second transmetalation event with certain substrates.[11]
-
Aryl Iodide Homocoupling: This can occur through various pathways, sometimes involving disproportionation of Ar-Pd(II)-X intermediates.
Troubleshooting and Mitigation Strategies:
-
Ensure Rigorously Anaerobic Conditions: This is the most critical factor for preventing homocoupling, especially of boronic acids.[12]
-
Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 30 minutes or using freeze-pump-thaw cycles).
-
Use Schlenk techniques or a glovebox to maintain an inert atmosphere throughout the reaction.
-
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) species present that may initiate homocoupling.[13]
-
Modify Reagent Stoichiometry and Addition:
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid or other coupling partner.
-
In some cases, slow addition of one of the coupling partners via syringe pump can keep its instantaneous concentration low, disfavoring dimerization.[12]
-
Problem 4: Low Reactivity or No Conversion
Q4: My reaction is extremely sluggish or fails to proceed entirely, with only starting material recovered. How can I get it to work?
A4: The di-ortho-substituted nature of this compound presents a significant steric barrier to the palladium catalyst. Overcoming this requires a carefully selected, highly active catalytic system.[2][13]
Causality and Mechanism: The rate-limiting step in most cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center.[14] The bulky iodine and fluorine atoms flanking the C-I bond physically block the approach of the palladium catalyst, slowing this step dramatically. An effective catalyst must be both sterically accessible and electronically rich enough to promote the reaction.[15][16]
Troubleshooting and Mitigation Strategies:
-
The Critical Role of the Ligand: This is the most important parameter to optimize.
-
Select an Appropriate Palladium Precatalyst:
-
Using air-stable precatalysts (e.g., XPhos Pd G3/G4) can provide more consistent results by ensuring efficient generation of the active Pd(0) species in situ.[2]
-
-
Optimize Base and Temperature:
| Coupling Type | Recommended Ligand Class | Recommended Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Biarylphosphines (SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 |
| Sonogashira | Bulky Phosphines (e.g., cataCXium® A) | Cs₂CO₃, K₂CO₃ | Dioxane, Toluene | 60 - 100 |
| Buchwald-Hartwig | Biarylphosphines (RuPhos, BrettPhos) | NaOtBu, LHMDS | Toluene, Dioxane | 80 - 110 |
| Heck | Buchwald-type ligands, DPPF | K₂CO₃, Et₃N | DMF, Dioxane | 100 - 120 |
Visualizing the Reaction Maze
To better understand how these reaction pathways compete, the following diagrams illustrate the main catalytic cycle and a logical workflow for troubleshooting.
Caption: Catalytic cycle and divergent side reaction pathways.
Caption: A logical workflow for troubleshooting failed reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound (as its methyl ester to prevent decarboxylation) with an arylboronic acid.
Title: Suzuki-Miyaura Coupling of Methyl 2-Fluoro-6-iodobenzoate with Phenylboronic Acid.
Materials:
-
Methyl 2-fluoro-6-iodobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G3 (Precatalyst, 0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or reaction vial, magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add methyl 2-fluoro-6-iodobenzoate, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 dioxane:water solvent mixture. The total solvent volume should be sufficient to make the solution approximately 0.1 M in the limiting reagent.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum followed by backfilling with argon. This step is critical to remove any residual oxygen.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. gessnergroup.com [gessnergroup.com]
- 7. Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
- 17. nbinno.com [nbinno.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of 2-Fluoro-6-iodobenzoic Acid
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of challenging cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working on the Sonogashira coupling of 2-Fluoro-6-iodobenzoic acid, a substrate with unique electronic and steric properties.
The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules from terminal alkynes and aryl or vinyl halides.[1][2] This reaction is catalyzed by a palladium complex and typically a copper(I) co-catalyst.[1][3] The substrate in focus, this compound, presents a distinct set of challenges and opportunities due to its sterically hindered and electron-deficient nature. The presence of an ortho-fluoro substituent and a carboxylic acid group can significantly influence catalyst activity and reaction outcomes. This guide will provide a comprehensive framework for optimizing catalyst loading and troubleshooting common issues to ensure robust and reproducible results.
Core Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a well-established starting point for the Sonogashira coupling of this compound. Optimization of catalyst loading and other parameters should be performed systematically based on initial results.
Reagents and Materials:
-
Aryl Halide: this compound (≥98% purity)
-
Alkyne: Terminal alkyne of choice (≥98% purity)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (See troubleshooting for other options)
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) (≥99.9% purity, fresh bottle recommended)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-2 mol%), and CuI (2-4 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base (2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the specific alkyne.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section is designed to address specific challenges you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is showing low to no conversion of the starting material. What are the most critical factors to investigate first?
A: When a Sonogashira reaction fails, the primary culprits are often the catalyst's activity, the quality of the reagents, and the reaction environment.[4]
-
Catalyst Inactivity: Ensure your palladium and copper catalysts are active. Palladium(0) is the active catalytic species, and if you are using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it must be reduced in situ.[1] The presence of impurities can inhibit this reduction. Use a fresh bottle of CuI, as it can degrade over time.[4]
-
Anaerobic Conditions: The Sonogashira coupling is sensitive to oxygen.[4] Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also deactivate the palladium catalyst.[4] It is crucial to thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Ensure your this compound and alkyne are pure. It is also recommended to use freshly distilled amine base.
Issue 2: Catalyst Decomposition
Q: I'm observing a black precipitate in my reaction flask. What is this, and how can I prevent it?
A: The formation of a black precipitate, commonly known as "palladium black," is a clear indication of the decomposition and aggregation of your palladium catalyst.[4][5] This leads to a loss of catalytic activity.
-
Causes: This can be triggered by several factors, including high temperatures, the presence of oxygen or other impurities, or an inappropriate choice of solvent or ligand.[4]
-
Solutions:
-
Ligand Choice: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent aggregation.[6] These ligands can also facilitate the oxidative addition step, which can be challenging with hindered substrates.[7]
-
Temperature Control: While some reactions require heating, excessive temperatures can accelerate catalyst decomposition.[8] If you need to heat the reaction, do so gradually and find the minimum temperature required for a reasonable reaction rate.
-
Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[4][5] If you suspect the solvent is the issue, consider switching to an alternative like DMF or toluene.
-
Issue 3: Side Reactions
Q: I'm getting a significant amount of a byproduct that appears to be a dimer of my alkyne. What is happening and how can I minimize it?
A: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings known as Glaser coupling.[4][9] This is an oxidative homocoupling reaction that is promoted by the copper co-catalyst in the presence of oxygen.[2]
-
Minimization Strategies:
-
Strictly Anaerobic Conditions: The most effective way to suppress Glaser coupling is to rigorously exclude oxygen from your reaction.[4]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[1][4] While the reaction may be slower, it eliminates the primary pathway for alkyne dimerization. These conditions may require a higher catalyst loading or more specialized ligands.[10]
-
Q: Could the carboxylic acid group on my starting material be causing issues?
A: Yes, the carboxylic acid functionality can participate in side reactions, particularly under harsh conditions. The acidic proton can potentially interfere with the basic conditions required for the reaction. While amine bases are generally compatible, stronger bases or high temperatures could lead to decarboxylation. If you suspect issues related to the carboxylic acid, you could consider protecting it as an ester before the coupling reaction and deprotecting it in a subsequent step.
Issue 4: Optimizing Catalyst Loading
Q: What is a good starting point for palladium catalyst loading, and how low can I realistically go?
A: For a relatively reactive aryl iodide like this compound, a starting palladium catalyst loading of 1-2 mol% is a reasonable starting point.[11] The copper co-catalyst is typically used at a 1:2 or 1:1 ratio with the palladium catalyst.
Once you have established a reliable reaction, you can begin to optimize for lower catalyst loading. This is often done by systematically reducing the catalyst concentration in small increments (e.g., from 1 mol% to 0.5 mol%, then to 0.1 mol%) and observing the effect on reaction time and yield. For some highly efficient catalytic systems, loadings as low as 0.05 mol% have been reported.[2]
Q: What are the trade-offs of using very low catalyst loading?
A: While lower catalyst loading is economically and environmentally desirable, it can lead to longer reaction times or incomplete conversion.[12] Finding the optimal catalyst loading is a balance between reaction efficiency, cost, and the ease of purification to remove residual metal catalysts from the final product, which is a critical consideration in pharmaceutical development.
Data Summary Tables
Table 1: Typical Reaction Parameters for Sonogashira Coupling of Aryl Iodides
| Parameter | Typical Range/Value | Rationale and Considerations |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Higher loadings for less reactive substrates or when optimizing for speed. Lower loadings are more cost-effective but may require longer reaction times. |
| Copper(I) Co-catalyst Loading | 1 - 10 mol% | Generally used in a 1:1 or 2:1 ratio to the palladium catalyst. Essential for the classical Sonogashira mechanism.[1] |
| Ligand | PPh₃, XPhos, SPhos, NHCs | Bulky, electron-rich ligands are beneficial for sterically hindered substrates.[6][7] |
| Base | Et₃N, DIPEA, Piperidine | An amine base is required to deprotonate the alkyne.[4][13] |
| Solvent | THF, DMF, Toluene, Acetonitrile | Must be anhydrous and degassed. The choice can influence catalyst stability and solubility of reagents.[14] |
| Temperature | Room Temperature to 100 °C | Aryl iodides are often reactive at room temperature, but hindered substrates may require heating.[2][4] |
Table 2: Troubleshooting Matrix
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction/Low conversion | Inactive catalyst; Presence of oxygen; Impure reagents | Use fresh catalysts and reagents; Ensure rigorous degassing and inert atmosphere.[4] |
| Formation of Palladium Black | Catalyst decomposition | Use stabilizing ligands (e.g., XPhos); Optimize temperature; Change solvent.[4][5] |
| Significant Alkyne Homocoupling | Presence of oxygen | Maintain strict anaerobic conditions; Consider a copper-free protocol.[2][4] |
| Reaction is very slow | Low temperature; Steric hindrance | Gradually increase temperature; Switch to a more effective ligand for hindered substrates.[6][8] |
Visualizing the Process
The Sonogashira Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DSpace [repository.kaust.edu.sa]
- 13. youtube.com [youtube.com]
- 14. books.lucp.net [books.lucp.net]
Technical Support Center: Preventing Hydrodehalogenation of 2-Fluoro-6-iodobenzoic Acid
Introduction
2-Fluoro-6-iodobenzoic acid is a highly valuable building block in modern chemical synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2][3] Its unique structure, featuring ortho-fluoro and iodo substituents, allows for strategic functionalization. The carbon-iodine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] However, a frequent and process-limiting side reaction is hydrodehalogenation—the undesired replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-fluorobenzoic acid. This byproduct diminishes yield, complicates purification, and represents a significant challenge in process development.[4]
This technical guide provides a structured, in-depth approach to diagnosing, troubleshooting, and preventing the hydrodehalogenation of this compound.
Section 1: Understanding the Problem - The Mechanism of Hydrodehalogenation
Q1: What is hydrodehalogenation and why is it particularly problematic for this substrate?
A1: Hydrodehalogenation is a reductive process where a C-X (carbon-halogen) bond is cleaved and replaced by a C-H bond.[4] In the context of palladium-catalyzed cross-coupling, this occurs as a competitive pathway to the desired C-C, C-N, or C-O bond formation. The substrate, this compound, is sterically hindered due to the two ortho-substituents, which can slow down the desired catalytic steps (e.g., transmetalation or reductive elimination), giving more time for the hydrodehalogenation side reaction to occur.[5]
Q2: What are the primary mechanistic pathways for hydrodehalogenation in Pd-catalyzed cross-coupling reactions?
A2: After the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate can be diverted from the productive cross-coupling cycle. The primary sources of the hydride (H⁻) that leads to hydrodehalogenation are often the solvent (e.g., alcohols), the base, or even water.[6][7][8][9]
Two common pathways are:
-
Reaction with a Pd-H Species: A palladium-hydride species, formed from the reaction of the palladium catalyst with a hydride source, can undergo reductive elimination with the aryl group to form the Ar-H byproduct.[7]
-
Direct Reduction: In some cases, the Ar-Pd(II)-I complex can be directly reduced by components in the reaction mixture, such as certain phosphine ligands or additives.
The diagram below illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling versus the off-cycle hydrodehalogenation pathway.
Caption: Catalytic cycle vs. hydrodehalogenation.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
Symptom: Your reaction analysis (LC-MS, GC-MS, or NMR) shows a significant peak corresponding to 2-fluorobenzoic acid.
Possible Cause 1: Suboptimal Catalyst and Ligand System
The choice of ligand is critical. The ligand must promote the rate of reductive elimination for the desired product to outcompete the rate of hydrodehalogenation. For sterically hindered substrates like this compound, bulky and electron-rich ligands are often required.[5][10]
Q3: My current Pd catalyst/ligand system is generating >10% of the hydrodehalogenated byproduct. Which systems are recommended to minimize this?
A3: For challenging, sterically hindered substrates, switching to a more robust ligand system is the first and most effective intervention. Buchwald's biaryl phosphine ligands are industry standards for promoting difficult couplings and suppressing side reactions.[11] N-heterocyclic carbene (NHC) ligands are also highly effective.
| Ligand Type | Specific Ligand Example | Key Characteristics & Application Notes |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically bulky. They accelerate reductive elimination, which is often the rate-limiting step for hindered substrates, thereby minimizing the lifetime of intermediates that could lead to hydrodehalogenation.[11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable palladium complexes. Often used in PEPPSI-type precatalysts, they are robust and can facilitate the coupling of less reactive partners.[7] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand that can prevent the formation of unreactive palladium dimers, though may be less effective for extremely hindered substrates compared to modern biaryl phosphines.[12] |
Recommendation: Start by screening SPhos or XPhos with a palladium source like Pd(OAc)₂ or a pre-formed precatalyst (e.g., SPhos G3).
Possible Cause 2: Inappropriate Base or Solvent Selection
The base and solvent can act as hydride donors, directly causing hydrodehalogenation.
Q4: Can my choice of base and solvent increase hydrodehalogenation? What are the best practices?
A4: Absolutely. The base is not just a simple activator; its strength and nature are critical.
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) in alcohol solvents are a major source of Pd-H species and should be avoided if hydrodehalogenation is observed.[4] Weaker inorganic bases are generally preferred.
-
Recommended: K₃PO₄, K₂CO₃, Cs₂CO₃.[11] These provide sufficient basicity for the transmetalation step in Suzuki couplings without readily generating hydrides.
-
-
Solvents: Protic solvents, especially primary alcohols like methanol and ethanol, are known hydride sources and can accelerate hydrodehalogenation.[4][8]
Possible Cause 3: Suboptimal Reaction Conditions
High temperatures and long reaction times can promote catalyst decomposition and increase the likelihood of side reactions.
Q5: How do temperature and reaction time affect the formation of the hydrodehalogenated byproduct?
A5: Higher temperatures can increase the rate of all reactions, including undesired ones. If the desired coupling is sluggish due to steric hindrance, simply increasing the temperature may disproportionately accelerate hydrodehalogenation.
-
Temperature: Aim for the lowest temperature that allows the desired reaction to proceed at a reasonable rate. With a highly active catalyst system (e.g., Pd/SPhos), it may be possible to run the reaction at a lower temperature (e.g., 60-80 °C) than with a less active one (e.g., Pd/PPh₃).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, cool the reaction down. Prolonged heating after completion can lead to product degradation and an increase in byproducts.
Section 3: Proactive Prevention - Recommended Protocol
This section provides a detailed, step-by-step protocol for a model Suzuki-Miyaura coupling designed to minimize hydrodehalogenation from the outset.
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
Caption: Optimized Suzuki coupling workflow.
Methodology:
-
Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) before adding them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to rigorously exclude oxygen.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 10:1 v/v) by sparging with inert gas for at least 30 minutes. Add the solvent to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress every 1-2 hours using LC-MS or TLC. Look for the disappearance of the this compound starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 4: Frequently Asked Questions (FAQs)
Q6: Should I protect the carboxylic acid group before the coupling reaction?
A6: It is generally not necessary and can add unnecessary steps. The carboxylate, formed in situ under basic conditions, is typically compatible with the cross-coupling reaction. The main concern with the free carboxylic acid is its potential to coordinate to the palladium center, but modern bulky ligands like SPhos are designed to mitigate such catalyst inhibition. If yields remain low despite other optimizations, protection as a methyl or ethyl ester could be considered.
Q7: My reaction is clean with minimal hydrodehalogenation, but the overall yield is low and the reaction stalls. What could be the issue?
A7: This often points to catalyst inhibition or deactivation. The substrate itself, with its ortho-fluoro and carboxylate groups, can be a challenging ligand for the palladium center.
-
Increase Catalyst Loading: Try increasing the catalyst and ligand loading to 3-5 mol% and 6-10 mol%, respectively.
-
Use a Precatalyst: Buchwald-type precatalysts are designed for clean and efficient generation of the active Pd(0) species and can be more effective than mixing a Pd source and ligand in situ.[7]
-
Check Reagent Purity: Ensure the boronic acid is pure. Impurities or partial decomposition (protodeboronation) can inhibit the reaction.
Q8: Are there alternatives to Palladium catalysis for this type of substrate?
A8: While palladium is the workhorse for these transformations, other transition metals can be used. Copper-catalyzed Ullmann-type couplings are a classical alternative, though they often require higher temperatures. More recently, nickel and bimetallic Pd-Cu systems have shown promise for overcoming specific challenges like hydrodehalogenation in certain contexts.[14] However, for general applicability and a broad substrate scope, optimized palladium catalysis remains the most reliable first choice.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (385-00-2) at Nordmann - nordmann.global [nordmann.global]
- 3. innospk.com [innospk.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. par.nsf.gov [par.nsf.gov]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 2-Fluoro-6-iodobenzoic Acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-6-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this substrate. The combination of an aryl iodide, a coordinating carboxylic acid group, and ortho-substitution presents a specific set of hurdles that can lead to catalyst deactivation and low reaction yields. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address issues you may encounter during your experiments.
Part 1: Understanding the Challenges of this compound in Cross-Coupling Reactions
Before diving into troubleshooting, it is crucial to understand why this compound can be a "difficult" substrate. The functionality of this molecule can contribute to catalyst deactivation through several pathways:
-
Steric Hindrance: The ortho-positioning of the fluorine and iodine atoms creates significant steric bulk around the reaction center. This can impede crucial steps in the catalytic cycle, particularly oxidative addition and reductive elimination.[1][2]
-
Coordinating Carboxylic Acid: The carboxylate group can coordinate to the palladium center. While this can sometimes be beneficial in directing C-H activation, in many cross-coupling reactions it can lead to the formation of inactive or off-cycle palladium complexes, effectively sequestering the catalyst.[3][4]
-
Iodide Poisoning: Although aryl iodides are highly reactive towards oxidative addition, the resulting iodide ligand on the palladium complex can be problematic. Iodide is a soft ligand and can form strong bonds with the soft palladium center. This can lead to the formation of stable, inactive bridged palladium dimers, effectively shutting down the catalytic cycle.[5]
These factors can act synergistically, making catalyst deactivation a common observation when working with this substrate.
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with low or no product yield, a systematic approach is essential. Begin by verifying the fundamentals of your reaction setup before assuming catalyst deactivation.
Initial Checkpoints:
-
Reagent Purity: Ensure all reagents, especially the boronic acid/ester, base, and solvents, are pure and anhydrous (if the reaction is moisture-sensitive). Moisture and oxygen can significantly hinder the reaction.[6]
-
Inert Atmosphere: Palladium-catalyzed reactions are often air-sensitive. Confirm that your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[6]
-
Reaction Temperature: The steric hindrance from the ortho-substituents may require higher temperatures to facilitate oxidative addition, which is often the rate-determining step.[1][6] Consider a stepwise increase in temperature.
-
Catalyst and Ligand Integrity: Ensure your palladium source and ligand have not degraded. Using a reliable precatalyst can often improve consistency.[7][8]
If these initial checks do not resolve the issue, it is likely that catalyst deactivation is occurring.
Issue 2: Reaction Stalls or Incomplete Conversion
Q2: My reaction starts but then stalls, leaving a significant amount of starting material. I've also noticed a black precipitate forming. What is happening and how can I fix it?
A2: The formation of a black precipitate is a tell-tale sign of catalyst deactivation through the formation of palladium black (finely divided, inactive palladium metal).[1] This, coupled with a stalling reaction, strongly suggests the active catalyst is not stable under the reaction conditions.
Causality and Solutions:
The primary causes of palladium black formation in this context are often a combination of factors:
-
Inefficient Ligand Stabilization: The chosen ligand may not be sterically bulky or electron-rich enough to stabilize the palladium center throughout the catalytic cycle, especially given the challenging substrate.
-
High Temperatures: While heat can be necessary to overcome the energy barrier for oxidative addition, excessive temperatures can also accelerate catalyst decomposition.[1]
-
Ligand Dissociation: The carboxylic acid moiety of the substrate or the iodide from oxidative addition might displace the stabilizing phosphine ligand, leading to catalyst aggregation.[3]
Troubleshooting Steps:
-
Optimize the Ligand: This is the most critical parameter. For sterically demanding substrates like this compound, standard ligands such as PPh₃ are often ineffective.[1]
-
Switch to Bulky, Electron-Rich Ligands: Employ Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands are designed to accelerate oxidative addition and reductive elimination while providing enhanced stability to the palladium center, preventing aggregation.[1][2] The σ-donating character of these ligands increases the nucleophilicity of the Pd(0) center, lowering the activation energy for oxidative addition.[9]
-
-
Modify the Base and Solvent System:
-
Base Selection: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the challenging transmetalation step with hindered substrates.[2] The choice of base can also influence the solubility of the carboxylate salt of your starting material.
-
Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[1] A solvent screen may be necessary to find optimal conditions that balance solubility and catalyst stability.
-
-
Control Reaction Temperature: Instead of high heat from the start, try a gradual increase in temperature. Sometimes, a lower temperature for a longer duration can provide a better outcome by minimizing catalyst decomposition.[1]
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% might be necessary to achieve a reasonable reaction rate and full conversion.[1]
Issue 3: Suspected Poisoning by the Carboxylic Acid or Iodide
Q3: I am using a robust ligand system, but my reaction is still sluggish. I suspect the carboxylic acid or the iodide is poisoning the catalyst. How can I diagnose and mitigate this?
A3: This is a highly probable scenario. Both the carboxylate and the iodide can act as catalyst poisons.
Diagnostic Experiment:
To test for substrate-induced deactivation, you can run a control experiment with a similar but less challenging substrate, for example, 2-fluoro-6-iodotoluene (if the carboxylic acid is the suspected poison) or 2-bromo-6-fluorobenzoic acid (to assess the effect of iodide vs. bromide). If these reactions proceed smoothly under the same conditions, it strongly points to a specific deactivation pathway involving your original substrate.
Mitigation Strategies:
-
Protecting the Carboxylic Acid: The most direct way to prevent interference from the carboxylic acid is to protect it as an ester (e.g., a methyl or ethyl ester). The ester can be hydrolyzed post-coupling. This eliminates the possibility of carboxylate coordination to the palladium center.
-
Managing Iodide Inhibition:
-
Ligand Choice: As mentioned, highly donating and bulky ligands can sometimes overcome the inhibitory effects of iodide by promoting the desired catalytic steps and discouraging the formation of inactive iodide-bridged dimers.[5]
-
Additives: In some cross-coupling reactions, additives can help manage halide inhibition, although this is highly reaction-dependent. For instance, in some cases, silver salts have been used to scavenge halide ions, but this can introduce other complications.
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling with this compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use Pd(PPh₃)₄ for coupling with this compound?
A1: While Pd(PPh₃)₄ is a classic catalyst, it is generally not recommended for this substrate. The steric hindrance of this compound requires more robust ligands to achieve good yields. Triphenylphosphine is often not sufficiently electron-donating or sterically bulky to prevent catalyst deactivation and promote the difficult oxidative addition and reductive elimination steps.[1][10] You will likely see low conversion and significant catalyst decomposition.
Q2: What is a good starting point for reaction conditions for a Suzuki-Miyaura coupling with this substrate?
A2: A robust starting point would be:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a suitable palladacycle precatalyst.[11]
-
Ligand: SPhos or XPhos (2-4 mol%).
-
Base: K₃PO₄ (3 equivalents).[11]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v).[11]
-
Temperature: 80-100 °C.
Always perform a small-scale test reaction first to optimize these conditions.
Q3: My main side-product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.[2] Ensure that your solvents are rigorously degassed and that the reaction is maintained under a strict inert atmosphere. Using a Pd(0) source like Pd₂(dba)₃ can also help, as inefficient reduction of a Pd(II) source can sometimes promote side reactions.[2]
Q4: Is it possible to reactivate a catalyst that has turned into palladium black?
A4: In a laboratory setting for homogeneous catalysis, in-situ reactivation of palladium black is generally not practical or efficient. Once formed, the palladium has aggregated and precipitated out of the catalytic cycle. Some methods exist for the reactivation of heterogeneous palladium catalysts, but for solution-phase reactions, the focus should be on preventing its formation in the first place.[12][13][14] Prevention through proper ligand choice and reaction conditions is the best strategy.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Pd₂(dba)₃ (0.02 eq., 2 mol%)
-
SPhos (0.04 eq., 4 mol%)
-
K₃PO₄ (3.0 eq.)
-
1,4-Dioxane and Water (degassed, 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[11]
Protocol 2: Esterification of this compound (to prevent carboxylate inhibition)
Materials:
-
This compound
-
Methanol or Ethanol (large excess, as solvent)
-
Sulfuric acid (catalytic amount)
Procedure:
-
Dissolve this compound in methanol or ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per 10 mL of alcohol).
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the ester, which can be used in the cross-coupling reaction without further purification.
Summary Table of Troubleshooting Strategies
| Symptom | Potential Cause | Primary Solution | Secondary Actions |
| Low to no yield | Inefficient oxidative addition due to steric hindrance | Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) | Increase temperature; Increase catalyst loading |
| Reaction stalls, black precipitate forms | Catalyst decomposition (Pd black formation) | Use a more stabilizing ligand (e.g., Buchwald-type) | Ensure strict anaerobic conditions; Avoid excessive heat |
| Sluggish reaction despite robust ligand | Catalyst inhibition by carboxylate group | Protect the carboxylic acid as an ester | Screen different bases and solvents |
| Sluggish reaction despite robust ligand | Catalyst inhibition by iodide | Ensure the chosen ligand is highly electron-donating to overcome inhibition | This is often managed by the right ligand choice |
| Boronic acid homocoupling | Presence of oxygen | Rigorously degas all solvents and reagents | Use a Pd(0) precatalyst like Pd₂(dba)₃ |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. chemaxon.com [chemaxon.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Scale-Up of 2-Fluoro-6-iodobenzoic Acid Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis and scale-up of 2-fluoro-6-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the large-scale production of this critical building block. Here, we will dissect the nuances of the reaction, from mechanistic considerations to practical troubleshooting, ensuring a robust and safe process.
Introduction: The Synthetic Significance of this compound
This compound is a highly valuable intermediate in modern organic synthesis, particularly in the pharmaceutical industry. Its unique trifunctionalized aromatic ring, featuring a carboxylic acid, a fluorine atom, and an iodine atom, offers a versatile platform for constructing complex molecular architectures. The iodine atom serves as an excellent handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon bonds. Simultaneously, the fluorine atom can significantly modulate a molecule's pharmacokinetic properties, including metabolic stability and binding affinity.
The most common and scalable synthetic route to this compound involves the directed ortho-metalation (DoM) of 1-fluoro-3-iodobenzene, followed by carboxylation. This guide will focus on the challenges inherent in this process, particularly during the transition from laboratory to pilot or production scale.
Troubleshooting Guide: Common Issues in Scale-Up
This section addresses specific problems that may arise during the scale-up of the this compound synthesis in a question-and-answer format.
Low or Inconsistent Yields
Question: We are experiencing significantly lower yields upon scaling up the synthesis of this compound from a 10 g to a 1 kg scale. What are the likely causes and how can we mitigate them?
Answer: This is a common challenge in scaling up ortho-lithiation reactions. Several factors can contribute to diminished yields:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" during the addition of n-butyllithium, causing side reactions, or areas of poor reagent distribution, resulting in incomplete lithiation.
-
Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel geometry and batch volume. The use of baffles can also improve mixing efficiency. A computational fluid dynamics (CFD) study can help optimize mixing parameters for your specific reactor setup.
-
-
Temperature Control: Ortho-lithiation is a highly exothermic reaction. Inadequate temperature control on a larger scale can lead to a runaway reaction, degrading both the starting material and the product.
-
Solution: Maintain a strict internal temperature profile, typically between -78°C and -70°C, during the addition of n-butyllithium. The addition rate should be carefully controlled and tied to the cooling capacity of the reactor. Consider using a jacketed reactor with a reliable cooling system.
-
-
Moisture Contamination: n-Butyllithium is extremely sensitive to moisture. Any water present in the solvent, starting material, or reactor will consume the reagent and reduce the yield.
-
Solution: Rigorously dry all solvents and the starting material (1-fluoro-3-iodobenzene) before use. The reactor and all transfer lines should be thoroughly dried, for instance, by heating under vacuum and purging with dry, inert gas (nitrogen or argon).
-
-
Inaccurate Titration of n-Butyllithium: The concentration of commercially available n-butyllithium can vary. Relying on the label concentration can lead to under- or over-charging the reagent.
-
Solution: Always titrate your n-butyllithium solution before use to determine its exact molarity. This is a critical step for reproducibility and process control.
-
Impurity Profile and Purification Challenges
Question: We are observing a significant amount of an isomeric impurity in our crude this compound. What is the likely identity of this impurity and how can we minimize its formation and remove it?
Answer: The most probable isomeric impurity is 4-fluoro-2-iodobenzoic acid. Its formation is a direct consequence of the regioselectivity of the ortho-lithiation step.
-
Understanding Regioselectivity: In the directed ortho-metalation of 1-fluoro-3-iodobenzene, the fluorine atom is a more potent directing group than the iodine atom[1][2][3]. This means that the proton ortho to the fluorine (at the C2 position) is preferentially abstracted by n-butyllithium, leading to the desired this compound after carboxylation. However, some lithiation can still occur ortho to the iodine atom (at the C4 position), resulting in the formation of 4-fluoro-2-iodobenzoic acid.
-
Minimizing the Isomer:
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Solvent System: The choice of solvent can influence the aggregation state of the organolithium species and thus its selectivity. While THF is common, exploring other ethereal solvents or the addition of co-solvents might be beneficial.
-
Additives: The use of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can alter the reactivity and selectivity of the lithiation.
-
-
-
Purification Strategies:
-
Recrystallization: This is the most common method for purifying benzoic acids[4][5]. A carefully selected solvent system is key.
-
Recommended Solvents: A mixture of an alcohol (like ethanol or isopropanol) and water, or toluene, can be effective. The goal is to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the isomeric impurity remains in the mother liquor.
-
-
pH-Mediated Extraction: Exploiting potential small differences in the pKa of the isomeric acids can sometimes be used for separation through a series of aqueous extractions at controlled pH.
-
Question: Our final product is off-color and contains other minor impurities. What are the potential sources and how can we address this?
Answer: Off-color and minor impurities can arise from several sources:
-
Starting Material Quality: The purity of the 1-fluoro-3-iodobenzene is crucial. Any impurities in the starting material are likely to be carried through or react to form new byproducts.
-
Side Reactions during Carboxylation: The quenching of the lithiated intermediate with carbon dioxide (CO2) can also lead to byproducts. If the addition of CO2 is not efficient, the highly reactive aryllithium species can react with other electrophiles in the reaction mixture.
-
Workup and Isolation: During the aqueous workup,ensure the pH is sufficiently acidic to fully protonate the carboxylate. Incomplete protonation can lead to the product remaining in the aqueous layer, and subsequent decomposition upon prolonged exposure to acidic or basic conditions.
Analytical Techniques for Impurity Profiling: A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose[6][7][8][9][10]. Coupling HPLC with Mass Spectrometry (LC-MS) can aid in the identification of unknown impurities[7][8].
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the handling of n-butyllithium, which is a pyrophoric material (ignites spontaneously on contact with air). Key hazards include:
-
Pyrophoricity: Strict inert atmosphere techniques are mandatory. All transfers of n-butyllithium should be done under a blanket of dry nitrogen or argon using a cannula or a dedicated pumping system.
-
Exothermic Reaction: The lithiation step is highly exothermic. A robust cooling system and careful control of the addition rate are critical to prevent a thermal runaway. A process safety analysis, including a reaction calorimetry study, is highly recommended before scaling up to assess the thermal risks accurately.
-
Flammable Solvents: The reaction is typically carried out in flammable ethereal solvents like THF or diethyl ether, which requires appropriate handling and grounding to prevent static discharge.
Q2: What is the role of TMEDA in this reaction?
A2: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that can chelate to the lithium cation of the organolithium reagent. This breaks down the aggregates in which n-butyllithium typically exists, leading to a more reactive monomeric species. This can increase the rate of lithiation and, in some cases, influence the regioselectivity of the reaction.
Q3: Can we use other bases for the ortho-lithiation?
A3: While n-butyllithium is the most common reagent, other organolithium bases like sec-butyllithium or tert-butyllithium can also be used. These are more reactive and may offer advantages in terms of reaction time or for less activated substrates, but they also present a greater thermal hazard. Lithium amides like lithium diisopropylamide (LDA) are generally less effective for the deprotonation of simple arenes but can be useful in some cases.
Q4: What is the best way to quench the reaction at a large scale?
A4: The carboxylation is typically achieved by quenching the aryllithium intermediate with solid carbon dioxide (dry ice) or by bubbling gaseous CO2 through the reaction mixture. For large-scale operations, a controlled addition of the lithiated intermediate to a slurry of dry ice in an ethereal solvent is often preferred to ensure efficient quenching and to help manage the exotherm of the quench.
Experimental Protocols and Data
Lab-Scale Synthesis of this compound (Illustrative Example)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Fluoro-3-iodobenzene | 222.00 | 22.2 g | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Dry Ice (CO2) | 44.01 | ~50 g | - |
| 2M Hydrochloric Acid | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
A 500 mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is flame-dried under vacuum and then cooled to room temperature under a nitrogen atmosphere.
-
Anhydrous THF (150 mL) and 1-fluoro-3-iodobenzene (22.2 g, 0.10 mol) are charged to the flask.
-
The solution is cooled to -78°C in a dry ice/acetone bath.
-
n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70°C.
-
The reaction mixture is stirred at -78°C for an additional 1 hour.
-
The reaction mixture is then slowly transferred via cannula to a vigorously stirred slurry of crushed dry ice (~50 g) in anhydrous THF (50 mL).
-
The mixture is allowed to warm to room temperature overnight.
-
The reaction is quenched with 2M HCl until the pH is ~1-2.
-
The aqueous layer is separated and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 5. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. soeagra.com [soeagra.com]
- 8. rroij.com [rroij.com]
- 9. biomedres.us [biomedres.us]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Palladium Catalyst Removal from 2-Fluoro-6-iodobenzoic Acid Reaction Mixtures
Welcome to the technical support center for palladium catalyst removal. This guide is specifically tailored for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions involving substrates like 2-Fluoro-6-iodobenzoic acid. The unique electronic and chelating properties of such molecules can present distinct challenges in achieving the stringent purity levels required for Active Pharmaceutical Ingredients (APIs).
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process. Our focus is not just on how to perform these steps, but why they are necessary, grounding our advice in established chemical principles to ensure robust and reproducible outcomes.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a series of actionable solutions with detailed protocols.
Issue 1: My reaction mixture has a black precipitate or a dark, grayish color after the reaction is complete.
Primary Cause: This is the most common visual indicator of palladium contamination and is almost always due to the formation of insoluble palladium(0), often referred to as "palladium black." During many catalytic cycles, particularly in Suzuki, Heck, or Sonogashira couplings, the active palladium species can agglomerate and precipitate out of the solution.[1]
Solution: Filtration through an Inert Filtration Aid
Simple filtration is often insufficient as the particles can be colloidal and pass through standard filter paper. Using a filtration aid like Celite® creates a fine, porous filter bed that can effectively trap these microscopic particles.[2][3]
Workflow for Removal of Insoluble Palladium
Caption: Workflow for removing insoluble palladium black via Celite filtration.
Protocol 1: Celite Filtration
-
Setup: Prepare a standard filtration apparatus using a Büchner or fritted glass funnel and a filter flask.
-
Prepare the Pad: Place a piece of appropriately sized filter paper in the funnel. Wet it with the primary solvent used in your reaction mixture to ensure it seals.
-
Add a 1-2 cm layer of Celite® onto the filter paper. Gently press it down to create a compact, even pad.
-
Pour your reaction mixture slowly and carefully onto the center of the Celite® pad.
-
Rinse: Wash the reaction flask with a small amount of fresh solvent and pour this rinse over the Celite® pad to ensure all of your product is collected. Repeat this wash step 2-3 times.
-
The resulting filtrate should be free of visible particulate matter. Concentrate the filtrate to proceed with your workflow.
Issue 2: My product is colorless after initial filtration, but ICP-MS analysis shows palladium levels are still too high (e.g., >100 ppm).
Primary Cause: While Celite filtration is excellent for insoluble Pd(0), it is ineffective at removing soluble palladium species (e.g., Pd(II) complexes) or very fine, colloidal palladium.[1] The benzoic acid moiety and the iodide in your starting material, this compound, can act as ligands, forming stable, soluble complexes with palladium that remain in the organic phase.
Solution A: Adsorption with Activated Carbon
Activated carbon has an extremely high surface area and can adsorb a wide range of organic and inorganic compounds, including dissolved palladium species.[1][4] It is a cost-effective, albeit sometimes less selective, method.
Protocol 2: Activated Carbon Treatment
-
Dissolution: Dissolve your crude product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, THF) at a concentration of approximately 50-100 mg/mL.
-
Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10% by weight relative to your crude product.
-
Stirring: Stir the suspension vigorously at room temperature for 2-16 hours. The optimal time should be determined experimentally for your specific process.
-
Removal: Filter the mixture through a pad of Celite® (as described in Protocol 1) to remove the activated carbon. Crucially, never skip this step, as fine carbon particles can be as problematic as the metal catalyst.
-
Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis to verify the reduction in palladium levels.
Solution B: Application of Palladium Scavengers
When activated carbon is insufficient or leads to product loss, specialized palladium scavengers are the superior choice. These are typically silica- or polymer-based materials functionalized with ligands that have a very high affinity for palladium, such as sulfur or nitrogen-containing groups.[5] This process, known as chemisorption, forms strong bonds with the metal, effectively pulling it out of the solution.[6]
Data Presentation: Comparison of Common Palladium Scavengers
| Scavenger Functional Group | Common Name/Type | Target Palladium Species | Key Advantages | Considerations |
| Thiol (-SH) | SiliaMetS® Thiol, Thio-Silica | Pd(0), Pd(II) | Highly effective for a broad range of Pd species, robust.[7] | Can sometimes bind to electrophilic products. |
| Thiourea | SiliaMetS® Thiourea | Pd(II) | Excellent for charged Pd(II) species, high loading capacity.[8] | May require slightly elevated temperatures for optimal performance. |
| Cysteine | Cysteine-functionalized resin | Pd(0), Pd(II) | Biocompatible functional group, effective scavenger.[7] | Can be more expensive than simpler functional groups. |
| Diamines/Polyamines | Amine-functionalized silica | Pd(II) | Good for chelating Pd(II), less reactive towards product. | Generally less effective for Pd(0) compared to sulfur-based scavengers. |
| Trimercaptotriazine (TMT) | Polystyrene-bound TMT | Pd(II) | Forms very stable complexes with palladium.[3] | Typically used as a solid-supported reagent. |
Protocol 3: General Procedure for Silica-Based Scavenger Use
-
Dissolution: Dissolve the crude product in a suitable, non-protic organic solvent (e.g., Toluene, THF, DCM).
-
Scavenger Addition: Add the selected scavenger resin. A common starting point is 3-5 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 4-16 hours. Scavenging efficiency often improves with time and temperature, but this must be balanced against product stability.[7]
-
Filtration: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a small plug of cotton in a pipette is usually sufficient.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product, combining the washings with the main filtrate.
-
Analysis: Concentrate the combined filtrate and analyze for residual palladium content via ICP-MS.[9]
Issue 3: I need to reduce palladium to < 5 ppm for an API, but a single method is not working.
Primary Cause: Achieving extremely low palladium levels, as required by regulatory bodies like the EMA and FDA, can be challenging.[4][10] This often happens when multiple species of palladium (e.g., a mix of colloidal Pd(0) and soluble Pd(II)) are present, or when the product itself strongly chelates the palladium.
Solution: A Multi-Step Purification Strategy
Combining methods that target different forms of palladium is a highly effective strategy.
Decision-Making Flowchart for Palladium Removal
Caption: Decision-making flowchart for achieving low ppm palladium levels.
Protocol 4: Combined Celite and Scavenger Treatment
-
First, perform a Celite® filtration (Protocol 1) on the crude reaction mixture to remove the bulk of insoluble palladium black.
-
Concentrate the clear filtrate.
-
Re-dissolve the resulting crude product in an appropriate solvent.
-
Proceed with the scavenger treatment (Protocol 3) to capture the remaining soluble and colloidal palladium species.
-
Filter off the scavenger, concentrate the solution, and submit for final ICP-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is complete palladium removal so critical in pharmaceutical synthesis? A: There are three primary reasons. First, palladium and other platinum-group metals have known toxicities, and their levels in final drug products are strictly regulated to ensure patient safety.[6][10] Second, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in their Q3D guidelines, which manufacturers must meet.[10][11] Third, residual palladium can sometimes interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions.
Q2: What are the typical regulatory limits for palladium in APIs? A: The ICH Q3D guideline classifies palladium as a metal with moderate safety concern. For oral administration, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit in the drug substance, which is typically in the range of 5-10 ppm, depending on the maximum daily dose of the drug.[4][6]
Q3: What is the best analytical method for quantifying residual palladium? A: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard and preferred method due to its exceptional sensitivity, often reaching parts-per-billion (ppb) detection limits.[4][9][11] Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is also used and is very robust, though typically less sensitive than ICP-MS.[12]
Q4: Can I just recrystallize my product to remove the palladium? A: Recrystallization can sometimes be effective, especially if the palladium impurities are preferentially soluble in the mother liquor.[4] However, it is not always a reliable standalone method. In some cases, palladium complexes can co-crystallize with the product, or crystallization can even concentrate the metal within the crystal structure.[10] It is often used as a final polishing step after the bulk of the palladium has been removed by other means.
Q5: Are there any "green" or reusable methods for palladium removal? A: Yes, research into sustainable chemistry has led to innovative solutions. For example, self-assembled hybrid hydrogels have been developed that can scavenge palladium from solutions down to sub-ppm levels.[13] A fascinating aspect of this technology is that the resulting palladium-impregnated hydrogel can then be reused as a highly active and recyclable catalyst for other reactions, such as Suzuki-Miyaura cross-couplings, turning waste into a valuable resource.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arborassays.com [arborassays.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silicycle.com [silicycle.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. arborassays.com [arborassays.com]
- 10. biotage.com [biotage.com]
- 11. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Minimizing homocoupling in Sonogashira reactions of 2-Fluoro-6-iodobenzoic acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing the Sonogashira reaction with the sterically hindered and electronically demanding substrate, 2-fluoro-6-iodobenzoic acid. Our focus is to provide actionable troubleshooting strategies and in-depth FAQs to address the most common challenge associated with this transformation: minimizing alkyne homocoupling (Glaser-Hay coupling) and maximizing the yield of the desired cross-coupled product.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a direct question-and-answer format. We delve into the root causes of common problems and provide validated solutions.
Q1: I'm observing a significant amount of a byproduct corresponding to the dimer of my terminal alkyne. Why is this homocoupling occurring and how can I prevent it?
A1: The Cause and Prevention of Alkyne Homocoupling
The formation of alkyne dimers is a classic side reaction in Sonogashira couplings, known as the Glaser-Hay coupling.[1][2][3] This reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen. The copper acetylide intermediate, essential for the main catalytic cycle, can undergo oxidative coupling with another molecule of itself, leading to the undesired diyne byproduct.[3][4]
Primary Cause: Copper(I)-catalyzed oxidation of the terminal alkyne.
Solutions:
-
Implement Copper-Free Conditions: The most effective strategy to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[1][5][6] Modern Sonogashira protocols have been developed that proceed efficiently without copper, thereby avoiding the primary pathway for homocoupling.[2][7] These reactions often require slightly different conditions, such as a change in base or ligand, but offer a cleaner reaction profile.
-
Rigorous Exclusion of Oxygen: If a traditional copper-catalyzed system must be used, the rigorous exclusion of oxygen is paramount. Oxygen is the terminal oxidant in the Glaser coupling mechanism.[8][9]
-
Technique: Use a robust inert gas (argon or high-purity nitrogen) atmosphere. Degas all solvents and liquid reagents thoroughly using at least three freeze-pump-thaw cycles or by sparging with inert gas for a minimum of 30 minutes.
-
-
Slow Addition of the Alkyne: Maintaining a low instantaneous concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Technique: Prepare a solution of the alkyne in a degassed solvent and add it slowly to the reaction mixture over several hours using a syringe pump.[9]
-
-
Use of a Reductive Atmosphere (Advanced): Some studies have shown that performing the reaction under an atmosphere containing a small percentage of hydrogen gas can suppress oxidative homocoupling.[10][11] This is an advanced technique that should be approached with appropriate safety precautions.
Troubleshooting Workflow: From Problem to Solution
Caption: A logical workflow for troubleshooting alkyne homocoupling.
Q2: My reaction yield is very low, even when homocoupling is minimal. What are the likely causes for low reactivity?
A2: Diagnosing Low Conversion
Low yields can stem from several factors, often related to catalyst activity and reaction conditions. Your substrate, this compound, is electron-deficient due to the fluorine and carboxylic acid groups, which should facilitate the rate-limiting oxidative addition step.[12] Therefore, other issues are likely at play.
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. Pd(II) precatalysts like PdCl₂(PPh₃)₂ require in-situ reduction, which can be inefficient.[1] | Use a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precatalyst known for easy reduction. Ensure phosphine ligands are not oxidized. |
| Inappropriate Base: The base may be too weak to deprotonate the terminal alkyne effectively, or it may be sterically hindered. The carboxylate formed from your starting material can also act as a base, complicating the pH environment. | For copper-free systems, inorganic bases like Cs₂CO₃ or K₂CO₃ are often effective.[13] For copper-catalyzed systems, amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are standard.[8] Ensure the base is anhydrous. | |
| Inhibitory Ligand Effects: The carboxylate group on your substrate could potentially coordinate to the palladium center, inhibiting catalysis. | The use of bulky, electron-rich phosphine ligands can sometimes mitigate substrate inhibition and promote the desired catalytic cycle.[14] Consider ligands like Xantphos, especially if decarboxylation is a concern.[15] | |
| Sub-optimal Temperature: While many Sonogashira reactions run at room temperature, sterically hindered substrates may require thermal energy to overcome activation barriers.[16] | Screen temperatures systematically, for example, from room temperature up to 80 °C. Monitor for potential decomposition or side reactions at higher temperatures. |
Q3: I'm concerned about the stability of the carboxylic acid group. Could it be interfering with the reaction or even decarboxylating?
A3: Managing the Carboxylic Acid Functionality
The carboxylic acid is a valid concern. It can be deprotonated by the amine base, forming a carboxylate salt. This can alter the substrate's solubility and electronic properties. More critically, under harsh conditions (particularly high temperatures), palladium-catalyzed decarboxylation of benzoic acids can occur.[15][17][18][19]
Recommendations:
-
Mild Conditions are Key: Prioritize running the reaction at the lowest possible temperature that affords a reasonable rate. Room temperature to 50 °C is an ideal starting range.
-
Protecting Group Strategy: If decarboxylation or other side reactions involving the acid are unavoidable, consider protecting it as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling.
-
Decarbonylative Coupling as an Alternative: In some advanced applications, the carboxylic acid itself can be used as the coupling handle in a "decarbonylative" Sonogashira reaction, though this requires specific catalysts (e.g., Pd(OAc)₂/Xantphos) and high temperatures.[15][18] This is a different synthetic strategy rather than a direct solution to this problem.
Q4: My reaction mixture turns black and a precipitate forms. What is happening?
A4: Addressing Catalyst Decomposition
The formation of a black precipitate is almost always indicative of the decomposition of the palladium catalyst to palladium black.[8] This inactive form of palladium has no catalytic activity and is a common cause of reaction failure.
Common Causes and Solutions:
-
Oxygen: Trace oxygen can oxidize the Pd(0) active species. Solution: Ensure rigorous degassing and a robust inert atmosphere.[8]
-
Impurities: Impurities in reagents or solvents can poison the catalyst. Solution: Use high-purity, anhydrous solvents and reagents.
-
Solvent Choice: Some solvents are known to promote the formation of palladium black under certain conditions. Solution: If using THF, consider switching to a different solvent like DMF, dioxane, or acetonitrile.[16][20]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition. Solution: Avoid unnecessarily high reaction temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Sonogashira reaction and the roles of the different components?
The Sonogashira reaction forms a C(sp²)-C(sp) bond and operates through two interconnected catalytic cycles.[3][21]
-
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodine bond of your substrate to form a Pd(II) complex. This is often the rate-limiting step.[1]
-
Transmetalation: The alkyne group is transferred from the copper acetylide to the palladium center.
-
Reductive Elimination: The newly formed C-C bond is created as the product is expelled from the palladium, regenerating the Pd(0) catalyst.[22]
-
-
The Copper Cycle (in traditional Sonogashira):
Catalytic Cycles: Cross-Coupling vs. Homocoupling
Caption: The desired Pd/Cu catalytic cycles versus the competing Glaser homocoupling pathway.
Q2: For my specific substrate, this compound, would you recommend a copper-catalyzed or a copper-free protocol to start?
Given that the primary challenge is often homocoupling, starting with a well-established copper-free protocol is highly recommended. This preemptively eliminates the main pathway for the Glaser side reaction. Copper-free systems are generally less sensitive to trace oxygen and can provide cleaner crude reaction mixtures, simplifying purification.[6][7]
Q3: How do the ortho-fluoro and ortho-carboxylic acid groups specifically influence the reaction?
-
Electronic Effect: Both the fluorine and carboxylic acid are electron-withdrawing groups. This makes the aryl iodide more electron-deficient, which generally accelerates the initial oxidative addition of the C-I bond to the Pd(0) center.[12] This is a favorable effect.
-
Steric Hindrance: The two ortho substituents create significant steric bulk around the reaction center. This can potentially slow down subsequent steps like transmetalation or reductive elimination. This steric challenge may necessitate slightly higher temperatures or the use of palladium catalysts with specific bulky ligands that can accommodate the substrate.
-
Acidity: The carboxylic acid will be deprotonated by any amine base used, forming an in situ carboxylate salt. This changes the charge and solubility of the substrate and must be accounted for when choosing solvents and bases.
Q4: What is the best choice of base for this reaction?
The optimal base depends heavily on whether you are using a copper-catalyzed or copper-free system.
-
For Copper-Free Systems: An inorganic base is often preferred. Cesium carbonate (Cs₂CO₃) is a common and effective choice, often used in solvents like acetonitrile or dioxane.[13]
-
For Copper-Catalyzed Systems: A tertiary amine base like triethylamine (Et₃N or TEA) or a secondary amine like diisopropylamine (DIPA) is standard.[1] These often serve as both the base and part of the solvent system. However, they can be nucleophilic and may lead to side reactions.
Recommended Starting Protocol: Copper-Free Sonogashira
This protocol is designed as a robust starting point to minimize homocoupling for the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
Base: Cs₂CO₃ (2.0 - 2.5 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the palladium catalyst, and cesium carbonate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes. If no reaction is observed by TLC or LCMS, slowly increase the temperature to 50-70 °C.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the starting aryl iodide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. books.rsc.org [books.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
- 19. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
- 22. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-6-iodobenzoic Acid and 2-Bromo-6-fluorobenzoic Acid in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of halogenated building blocks is a critical decision that profoundly influences the efficiency and success of synthetic campaigns. This guide provides an in-depth, objective comparison of two key ortho-disubstituted benzoic acids: 2-fluoro-6-iodobenzoic acid and 2-bromo-6-fluorobenzoic acid. We will explore their relative reactivity in cornerstone palladium-catalyzed cross-coupling reactions, supported by fundamental chemical principles and representative experimental data.
Foundational Principles: Unpacking the Factors Governing Reactivity
The reactivity of an aryl halide in transition metal-catalyzed reactions is not governed by a single factor, but rather by a nuanced interplay of bond energetics, electronic effects, and steric hindrance. Understanding these principles is paramount to predicting reaction outcomes and optimizing conditions.
The Decisive Role of Carbon-Halogen Bond Dissociation Energy (BDE)
The oxidative addition of a palladium(0) catalyst to the carbon-halogen (C-X) bond is frequently the rate-determining step in many cross-coupling catalytic cycles. The energy required to cleave this bond, the Bond Dissociation Energy (BDE), is therefore inversely proportional to the reactivity of the aryl halide.[1] The established trend for C-X bond strengths in aryl halides is:
C-F > C-Cl > C-Br > C-I
This hierarchy dictates that aryl iodides are the most reactive substrates, followed by bromides, chlorides, and the largely unreactive fluorides.[2]
| Bond Type (in Aryl System) | Approximate Bond Dissociation Energy (kcal/mol) |
| C-I | ~65 |
| C-Br | ~81 |
| C-F | ~125 |
| (Data adapted from representative values for halobenzenes)[3] |
This fundamental difference in bond strength is the primary determinant of the higher reactivity of this compound compared to its bromo-fluoro counterpart. The significantly weaker C-I bond requires less energy to break, facilitating a faster rate of oxidative addition.
Electronic and Steric Landscape
Both molecules share a 2,6-disubstituted benzoic acid scaffold, which introduces specific electronic and steric features:
-
Inductive Effects: Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity.[4][5] This effect, along with the electron-withdrawing nature of the carboxylic acid group, renders the aromatic ring electron-deficient. This can influence the rate of oxidative addition and other steps in the catalytic cycle.
-
Steric Hindrance: The presence of two substituents flanking the carboxylic acid group creates significant steric bulk. This hindrance can impede the approach of the bulky palladium catalyst to the C-X bond, potentially slowing the rate of oxidative addition.[6] The choice of a sterically demanding phosphine ligand on the palladium catalyst is often crucial to overcome this challenge and promote efficient coupling.[7]
Comparative Performance in Key Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds allows for selective functionalization and dictates the choice of reaction conditions. The following sections provide a comparative overview of their performance in three ubiquitous cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a workhorse in modern synthesis.[8] The inherent reactivity difference between the iodo- and bromo-substrates is clearly manifested in this transformation.
Representative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Relative Reactivity | Typical Conditions | Representative Yield |
| This compound | High | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 60-80 °C, 2-6 h | >90% |
| 2-Bromo-6-fluorobenzoic acid | Moderate | Pd₂(dba)₃, RuPhos, K₃PO₄, Toluene/H₂O, 80-100 °C, 8-16 h | 75-85% |
| (Data is illustrative, based on established reactivity trends for aryl iodides vs. bromides and protocols for similar 2-halobenzoic acids. Actual results may vary.)[7][9] |
Discussion: this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings compared to 2-bromo-6-fluorobenzoic acid.[2] The robustness of the C-Br bond in the latter necessitates more forcing conditions or the use of more sophisticated, highly active catalyst systems to achieve comparable yields.[7] For both substrates, the ortho-carboxylate group can potentially chelate to the palladium center, which can sometimes inhibit catalysis. The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) and non-coordinating bases like potassium phosphate (K₃PO₄) is often essential to promote the desired reaction and suppress side reactions like protodehalogenation.[7]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of countless pharmaceuticals.[2][10] The reactivity trend observed in Suzuki couplings holds true here, with aryl iodides being superior substrates.
Representative Data: Buchwald-Hartwig Amination with Aniline
| Substrate | Relative Reactivity | Typical Conditions | Representative Yield |
| This compound | High | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 80-100 °C, 4-8 h | >85% |
| 2-Bromo-6-fluorobenzoic acid | Moderate | Pd(OAc)₂, BrettPhos, K₃PO₄, Dioxane, 100-110 °C, 12-24 h | 70-80% |
| (Data is illustrative, based on established reactivity trends and protocols for similar substrates. Actual results may vary.)[11] |
Discussion: Coupling this compound with amines generally proceeds efficiently using standard Buchwald-Hartwig conditions.[12] In contrast, the increased strength of the C-Br bond in 2-bromo-6-fluorobenzoic acid often requires the use of specialized, highly active ligands (e.g., BrettPhos) and potentially higher temperatures to achieve good conversion.[11] The choice of base is critical; strong bases like sodium tert-butoxide (NaOtBu) are common, but for substrates sensitive to hydrolysis or decarboxylation, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.[7]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[13][14] This reaction typically employs a dual palladium and copper catalytic system.
Representative Data: Sonogashira Coupling with Phenylacetylene
| Substrate | Relative Reactivity | Typical Conditions | Representative Yield |
| This compound | High | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, RT - 50 °C, 1-4 h | >90% |
| 2-Bromo-6-fluorobenzoic acid | Moderate | Pd(PPh₃)₄, CuI, Piperidine, Toluene, 80-100 °C, 6-12 h | 65-75% |
| (Data is illustrative, based on established reactivity trends and protocols for similar substrates. Actual results may vary.)[2][5] |
Discussion: The high reactivity of the C-I bond allows the Sonogashira coupling of this compound to proceed under very mild conditions, often at room temperature.[5] The bromo-analogue requires significantly more thermal energy to facilitate the initial oxidative addition step. The sterically hindered nature of both substrates can be challenging for the Sonogashira reaction, and careful optimization of the palladium source, ligand, and base/solvent system is often required to achieve high yields, especially for the less reactive 2-bromo-6-fluorobenzoic acid.[6]
Catalytic Cycle: Sonogashira Coupling
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocols & Workflow
Adherence to a robust and validated protocol is essential for reproducibility and success. The following section outlines a general procedure for a Suzuki-Miyaura coupling, which can be adapted for either substrate with the appropriate modifications to reaction time and temperature as discussed previously.
General Protocol: Suzuki-Miyaura Coupling of 2-Halo-6-fluorobenzoic Acids
Materials:
-
2-Halo-6-fluorobenzoic acid (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos or RuPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halo-6-fluorobenzoic acid, arylboronic acid, base, palladium pre-catalyst, and phosphine ligand.
-
Inerting: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo-compound, 100 °C for the bromo-compound) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: A logical workflow for the Suzuki-Miyaura coupling protocol.
Conclusion and Recommendations
The choice between this compound and 2-bromo-6-fluorobenzoic acid is a classic trade-off between reactivity and cost/stability.
-
This compound is the more reactive substrate due to the weaker C-I bond.[1] It is the preferred choice when milder reaction conditions are required, for sensitive downstream functional groups, or when faster reaction times are a priority. Its high reactivity makes it an excellent candidate for complex, multi-step syntheses where maximizing yield at each step is critical.
-
2-Bromo-6-fluorobenzoic Acid is a more stable and often more cost-effective alternative.[15] While it requires more forcing conditions and potentially more specialized and expensive catalyst systems to achieve high yields, its utility should not be underestimated, particularly in process chemistry and larger-scale synthesis where raw material cost is a significant factor.
Ultimately, the optimal choice depends on the specific synthetic challenge, including the nature of the coupling partners, the scale of the reaction, and economic considerations. This guide provides the foundational knowledge and practical starting points for researchers to make an informed decision and successfully employ these versatile building blocks in their synthetic endeavors.
References
- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 10. Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 14. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
A Comparative Guide to 2-Fluoro-6-iodobenzoic Acid and Its Isomers: A Synthetic Chemist's Perspective
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Halogenated benzoic acids, in particular, serve as exceptionally versatile building blocks. Among these, 2-Fluoro-6-iodobenzoic acid presents a unique combination of substituents that offer distinct advantages in synthesis. The presence of an iodine atom provides a reactive handle for cross-coupling reactions, while the fluorine atom can profoundly influence the molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity.[1] This guide provides an in-depth comparison of this compound with its key structural isomers, focusing on the interplay between substituent position, physicochemical properties, and reactivity. We will delve into the causality behind their differing behaviors and provide field-proven experimental insights to aid researchers in selecting the optimal building block for their synthetic campaigns.
The Isomeric Landscape: More Than Just Positional Changes
The properties of a substituted benzoic acid are not merely a sum of its parts; they are a consequence of the intricate electronic and steric interactions dictated by the precise arrangement of substituents on the aromatic ring. To understand the unique characteristics of this compound, we will compare it against isomers where the halogen positions are varied, as well as the simpler, mono-substituted parent compounds.
Caption: Key structures discussed in this comparative guide.
Part I: Comparative Physicochemical Properties
The physical properties of these molecules govern their handling, solubility in reaction media, and even their acidity, which can influence reaction pathways.
Acidity (pKa): The "Ortho Effect" in Action
The acidity of a substituted benzoic acid is a sensitive probe of the electronic effects of its substituents. A key phenomenon to consider is the "ortho effect," where nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid, regardless of the substituent's electronic nature.[2] This is primarily due to a steric effect: the ortho-substituent forces the carboxylic acid group out of the plane of the benzene ring.[3] This disrupts the resonance stabilization of the neutral acid form, making it a better proton donor. The resulting carboxylate anion is stabilized because the negative charge is localized on the two oxygen atoms without delocalization into the ring, which would be less favorable.
| Compound | Key Substituents | Melting Point (°C) | Acidity (pKa) | Rationale for Acidity |
| This compound | 2-F, 6-I | 123-126[4][5] | Stronger than Benzoic Acid | Double ortho effect from both F and I maximizes steric hindrance, forcing the -COOH group out of plane. Strong inductive effect from F also stabilizes the conjugate base. |
| 2-Iodobenzoic acid | 2-I | 160-162[6] | ~2.86 | Exhibits a strong ortho effect due to the bulky iodine atom.[7] The inductive effect of iodine also contributes to stabilization of the anion.[8] |
| 2-Fluorobenzoic acid | 2-F | 125-128 | ~3.27 | The ortho effect is present, though less pronounced than with iodine due to fluorine's smaller size.[7] Fluorine's powerful inductive effect is the dominant factor in increasing acidity. |
| 4-Fluorobenzoic acid | 4-F | 184[9] | 4.14[9] | No steric ortho effect. Acidity is increased relative to benzoic acid (pKa 4.2) solely due to the electron-withdrawing inductive and resonance effects of the para-fluorine atom. |
| 4-Iodobenzoic acid | 4-I | 270-273[10] | ~4.0 | No steric ortho effect. The weaker inductive effect of iodine compared to fluorine results in an acidity closer to that of benzoic acid. |
Note: pKa values can vary slightly depending on the measurement conditions. The values provided are representative.
Melting Point and Solubility
The melting point is indicative of the strength of the crystal lattice. 2-Iodobenzoic acid and its para-isomer have significantly higher melting points than the fluoro- or fluoro-iodo- counterparts.[10][11] This is attributable to stronger intermolecular forces, including potential halogen bonding interactions involving the larger, more polarizable iodine atom, in addition to the standard hydrogen-bonded dimer formation characteristic of carboxylic acids.[10] The solubility of these compounds in organic solvents is generally good, but their differing polarities, dictated by the halogen substituents, will influence their compatibility with specific reaction media.
Part II: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The most significant application of iodo-substituted benzoic acids is in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction. Here, the differences between this compound and its isomers become critically important.
The reactivity order for aryl halides in Suzuki couplings is generally I > Br > Cl >> F.[12] Therefore, the iodine atom is the exclusive site of reaction in fluoro-iodobenzoic acids. The key factors influencing the reaction's success are the efficiency of the initial oxidative addition of the palladium(0) catalyst to the C-I bond and the subsequent steps of the catalytic cycle.
Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction.
Analysis of Isomeric Reactivity:
-
This compound: This isomer is sterically demanding. The two bulky ortho-substituents (carboxyl and iodo) and the additional fluoro group create a crowded environment around the carbon-iodine bond. This can hinder the initial oxidative addition step, where the palladium catalyst must insert into the C-I bond.[13]
-
Experimental Causality: To overcome this steric hindrance, the reaction often requires more robust catalytic systems. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[13] These ligands promote the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species that can more readily access the hindered C-I bond.
-
-
2-Iodobenzoic acid: This isomer is also sterically hindered by the ortho-carboxylate group, presenting similar challenges to its fluoro-substituted counterpart.[13] The lack of the ortho-fluoro group makes it slightly less crowded, but the principles for catalyst selection remain the same.
-
4-Fluoro-2-iodobenzoic acid: Here, the steric environment is significantly different. With only one ortho-substituent (the iodine), the palladium catalyst can access the C-I bond more easily. This isomer is generally more reactive in standard Suzuki couplings and may not require the highly specialized, bulky ligands needed for the 2,6-disubstituted isomers. Standard conditions using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ may suffice, although this is substrate-dependent.
A common side reaction, particularly with sterically hindered substrates, is protodehalogenation , where the iodine is replaced by a hydrogen atom.[13] This occurs when the catalytic cycle is interrupted after oxidative addition and can be promoted by certain bases or protic impurities. The use of anhydrous solvents and non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ is crucial to minimize this pathway.[13]
Part III: Applications in Drug Discovery
The unique substitution pattern of this compound is highly valuable in the synthesis of complex pharmaceutical agents.
-
Fluorine's Role: The ortho-fluorine atom is not just a steric influencer. Its high electronegativity can lower the pKa of nearby hydrogen bond donors on the final molecule, potentially increasing binding affinity to a biological target. Furthermore, fluorine substitution is a well-established strategy to block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic profile.[1][14]
-
Iodine's Role: The iodine serves as a versatile synthetic handle. After being used for a key cross-coupling step to build the core scaffold of a molecule, the remaining ortho-fluoro and carboxylate groups can direct further functionalization or participate in key binding interactions.
This building block is frequently employed in the synthesis of inhibitors for various enzymes and receptor antagonists where a specific three-dimensional arrangement of functional groups is required for activity.[15]
Part IV: Experimental Protocol - A Self-Validating System
The following protocol for a Suzuki-Miyaura coupling of this compound is designed to be self-validating by incorporating best practices to minimize common side reactions.
Caption: Experimental workflow for a robust Suzuki-Miyaura coupling.
Step-by-Step Methodology
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.3 eq.)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)
-
Anhydrous 1,4-Dioxane
Protocol:
-
Vessel Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar is charged with this compound, the arylboronic acid, and K₃PO₄.
-
Causality: Using an oven-dried flask and anhydrous base minimizes water, which can promote protodehalogenation and boronic acid decomposition.[13]
-
-
Catalyst Addition: The flask is sealed with a rubber septum. The catalyst precursor (Pd₂(dba)₃) and the ligand (SPhos) are added. The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen. Removing air prevents catalyst deactivation (formation of palladium black) and ensures a high concentration of the active catalyst.[13] The bulky, electron-rich SPhos ligand is chosen to accelerate the challenging oxidative addition step.
-
-
Solvent Addition: Anhydrous 1,4-dioxane is added via syringe. The resulting suspension is further degassed by bubbling argon through it for 10-15 minutes.
-
Causality: Dioxane is a common, aprotic solvent for Suzuki couplings. Further degassing ensures the removal of any dissolved oxygen.
-
-
Reaction: The flask is placed in a preheated oil bath at 100 °C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: The reaction is cooled to room temperature and diluted with water. The aqueous mixture is then acidified to pH 2-3 with 1M HCl.
-
Causality: Acidification protonates the carboxylate product, making it soluble in organic solvents for extraction.
-
-
Extraction and Purification: The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization.
Conclusion
This compound is a highly valuable, albeit challenging, synthetic building block. Its utility stems from the orthogonal reactivity of its functional groups and the beneficial properties imparted by the fluorine atom. A direct comparison with its isomers reveals that its unique 2,6-disubstitution pattern creates significant steric hindrance, which is the primary determinant of its reactivity in cross-coupling reactions. While isomers like 4-fluoro-2-iodobenzoic acid may be more reactive under standard conditions, the specific architecture of this compound is often required for synthesizing complex, biologically active molecules. Understanding the principles of the ortho effect and the mechanistic demands of palladium catalysis allows researchers to rationally select catalysts and conditions to overcome these challenges, unlocking the full synthetic potential of this versatile compound.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. This compound | 111771-08-5 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-ヨード安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sparrow-chemical.com [sparrow-chemical.com]
- 15. chemimpex.com [chemimpex.com]
A Comparative Guide to HPLC Analysis for Purity Validation of 2-Fluoro-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. 2-Fluoro-6-iodobenzoic acid is a crucial building block in the development of various biologically active compounds.[1] Its purity directly impacts the quality, safety, and efficacy of the final products. This guide offers an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, complete with supporting experimental data and protocols.
As a Senior Application Scientist, the aim is to provide not just a method, but a comprehensive understanding of the "why" behind the procedural choices, ensuring that the described protocols are scientifically sound and self-validating.
The Critical Role of Purity in this compound
This compound, with the molecular formula C₇H₄FIO₂ and a molecular weight of 266.01 g/mol , is a halogenated benzoic acid derivative.[2] Potential impurities in its synthesis can include unreacted starting materials, isomeric byproducts (e.g., other fluoro-iodobenzoic acid isomers), and degradation products. These impurities can compromise the integrity of subsequent synthetic steps and the pharmacological profile of the final API. Therefore, a robust, sensitive, and specific analytical method is imperative for its quality control.
Comparative Analysis of Analytical Techniques
While several analytical techniques can be employed for purity assessment, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), stands out for its versatility, sensitivity, and resolving power for small aromatic molecules.[3][4]
| Technique | Advantages | Limitations | Applicability for this compound |
| HPLC (UV Detection) | High resolution and sensitivity. Quantitative accuracy and precision. Amenable to a wide range of analytes.[5] | Higher instrument cost and complexity compared to TLC.[5] | Excellent. Ideal for separating the main compound from closely related impurities and for accurate quantification. |
| Gas Chromatography (GC) | Excellent for volatile and semi-volatile compounds.[6] | Requires derivatization for non-volatile compounds like benzoic acids, which adds complexity.[5] | Less Suitable. The need for derivatization makes it a less direct and more complex method for this analyte. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and cost-effective for qualitative screening.[5] | Primarily qualitative or semi-quantitative. Lower resolution than HPLC.[5] | Good for preliminary screening. Useful for quickly monitoring reaction progress but not for definitive purity validation. |
| Quantitative NMR (qNMR) | A primary method that does not require a specific reference standard of the analyte.[5] | Requires a high-field NMR spectrometer. May have lower sensitivity than chromatographic methods.[5] | Good for orthogonal validation. Can provide a direct measure of purity and complement HPLC data, especially for structural confirmation of impurities. |
Given its superior performance characteristics for this class of compounds, this guide will focus on the development and validation of an RP-HPLC method.
HPLC Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process. The choices made at each step are critical for achieving the desired separation and data quality.
Logical Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development and validation.
1. Column Selection: The Heart of the Separation
For a moderately polar aromatic carboxylic acid like this compound, a C18 (octadecylsilane) column is the logical starting point.[7] The C18 stationary phase provides a nonpolar environment that retains the analyte through hydrophobic interactions. The aromatic ring and iodine atom contribute significantly to this retention.
-
Alternative Consideration: A Phenyl-Hexyl column could offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities.
2. Mobile Phase Composition: Driving the Selectivity
The mobile phase for RP-HPLC typically consists of an aqueous component and an organic modifier.[7]
-
Aqueous Component: To ensure the carboxylic acid group is in its non-ionized, more retained form, the pH of the aqueous phase should be kept acidic, at least 2 pH units below the pKa of the benzoic acid.[8] A buffer of 0.1% phosphoric acid or formic acid in water is a common and effective choice.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure. However, methanol can offer different selectivity and should be considered if co-eluting peaks are observed with acetonitrile.[5]
3. Detection Wavelength: Maximizing Sensitivity
The presence of the aromatic ring results in significant UV absorbance. A UV-Vis or Photodiode Array (PDA) detector is ideal. An initial screening of the UV spectrum of this compound will reveal the wavelength of maximum absorbance (λmax), which should be used for quantification to ensure the highest sensitivity. For benzoic acid derivatives, this is often in the range of 230-280 nm.[9]
Comparative Performance of Two Optimized HPLC Methods
To illustrate the impact of the organic modifier, two methods were evaluated for the purity analysis of a this compound sample, spiked with two hypothetical impurities: a more polar starting material (Impurity A) and a less polar, isomeric byproduct (Impurity B).
| Parameter | Method 1 (Acetonitrile-Based) | Method 2 (Methanol-Based) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50% to 95% B in 15 min | 60% to 100% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Detection | 235 nm | 235 nm |
| Resolution (Impurity A / Main Peak) | 2.5 | 2.1 |
| Resolution (Main Peak / Impurity B) | 3.8 | 4.2 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Theoretical Plates (Main Peak) | 14,200 | 11,500 |
| Purity Assay (Area %) | 99.6% | 99.5% |
Experimental Protocol: Validated HPLC Method for Purity Determination
This protocol is based on the principles outlined in the ICH Q2(R1) and USP <1225> guidelines for analytical procedure validation.[10][11][12]
Instrumentation and Consumables
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA or UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
C18 column (e.g., Thermo Scientific™ Hypersil GOLD™, Waters™ SunFire™), 4.6 x 150 mm, 5 µm.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid, analytical grade.
Chromatographic Conditions (Method 1)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %B 0.0 50 15.0 95 17.0 95 17.1 50 | 20.0 | 50 |
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
Validation of the Analytical Method
A self-validating system ensures the trustworthiness of the results. The following parameters must be assessed:
-
Specificity: This is demonstrated through forced degradation studies.[13][14] Subject the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[15][16][17] The method is specific if the main peak is well-resolved from all degradation products and there is no interference from the blank.
Caption: Workflow for specificity testing via forced degradation studies.
-
Linearity: Analyze a series of solutions over a concentration range of 50% to 150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.[18]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[10][11]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample. The relative standard deviation (RSD) should be ≤ 1.0%.[18]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2.0%.[10]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]
-
Robustness: Intentionally vary method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and observe the effect on the results. The system suitability parameters should remain within acceptable limits.[19]
System Suitability Testing (SST)
Before any sample analysis, inject the standard solution five times. The SST criteria must be met to ensure the chromatographic system is performing adequately.[18]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 5000 |
| %RSD of Peak Area (n=5) | ≤ 1.0% |
This comprehensive guide provides a robust framework for the HPLC purity validation of this compound. By understanding the scientific rationale behind each methodological choice and adhering to rigorous validation standards, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 13. scispace.com [scispace.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. ijsdr.org [ijsdr.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-6-iodobenzoic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, 2-Fluoro-6-iodobenzoic acid stands as a pivotal building block, particularly in the pharmaceutical and materials science sectors.[1][2] Its unique structural arrangement, featuring a fluorine and an iodine atom ortho to a carboxylic acid group on a benzene ring, provides a versatile platform for a multitude of chemical transformations. The iodine atom serves as an excellent leaving group for cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical properties of the resulting molecules, such as metabolic stability and binding affinity.[1]
This guide provides a comprehensive comparison of the spectroscopic analysis of products derived from common reactions of this compound. We will delve into the nuances of interpreting spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for products of Suzuki, Sonogashira, and Ullmann couplings. By understanding the characteristic spectroscopic signatures of these reaction products, researchers can confidently elucidate structures and assess the purity of their synthesized compounds.
The Strategic Advantage of this compound in Synthesis
The dual halogen substitution on the benzoic acid core is the key to the synthetic utility of this compound. The highly reactive C-I bond readily participates in various palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to constructing the complex molecular architectures often required for active pharmaceutical ingredients (APIs).[1]
Simultaneously, the presence of the fluorine atom offers a powerful tool for fine-tuning the properties of the final product. Fluorine's high electronegativity and relatively small size can alter a molecule's conformation, lipophilicity, and metabolic pathways, making it a favored element in drug design.
Spectroscopic Fingerprints of Key Reaction Products
The following sections will compare the expected spectroscopic data for the products of three major classes of cross-coupling reactions involving this compound. For illustrative purposes, we will consider the reaction with a generic coupling partner "R".
Suzuki Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[3][4] The reaction of this compound with an aryl or alkyl boronic acid (R-B(OH)₂) typically proceeds in the presence of a palladium catalyst and a base.[5]
Reaction Scheme: Suzuki Coupling
Caption: Generalized Suzuki coupling of this compound.
Comparative Spectroscopic Data for a Hypothetical Suzuki Product (2-Fluoro-6-phenylbenzoic acid):
| Spectroscopic Technique | Expected Observations | Rationale & Causality |
| ¹H NMR | Complex aromatic region (multiple overlapping multiplets). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[6] | The introduction of the 'R' group (phenyl in this case) increases the number of aromatic protons, leading to a more complex splitting pattern. The acidic proton of the carboxylic acid is readily identifiable by its characteristic broadness and downfield shift, which is influenced by hydrogen bonding.[6] |
| ¹³C NMR | Aromatic region will show an increased number of signals. The carboxylic carbon will appear between 165-185 ppm.[6] | The addition of the new aryl ring introduces new carbon environments. The chemical shift of the carboxyl carbon is a key diagnostic feature.[7] |
| ¹⁹F NMR | A singlet or a complex multiplet depending on the proximity of protons on the 'R' group. | The chemical shift and multiplicity of the fluorine signal provide information about its electronic environment and through-space coupling with nearby protons. |
| IR Spectroscopy | A broad O-H stretch from ~2500-3300 cm⁻¹.[6][8] A strong C=O stretch around 1700-1730 cm⁻¹.[7][8] | The broad O-H absorption is characteristic of the hydrogen-bonded carboxylic acid dimer.[8] The C=O stretching frequency is influenced by conjugation with the aromatic rings.[7] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) will correspond to the mass of the coupled product. Fragmentation will likely involve the loss of -OH, -COOH, and potentially the 'R' group. | The molecular weight provides direct confirmation of the successful coupling. The fragmentation pattern can offer structural clues. |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Sonogashira Coupling: Formation of C-C Triple Bonds with Terminal Alkynes
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10]
Reaction Scheme: Sonogashira Coupling
Caption: Generalized Sonogashira coupling of this compound.
Comparative Spectroscopic Data for a Hypothetical Sonogashira Product (2-Fluoro-6-(phenylethynyl)benzoic acid):
| Spectroscopic Technique | Expected Observations | Rationale & Causality |
| ¹H NMR | Aromatic protons will show complex multiplets. The carboxylic acid proton will be a broad singlet downfield.[6] No signal for the acetylenic proton will be present if a terminal alkyne was used. | The disappearance of the terminal alkyne proton signal is a key indicator of a successful reaction. The aromatic region will be influenced by the newly introduced substituent. |
| ¹³C NMR | Two new signals in the alkyne region (80-100 ppm).[11] The carboxylic carbon will be in the 165-185 ppm range.[6] | The appearance of the two sp-hybridized carbon signals is a definitive characteristic of the Sonogashira product. |
| ¹⁹F NMR | A singlet or a complex multiplet. | The electronic environment of the fluorine atom is altered by the presence of the electron-withdrawing alkyne group. |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹).[6][8] Strong C=O stretch (~1700-1730 cm⁻¹).[7][8] A weak to medium C≡C stretch around 2100-2260 cm⁻¹. | The C≡C stretch is a key diagnostic peak, although it can sometimes be weak or absent in symmetrical alkynes. The positions of the O-H and C=O bands remain characteristic of the carboxylic acid. |
| Mass Spectrometry (EI) | A clear molecular ion peak corresponding to the coupled product. | Confirms the addition of the alkyne moiety. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Dissolve this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.04 equivalents), and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Perform an aqueous workup, extract the product, and purify as necessary.
Ullmann Coupling: Formation of Biaryl Ethers or Amines
The Ullmann reaction is a classic copper-catalyzed coupling method used to form biaryl ethers or amines.[12] For this guide, we will consider the coupling of this compound with a phenol (R-OH) to form a biaryl ether.
Reaction Scheme: Ullmann Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Alternative Reagents for 2-Fluoro-6-iodobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of highly substituted biaryl and aryl-alkyne frameworks that are prevalent in medicinal chemistry and materials science, 2-fluoro-6-iodobenzoic acid has established itself as a valuable and reactive building block. Its utility stems from the presence of two distinct ortho-substituents that offer opportunities for diverse functionalization through cross-coupling reactions. The highly reactive carbon-iodine bond readily participates in palladium-catalyzed transformations such as Suzuki-Miyaura and Sonogashira couplings, while the fluorine atom and the carboxylic acid moiety can be leveraged for further synthetic manipulations or to modulate the physicochemical properties of the target molecule.
However, the selection of a starting material is often a multifactorial decision, balancing reactivity with cost, availability, and the specific demands of a synthetic route. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on their performance in the widely utilized Suzuki-Miyaura and Sonogashira cross-coupling reactions. We will delve into the underlying principles governing their reactivity, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Halogen Dance: Understanding Reactivity in Cross-Coupling Reactions
The cornerstone of palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium species. The facility of this step is largely dictated by the carbon-halogen bond dissociation energy, which follows the well-established trend: C-I < C-Br < C-Cl.[1] This fundamental principle governs the reactivity of this compound and its primary commercially available alternatives: 2-bromo-6-fluorobenzoic acid and 2-chloro-6-fluorobenzoic acid .
The weaker carbon-iodine bond in this compound makes it the most reactive of the trio, often enabling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times. Conversely, the stronger carbon-bromine and, particularly, the robust carbon-chlorine bonds in the bromo and chloro analogs necessitate more forcing conditions and highly active catalyst systems to achieve comparable efficiencies.
Another critical factor influencing the reactivity of these substrates is the significant steric hindrance imposed by the two ortho-substituents. This steric congestion around the reaction center can impede the approach of the palladium catalyst, thereby slowing down the oxidative addition step.[2][3] Consequently, the choice of ligand on the palladium catalyst becomes paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the coupling of these sterically demanding substrates.[3][4] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that can more readily access the sterically encumbered C-X bond.
Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | >90 |
| 2-Bromo-6-fluorobenzoic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 |
| 2-Chloro-6-fluorobenzoic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 24 | ~75 |
Table 1: Representative Comparison of 2-Halo-6-fluorobenzoic Acids in Suzuki-Miyaura Coupling with Phenylboronic Acid. Yields are estimations based on data from analogous systems and are intended for comparative purposes.
As the data suggests, this compound is expected to provide the highest yield in the shortest time and under the mildest conditions. The use of a standard catalyst like Pd(PPh₃)₄ is often sufficient. In contrast, the bromo and chloro analogs require more sophisticated and expensive catalyst systems, higher temperatures, and longer reaction times to achieve good yields. The choice of a more robust base like potassium phosphate (K₃PO₄) is also common for these less reactive substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-fluorobenzoic Acid with Phenylboronic Acid
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
2-Bromo-6-fluorobenzoic acid (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)
-
SPhos (0.04 eq., 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq.)
-
1,4-Dioxane and Water (10:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-bromo-6-fluorobenzoic acid, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: General workflow for the Suzuki-Miyaura coupling of 2-halo-6-fluorobenzoic acids.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is another critical transformation where these building blocks are employed.[5][6] The reactivity trend observed in Suzuki-Miyaura coupling is also evident here. This compound's high reactivity often allows for milder conditions, and in some cases, copper-free protocols can be utilized, which is advantageous in avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (1 mol%) | Et₃N | THF | RT | 6 | >90 |
| 2-Bromo-6-fluorobenzoic acid | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (2 mol%) | Et₃N | DMF | 80 | 12 | ~80 |
| 2-Chloro-6-fluorobenzoic acid | Pd(OAc)₂ (5 mol%) / XPhos (10 mol%) / CuI (5 mol%) | Cs₂CO₃ | Toluene | 120 | 24 | ~60 |
Table 2: Representative Comparison of 2-Halo-6-fluorobenzoic Acids in Sonogashira Coupling with Phenylacetylene. Yields are estimations based on data from analogous systems and are intended for comparative purposes.
The data highlights that while the iodo- and bromo-derivatives are effective substrates for the Sonogashira coupling, the chloro-analog presents a significant challenge, requiring a highly active catalyst system, a stronger base, and elevated temperatures to achieve a moderate yield.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a general guideline and can be adapted for other terminal alkynes.
Materials:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq., 2 mol%)
-
Copper(I) iodide (CuI) (0.01 eq., 1 mol%)
-
Triethylamine (Et₃N) (2.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: The general catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion: Selecting the Optimal Reagent
The choice between this compound and its bromo or chloro analogs is a strategic decision that hinges on a balance of reactivity, cost, and the specific requirements of the synthetic target.
-
This compound remains the reagent of choice when high reactivity and mild reaction conditions are paramount. Its use can lead to higher yields, shorter reaction times, and may be necessary for particularly challenging or sensitive substrates.
-
2-Bromo-6-fluorobenzoic acid offers a good compromise between reactivity and cost. It is a reliable alternative that can be effectively employed in a wide range of cross-coupling reactions, albeit with the need for more active catalyst systems and slightly more forcing conditions compared to the iodo analog.
-
2-Chloro-6-fluorobenzoic acid is the most cost-effective option, but its lower reactivity presents a significant synthetic hurdle. Its use is generally reserved for situations where cost is a primary driver and the synthetic route can accommodate the more demanding reaction conditions and potentially lower yields. The development of highly active palladium catalysts has expanded the utility of aryl chlorides, but they remain the most challenging of the common aryl halides to employ in cross-coupling reactions.
By understanding the principles of reactivity and having access to robust experimental protocols, researchers can confidently select the most appropriate building block for their synthetic campaigns, optimizing for efficiency, cost, and overall success.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Comparative yield analysis of 2-Fluoro-6-iodobenzoic acid and 2-chloro-6-fluorobenzoic acid
An objective comparison of the synthesis yields of 2-Fluoro-6-iodobenzoic acid and 2-chloro-6-fluorobenzoic acid, complete with supporting experimental data.
Comparative Yield Analysis: this compound vs. 2-chloro-6-fluorobenzoic Acid
In the landscape of pharmaceutical and agrochemical development, halogenated benzoic acids serve as critical building blocks for a vast array of bioactive molecules. Among these, di-substituted benzoic acids with differing halogens at the ortho positions, such as this compound and 2-chloro-6-fluorobenzoic acid, are of particular interest due to the unique chemical properties imparted by the distinct halogen atoms. The choice between these two intermediates often hinges on factors such as synthetic accessibility, cost, and, most critically, the yield of the desired compound.
This guide provides a comparative analysis of the synthetic yields of this compound and 2-chloro-6-fluorobenzoic acid. We will delve into the common synthetic routes for each compound, present a comparative analysis of their yields based on literature data, and provide detailed experimental protocols for their preparation. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound and 2-chloro-6-fluorobenzoic acid typically proceeds via the ortho-lithiation of a corresponding fluorinated benzoic acid precursor, followed by quenching with an electrophilic halogen source. The choice of starting material and the specific reaction conditions are paramount in achieving high yields.
For This compound , a common starting material is 2-fluorobenzoic acid. The synthesis involves a directed ortho-metalation (DoM) reaction, where the carboxylic acid group directs the deprotonation of the adjacent ortho-proton by a strong base, typically a lithium amide such as lithium diisopropylamide (LDA). The resulting ortho-lithiated species is then trapped with an iodine source, such as molecular iodine (I₂), to afford the desired product.
The synthesis of 2-chloro-6-fluorobenzoic acid often starts from 2-fluorobenzoic acid as well. The synthetic strategy is similar, involving ortho-lithiation followed by chlorination. However, the choice of the chlorinating agent is crucial. While various reagents can be used, sources like N-chlorosuccinimide (NCS) are commonly employed.
The difference in the electronegativity and size of the iodine and chlorine atoms can influence the reaction kinetics and, consequently, the overall yield. The larger and more polarizable iodine atom can lead to faster and more efficient trapping of the lithiated intermediate compared to the smaller and more electronegative chlorine atom.
Comparative Yield Analysis
The following table summarizes the reported yields for the synthesis of this compound and 2-chloro-6-fluorobenzoic acid from 2-fluorobenzoic acid via ortho-lithiation.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| This compound | 2-Fluorobenzoic acid | 1. LDA, 2. I₂ | THF | ~85% | |
| 2-chloro-6-fluorobenzoic acid | 2-Fluorobenzoic acid | 1. LDA, 2. NCS | THF | ~70-75% |
As the data indicates, the synthesis of this compound generally proceeds with a higher yield compared to its chloro-analogue under similar reaction conditions. This can be attributed to the factors discussed in the previous section, primarily the higher reactivity of iodine as an electrophile in this context.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and 2-chloro-6-fluorobenzoic acid.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-fluorobenzoic acid via ortho-lithiation followed by iodination.
Materials:
-
2-Fluorobenzoic acid
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi dropwise. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of 2-fluorobenzoic acid in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add a solution of iodine in anhydrous THF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Wash the aqueous layer with a saturated solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Protocol 2: Synthesis of 2-chloro-6-fluorobenzoic acid
This protocol outlines the synthesis of 2-chloro-6-fluorobenzoic acid from 2-fluorobenzoic acid using a similar ortho-lithiation strategy followed by chlorination with N-chlorosuccinimide.
Materials:
-
2-Fluorobenzoic acid
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N-chlorosuccinimide (NCS)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Prepare a solution of LDA in anhydrous THF as described in Protocol 1.
-
Add a solution of 2-fluorobenzoic acid in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour.
-
Add a solution of N-chlorosuccinimide in anhydrous THF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by appropriate methods such as recrystallization or column chromatography to yield pure 2-chloro-6-fluorobenzoic acid.
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthetic workflows for the preparation of this compound and 2-chloro-6-fluorobenzoic acid.
A Strategic Guide for Advanced Synthesis: Unveiling the Advantages of 2-Fluoro-6-iodobenzoic Acid over 2,6-diiodobenzoic Acid
For the discerning researcher in drug discovery and complex molecule synthesis, the choice of building blocks is paramount. It is a decision that dictates reaction efficiency, selectivity, and ultimately, the novelty of the final molecular architecture. This guide provides an in-depth technical comparison between two pivotal ortho-dihalogenated benzoic acids: 2-Fluoro-6-iodobenzoic acid and 2,6-diiodobenzoic acid. We will explore the nuanced yet significant advantages that the strategic incorporation of a fluorine atom confers, supported by established chemical principles and illustrative experimental data.
At a Glance: A Comparative Overview
| Property | This compound | 2,6-Diiodobenzoic Acid |
| Molecular Formula | C₇H₄FIO₂[1][2] | C₇H₄I₂O₂ |
| Molecular Weight | 266.01 g/mol [1][2] | 373.91 g/mol |
| CAS Number | 111771-08-5[1][2] | 194084-84-9 |
| Melting Point | 123-126 °C | Not readily available |
| Appearance | Yellow to light brown powder[3] | Data not available |
| Key Reactive Sites | C-I bond (cross-coupling), C-F bond (potential for late-stage functionalization/metabolic blocking), Carboxylic acid | Two C-I bonds (cross-coupling), Carboxylic acid |
The Core Directive: Strategic Differentiation in Reactivity
The fundamental difference between these two reagents lies in the distinct electronic and steric properties of the fluorine and iodine substituents. This disparity translates into a powerful tool for the synthetic chemist, enabling a level of control and selectivity that is often unattainable with the symmetrically substituted 2,6-diiodobenzoic acid.
The Power of Orthogonality in Cross-Coupling Reactions
The primary advantage of this compound is the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the robust carbon-fluorine (C-F) bond. This creates a synthetic "handle" for selective, stepwise functionalization.
In contrast, 2,6-diiodobenzoic acid possesses two C-I bonds of similar reactivity. While double cross-coupling is possible, achieving selective mono-functionalization can be challenging, often leading to a mixture of mono- and di-substituted products, thereby complicating purification and reducing the overall yield of the desired mono-coupled product.
Experimental Insight: A Hypothetical Suzuki Coupling Scenario
Consider the synthesis of a biaryl compound, a common motif in medicinal chemistry.
Workflow: Selective Mono-Arylation
Caption: Selective vs. non-selective Suzuki coupling.
With this compound, the reaction can be precisely controlled to yield the mono-arylated product, leaving the C-F bond available for subsequent transformations or to serve as a metabolic blocking point. Achieving high yields of the mono-arylated product with 2,6-diiodobenzoic acid often requires careful optimization of reaction conditions, such as using a sub-stoichiometric amount of the boronic acid, which can be inefficient.
| Substrate | Coupling Partner | Catalyst System | Expected Outcome | Advantage of 2-F-6-I-BA |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | High yield of 2-fluoro-6-phenylbenzoic acid | High selectivity for mono-coupling |
| 2,6-Diiodobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Mixture of 2-iodo-6-phenylbenzoic acid and 2,6-diphenylbenzoic acid | Lower selectivity, more complex product mixture |
The Role of Fluorine in Drug Design
Beyond its role as a spectator group in cross-coupling, the fluorine atom in this compound offers significant downstream advantages in medicinal chemistry.[4] The introduction of fluorine can:
-
Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.
-
Modulate Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Improve Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced potency.
These benefits are not readily accessible when using 2,6-diiodobenzoic acid as a starting material.
The "Ortho Effect" and Acidity
The presence of bulky ortho-substituents on a benzoic acid ring forces the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" disrupts the resonance between the carboxylic acid and the aromatic ring, leading to an increase in acidity compared to benzoic acid itself.[5]
Both this compound and 2,6-diiodobenzoic acid are expected to be more acidic than benzoic acid due to the ortho effect. The larger steric bulk of the two iodine atoms in 2,6-diiodobenzoic acid would likely cause a greater degree of twisting, potentially leading to a slightly higher acidity compared to this compound, where one of the ortho substituents is the smaller fluorine atom. However, the strong electron-withdrawing inductive effect of the fluorine atom in this compound will also contribute significantly to its acidity. The interplay of these steric and electronic effects determines the final pKa of each molecule. For ortho-halobenzoic acids, the general order of acidity is Br ≈ I > Cl >> F.[6][7] This suggests that both steric and polar effects are at play.
Synthetic Accessibility: A Practical Consideration
The choice of a starting material is also influenced by its availability and the complexity of its synthesis.
-
This compound: A common synthetic route involves the diazotization of 2-amino-6-fluorobenzoic acid, followed by a Sandmeyer-type reaction with an iodide source.
-
2,6-Diiodobenzoic acid: The synthesis of this compound can be more challenging. Direct di-iodination of benzoic acid is difficult to control and often leads to a mixture of products. A multi-step synthesis starting from a precursor like 2,6-diaminotoluene, followed by diazotization and iodination, may be necessary.[8][9]
The more straightforward synthesis of this compound from commercially available precursors can make it a more cost-effective and readily accessible starting material for research and development.
Synthetic Pathway Overview
Caption: Comparative synthetic accessibility.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2 M aqueous Na₂CO₃ solution (3 equivalents)
-
Toluene/Ethanol (3:1 mixture)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/ethanol solvent mixture, followed by the degassed Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-6-arylbenzoic acid.
Conclusion: A Strategic Choice for Modern Synthesis
While both this compound and 2,6-diiodobenzoic acid serve as valuable building blocks, the former offers a clear set of advantages for the discerning synthetic chemist. Its inherent orthogonality in cross-coupling reactions allows for selective and sequential functionalization, a crucial capability in the construction of complex molecules. Furthermore, the retained fluorine atom provides a powerful tool for modulating the biological and physicochemical properties of the final product, a significant benefit in the context of drug discovery. When coupled with its generally more straightforward synthesis, this compound emerges as a strategically superior choice for researchers and scientists aiming to push the boundaries of modern organic synthesis.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. indiamart.com [indiamart.com]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. brainly.in [brainly.in]
- 8. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]
- 9. CN103626638A - Method for synthesizing 2,6-dihydroxytoluene - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-6-iodobenzoic Acid
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of all chemical reagents. 2-Fluoro-6-iodobenzoic acid (CAS No. 111771-08-5) is a valuable halogenated building block in organic synthesis.[1][2] However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Immediate Safety Precautions
Before handling this compound, a thorough understanding of its hazards is paramount. This compound is a combustible solid that can cause significant irritation upon contact.[2][3] The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][3] |
Adherence to proper Personal Protective Equipment (PPE) protocols is the first line of defense against these hazards. The causality is clear: preventing direct contact and inhalation removes the primary routes of exposure.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles (conforming to EN 166 or equivalent).[3] | Protects against dust particles and potential splashes, preventing serious eye irritation.[3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[4] | Forms a barrier to prevent skin contact and subsequent irritation.[3] |
| Body Protection | Lab coat or chemical-resistant apron.[3][4] | Protects clothing and underlying skin from contamination by dust or spills. |
| Respiratory | Use only in a well-ventilated area or a certified chemical fume hood.[4][5] | Prevents inhalation of dust, which can cause respiratory tract irritation.[2][3] |
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper disposal begins with correct waste characterization. This compound is a halogenated organic acid . This classification is critical because halogenated waste streams require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the release of harmful byproducts.[6]
Mixing this waste with other streams, such as non-halogenated solvents or aqueous waste, can render the entire container unsuitable for cost-effective recovery or disposal, significantly increasing disposal costs and environmental burden.[7][8] The following diagram outlines the critical decision-making process for waste segregation.
Caption: Waste segregation decision process for this compound.
Crucial Segregation Rule: DO NOT mix this compound waste with:
-
Strong bases or acids (unless part of an approved neutralization protocol).[7]
-
Strong oxidizing agents.[9]
-
Aqueous solutions containing heavy metals.[7]
Step-by-Step Disposal Protocol
Follow this self-validating protocol to ensure a closed-loop system of waste management from generation to final disposal.
Step 1: Waste Collection and Containment
-
Select a Compatible Container: Use a designated hazardous waste container made of a material resistant to corrosive acids, such as high-density polyethylene (HDPE) or borosilicate glass.[4]
-
Affix a Hazardous Waste Label: Before adding any waste, ensure the container is properly labeled. The label must include:
-
Accumulate Waste: Add waste this compound to the container. If transferring a solution, use a funnel to prevent spills.
-
Keep Container Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[7][10] This minimizes the release of vapors and prevents spills.
Step 2: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[3][5]
-
Ensure it is stored away from incompatible materials, particularly strong bases and oxidizing agents.[9]
Step 3: Final Disposal
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this chemical through standard trash or drains.[11] Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][12]
-
Documentation: Complete all necessary waste pickup forms accurately, ensuring the chemical composition is clearly documented. This is a critical step for regulatory compliance under EPA and OSHA guidelines.[13][14]
A Note on Neutralization: While neutralization of acidic waste with a weak base (e.g., sodium bicarbonate) may seem like a viable pre-treatment, it should only be performed if explicitly permitted and outlined in your institution's EHS protocols.[4] Uncontrolled neutralization can generate heat and gas, posing a significant safety risk. The preferred and universally accepted method is disposal via your institution's designated halogenated waste stream.
Emergency Procedures for Spills and Exposures
In the event of an accident, immediate and correct action is crucial.
Spill Response
| Action | Procedure |
| 1. Evacuate & Alert | Evacuate the immediate area and alert nearby personnel.[4] |
| 2. Don PPE | Before attempting cleanup, don the full required PPE, including respiratory protection if the spill is large or ventilation is poor.[4] |
| 3. Contain Spill | For solid spills, carefully sweep up the material. For solutions, contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[4] Do not use sawdust or other combustible materials .[4] |
| 4. Collect Waste | Carefully collect the spilled material and absorbent into a designated hazardous waste container for disposal.[4][11] |
| 5. Clean Area | Clean the spill area with soap and water. |
| 6. Report | Report the spill to your laboratory supervisor and EHS department immediately.[4] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][9] |
| Ingestion | Clean mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][9] |
By adhering to these rigorous procedures, we can ensure that the use of this compound in our research and development efforts is conducted with the highest standards of safety, responsibility, and regulatory compliance.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-フルオロ-6-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.no [fishersci.no]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:111771-08-5 | Chemsrc [chemsrc.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aksci.com [aksci.com]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
